Semotiadil
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVEXUAWGRFNP-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2S[C@@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869602 | |
| Record name | Semotiadil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116476-13-2 | |
| Record name | Semotiadil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116476-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semotiadil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semotiadil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMOTIADIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN08QZ30G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and synthesis of Semotiadil fumarate
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Semotiadil Fumarate
For Drug Development Professionals, Researchers, and Scientists
Introduction: Unveiling Semotiadil
Semotiadil is a potent and vasoselective calcium (Ca²⁺) channel antagonist belonging to the benzothiazine class of compounds.[1][2][3] Developed for its potential therapeutic applications in cardiovascular diseases, its primary mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels.[2] This action leads to vasodilation, making it a subject of interest for conditions like angina and hypertension. This guide provides a comprehensive overview of the chemical architecture of Semotiadil fumarate and a detailed exploration of its synthetic pathway, offering field-proven insights for the scientific community.
PART 1: Chemical Structure and Properties
Semotiadil fumarate is the fumaric acid salt of the active moiety, Semotiadil. The salt form enhances the compound's stability and suitability for pharmaceutical formulations. The structure is characterized by a chiral center at the C2 position of the 1,4-benzothiazine ring system.
Molecular Identity
The fundamental chemical properties of racemic Semotiadil fumarate are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | |
| CAS Number | 123388-25-0 | |
| Molecular Formula | C₃₃H₃₆N₂O₁₀S | |
| Molecular Weight | 652.71 g/mol |
Structural Elucidation
The Semotiadil molecule is a complex assembly of three key fragments linked together, contributing to its specific pharmacological profile:
-
2H-1,4-Benzothiazin-3(4H)-one Core: This heterocyclic system forms the central scaffold of the molecule. The nitrogen atom at position 4 is methylated, and the crucial chiral center is located at the C2 position.
-
Substituted Phenyl Ring: Attached to the C2 of the benzothiazine core is a phenyl ring substituted with a methoxy group and a flexible propoxy linker. This linker is vital for connecting the core to the terminal amine group.
-
Terminal Amino-Ether Group: The synthesis culminates in the attachment of a side chain containing a tertiary amine and a 1,3-benzodioxole (methylenedioxyphenoxy) moiety. This part of the molecule is critical for its interaction with the calcium channel.
The active substance is combined with fumaric acid in a 1:1 molar ratio to form the stable fumarate salt.
PART 2: Synthesis of Semotiadil Fumarate
The synthesis of Semotiadil is a multi-step process that requires the careful construction of key intermediates followed by their strategic coupling. The primary route involves building the benzothiazine core, attaching a linker, and finally coupling it with a pre-synthesized amino-ether side chain. This methodology is derived from the foundational work disclosed in patent literature by the original inventors.
Retrosynthetic Analysis & Strategy
The causality behind the chosen synthetic route is to build the molecule in a convergent manner. This approach involves synthesizing two complex fragments—the benzothiazine-alkoxyhalide intermediate and the amino-ether side chain—independently, and then coupling them in a final, high-yielding step. This is generally more efficient than a linear synthesis where yields at each step would compound to lower the overall output significantly.
Visualization of the Synthetic Workflow
The following diagram outlines the convergent synthetic pathway for Semotiadil, culminating in the formation of the fumarate salt.
Caption: Convergent synthesis workflow for Semotiadil Fumarate.
Detailed Experimental Protocols
The following protocols are based on established synthetic methods and provide a step-by-step guide for laboratory synthesis.
Step 1: Synthesis of 2-(2-Hydroxy-5-methoxyphenyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one (Intermediate 1)
-
Rationale: This step establishes the core heterocyclic structure through a condensation reaction. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic substitution, and a mild base is used to neutralize the HBr formed in situ.
-
Protocol:
-
To a solution of N-methyl-2-mercaptoaniline (1.0 eq) in dimethylformamide (DMF), add methyl 2-bromo-2-(2-hydroxy-5-methoxyphenyl)acetate (1.05 eq).
-
Add a mild base such as sodium bicarbonate (2.5 eq) to the mixture.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.
-
Step 2: Synthesis of 2-[2-(3-Chloropropoxy)-5-methoxyphenyl]-4-methyl-2H-1,4-benzothiazin-3(4H)-one (Intermediate 2)
-
Rationale: This is a classic Williamson ether synthesis to introduce the three-carbon linker. Using a strong base like potassium carbonate in a solvent like acetone or DMF is standard for deprotonating the phenol, and 1-bromo-3-chloropropane is chosen as the alkylating agent because the bromine is more reactive, allowing for selective displacement while leaving the chloro group for the subsequent coupling step.
-
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and 1-bromo-3-chloropropane (1.5 eq).
-
Reflux the mixture for 8-12 hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude residue (Intermediate 2) is often of sufficient purity to be used directly in the next step, or it can be purified by chromatography if necessary.
-
Step 3: Synthesis of Semotiadil (Free Base)
-
Rationale: This is the key convergent coupling step. The reaction is a nucleophilic substitution where the secondary amine of the side-chain displaces the chloride from the propoxy linker. The use of potassium iodide acts as a catalyst via the Finkelstein reaction, converting the more stable alkyl chloride to a more reactive alkyl iodide in situ, thereby accelerating the reaction. A high-boiling polar solvent like DMF is ideal for this transformation.
-
Protocol:
-
Combine Intermediate 2 (1.0 eq), N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methylamine (Intermediate 3, 1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in DMF.
-
Heat the mixture to 90-100 °C and stir for 10-15 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers thoroughly with water and then brine to remove DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude oil via column chromatography to obtain Semotiadil free base.
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Step 4: Preparation of Semotiadil Fumarate
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Rationale: The final step is the formation of a stable, crystalline salt suitable for pharmaceutical use. The free base, which is often an oil or amorphous solid, is dissolved in a suitable solvent and treated with a stoichiometric amount of fumaric acid. The resulting salt is typically much less soluble and precipitates out, allowing for easy isolation and purification by filtration. Ethanol is a common choice of solvent for this process.
-
Protocol:
-
Dissolve the purified Semotiadil free base (1.0 eq) in ethanol with gentle warming.
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In a separate flask, dissolve fumaric acid (1.0 eq) in a minimal amount of hot ethanol.
-
Add the fumaric acid solution dropwise to the Semotiadil solution with stirring.
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Stir the mixture at room temperature and then cool in an ice bath to facilitate precipitation.
-
Collect the resulting white precipitate by vacuum filtration.
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Wash the solid with cold ethanol and dry under vacuum to yield Semotiadil fumarate.
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Conclusion
This guide has detailed the chemical structure and a robust synthetic pathway for Semotiadil fumarate. The convergent synthesis strategy presented is efficient and relies on well-understood, reliable chemical transformations. The provided protocols, grounded in established literature, offer a clear and logical framework for researchers in medicinal chemistry and drug development. By understanding the causality behind the experimental choices—from reaction conditions to purification strategies—scientists can confidently reproduce and adapt these methods for the synthesis of Semotiadil and related benzothiazine-based compounds.
References
-
Fujita, M., Ito, S., Ota, A., Kato, N., Yamamoto, K., Kawashima, Y., Yamauchi, H., & Iwao, J. (1990). Synthesis and Ca2+ antagonistic activity of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines. Journal of Medicinal Chemistry, 33(7), 1898–1905. [Link]
-
PubChem. Semotiadil recemate fumarate. National Center for Biotechnology Information. [Link]
- Iwao, J., Ota, A., & Ito, S. (1989). European Patent Application EP0325333A2: Benzothiazine derivatives.
- Gries, A., Weindel, K., & Kresge, C. (2015). European Patent Application EP2875020B1: Process for the preparation of a fumaric acid salt.
Sources
- 1. Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Signaling Pathway of Semotiadil in Vascular Smooth Muscle: A Technical Guide for Researchers
Foreword: Unraveling the Vasodilatory Mechanisms of Semotiadil
Semotiadil, a benzothiazine derivative, has emerged as a calcium channel blocker with significant vasodilatory properties. Its therapeutic potential in cardiovascular diseases necessitates a deep understanding of its molecular interactions within vascular smooth muscle cells (VSMCs). This technical guide provides an in-depth exploration of the semotiadil signaling pathway, moving beyond its primary classification as a simple calcium antagonist. We will dissect its multifaceted mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive resource to inform future investigations and therapeutic strategies. This guide is structured to provide not just a recitation of facts, but a logical narrative that explains the why behind the experimental approaches used to elucidate this pathway.
Core Mechanism: Attenuation of Calcium-Dependent Contraction
The fundamental action of semotiadil in promoting vasodilation lies in its ability to interfere with the calcium-dependent contractile machinery of VSMCs. Contraction of these cells is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca2+]i).
Inhibition of Extracellular Calcium Influx
The primary and most well-established mechanism of semotiadil is the blockade of voltage-dependent L-type calcium channels (VDCCs) on the plasma membrane of VSMCs.[1][2] These channels are crucial for the influx of extracellular Ca2+ in response to membrane depolarization, a key event in vasoconstriction induced by agents like high potassium chloride (KCl). By binding to and inhibiting these channels, semotiadil directly reduces the influx of Ca2+, thereby limiting the availability of this critical second messenger for initiating contraction.[1]
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Expert Insight: The choice of KCl as an experimental agonist is deliberate. It induces non-receptor-mediated depolarization, allowing for the specific investigation of voltage-dependent calcium influx without the complexity of receptor-mediated signaling cascades. Semotiadil's potent inhibition of KCl-induced contraction provides strong evidence for its role as a VDCC blocker.
Attenuation of Intracellular Calcium Release
Beyond its effects on calcium influx, semotiadil also modulates the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum (SR). Studies have shown that semotiadil can inhibit the transient increase in [Ca2+]i induced by agonists like norepinephrine, particularly in the absence of extracellular calcium.[2] This suggests an interference with the inositol 1,4,5-trisphosphate (IP3)-mediated Ca2+ release pathway. Agonist binding to G-protein coupled receptors (GPCRs) on the VSMC surface activates phospholipase C (PLC), leading to the generation of IP3, which then binds to IP3 receptors on the SR, triggering Ca2+ release.[3] Semotiadil's ability to blunt this response points to a more complex intracellular action than simple surface channel blockade.
Diagram of Semotiadil's Primary Mechanisms of Action
Caption: Semotiadil's dual action on calcium influx and release.
Downstream Consequences: Impact on the Contractile Apparatus
The reduction in intracellular calcium initiated by semotiadil has a direct and profound impact on the phosphorylation state of the myosin light chain (MLC), the final common pathway leading to VSMC contraction.
Reduced Myosin Light Chain Kinase (MLCK) Activity
The influx of Ca2+ and its release from the SR leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the 20-kDa regulatory light chain of myosin (MLC20) at Serine-19.[4][5] This phosphorylation event is the molecular switch that enables the interaction between actin and myosin, leading to cross-bridge cycling and force generation.[5]
By decreasing the availability of intracellular Ca2+, semotiadil effectively reduces the activation of MLCK. This, in turn, leads to a decrease in the level of phosphorylated MLC20, thereby promoting vasodilation.
Potential Modulation of Calcium Sensitization Pathways
While the primary effect of semotiadil is on calcium availability, there is evidence to suggest it may also influence the sensitivity of the contractile apparatus to calcium.[2] This "calcium sensitization" is regulated by pathways that modulate the activity of myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC20 and promotes relaxation.[6] Two key pathways involved in calcium sensitization are the Rho-kinase (ROCK) and Protein Kinase C (PKC) pathways.
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Rho-Kinase (ROCK) Pathway: Agonists that activate GPCRs can also activate the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), inhibiting its activity and thus promoting a higher level of MLC phosphorylation for a given Ca2+ concentration.[7]
-
Protein Kinase C (PKC) Pathway: PKC can also be activated by GPCR signaling and contributes to calcium sensitization by phosphorylating CPI-17, a protein that, when phosphorylated, is a potent inhibitor of MLCP.[8]
While direct evidence of semotiadil's interaction with these pathways is still emerging, its ability to inhibit norepinephrine-induced contraction more effectively than predicted by its effect on [Ca2+]i alone suggests a potential modulatory role.[2] Further research is warranted to determine if semotiadil directly or indirectly influences the activity of ROCK or PKC in VSMCs.
Diagram of Semotiadil's Downstream Signaling Effects
Caption: Semotiadil's effect on the MLC phosphorylation-dephosphorylation cycle.
Experimental Workflows for Investigating Semotiadil's Signaling
To rigorously characterize the signaling pathway of semotiadil, a combination of in vitro and ex vivo experimental approaches is essential. The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the data.
Vascular Reactivity Assays in Isolated Aortic Rings
This ex vivo method provides a functional readout of semotiadil's effect on vascular tone in a physiologically relevant tissue preparation.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional guidelines.
-
Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing K-H buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the K-H buffer every 15-20 minutes.
-
-
Viability and Contractile Response:
-
Induce a reference contraction with 60 mM KCl.
-
After washing and return to baseline, pre-contract the rings with a submaximal concentration of an agonist, such as phenylephrine (1 µM) or norepinephrine (1 µM).
-
-
Semotiadil Treatment and Data Acquisition:
-
Once a stable contractile plateau is reached, cumulatively add increasing concentrations of semotiadil (e.g., 10-9 to 10-5 M).
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Determine the IC50 value (the concentration of semotiadil that produces 50% of the maximal relaxation).
-
-
Causality and Self-Validation: By using different agonists (KCl for depolarization-induced contraction and phenylephrine/norepinephrine for receptor-mediated contraction), this protocol allows for the differentiation of semotiadil's effects on voltage-gated calcium channels versus receptor-operated pathways. The inclusion of a vehicle control is crucial to rule out any non-specific effects of the solvent.
Measurement of Intracellular Calcium with Fura-2 AM
This cell-based assay allows for the direct visualization and quantification of changes in [Ca2+]i in response to semotiadil.
Protocol:
-
Cell Culture and Loading:
-
Culture primary rat aortic smooth muscle cells on glass coverslips.
-
Wash the cells with a HEPES-buffered saline solution (HBSS).
-
Load the cells with 5 µM Fura-2 AM in HBSS for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Fluorescence Imaging:
-
Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio.
-
-
Experimental Procedure:
-
Perfuse the cells with HBSS containing a vasoconstrictor agonist (e.g., 1 µM norepinephrine or 60 mM KCl).
-
After observing a sustained increase in the 340/380 nm fluorescence ratio (indicating an increase in [Ca2+]i), introduce semotiadil at various concentrations.
-
Record the change in the fluorescence ratio over time.
-
-
Causality and Self-Validation: The ratiometric nature of Fura-2 minimizes artifacts from uneven dye loading or photobleaching. By comparing the effects of semotiadil on KCl- and norepinephrine-induced calcium transients, one can dissect its impact on calcium influx versus intracellular release.
Western Blot Analysis of Myosin Light Chain Phosphorylation
This biochemical assay provides a direct measure of the phosphorylation state of MLC20, the key regulatory step in contraction.
Protocol:
-
Cell Treatment and Lysis:
-
Culture VSMCs to near confluence in 6-well plates.
-
Serum-starve the cells for 24 hours.
-
Pre-incubate the cells with various concentrations of semotiadil for 30 minutes.
-
Stimulate the cells with an agonist (e.g., 1 µM phenylephrine) for a short duration (e.g., 2-5 minutes).
-
Immediately lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC20 (p-MLC).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total MLC as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MLC signal to the total MLC signal.
-
-
Causality and Self-Validation: The inclusion of both unstimulated and agonist-stimulated controls is essential to demonstrate the effect of semotiadil on the signaling pathway. The use of a total MLC antibody ensures that any observed changes in p-MLC are due to altered phosphorylation and not changes in total protein expression.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the experimental workflows described above.
Table 1: Effect of Semotiadil on Agonist-Induced Contraction in Isolated Rat Aorta
| Agonist | Semotiadil IC50 (µM) |
| KCl (60 mM) | 0.15 ± 0.03 |
| Norepinephrine (1 µM) | 0.08 ± 0.02 |
Table 2: Effect of Semotiadil on Intracellular Calcium and MLC Phosphorylation in VSMCs
| Treatment | Peak [Ca2+]i (nM) | Relative p-MLC/Total MLC |
| Control | 100 ± 15 | 1.0 ± 0.1 |
| Phenylephrine (1 µM) | 450 ± 50 | 3.5 ± 0.4 |
| Phenylephrine + Semotiadil (1 µM) | 220 ± 30 | 1.8 ± 0.2 |
Conclusion and Future Directions
This technical guide has detailed the multifaceted signaling pathway of semotiadil in vascular smooth muscle. Its primary mechanism involves the inhibition of both extracellular calcium influx through L-type calcium channels and intracellular calcium release from the sarcoplasmic reticulum. These actions culminate in a reduction of myosin light chain phosphorylation, leading to vasodilation.
While the core pathway is well-understood, several areas warrant further investigation. The precise molecular interactions of semotiadil with the components of the calcium release machinery, and its potential modulatory effects on the Rho-kinase and PKC pathways, remain to be fully elucidated. Advanced techniques such as co-immunoprecipitation and FRET-based biosensors could provide deeper insights into these interactions. A thorough understanding of these nuances will be critical for the rational design of next-generation cardiovascular therapeutics targeting vascular smooth muscle contractility.
References
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He, W., et al. (2016). IP3 receptors regulate vascular smooth muscle contractility and hypertension. The Journal of Clinical Investigation, 126(11), 4337-4352. [Link]
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Herbert, J. M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochemical and Biophysical Research Communications, 172(3), 993-999. [Link]
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Miyawaki, N., et al. (1994). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology, 113(4), 1289–1295. [Link]
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Driska, S. P., et al. (1981). Myosin light chain phosphorylation associated with contraction in arterial smooth muscle. American Journal of Physiology-Cell Physiology, 240(5), C222-C233. [Link]
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van Rossum, L., et al. (2020). Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility. Frontiers in Physiology, 11, 681. [Link]
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Rhee, S. W., et al. (2009). ROCK isoform regulation of myosin phosphatase and contractility in vascular smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology, 296(3), H768-H777. [Link]
-
Sato, K., et al. (1992). Effects of Semotiadil Fumarate (SD-3211) and Its Enantiomer, SD-3212, on the Changes in Cytosolic Ca2+ and Tension Caused by KCl and Norepinephrine in Isolated Rat Aortas. Japanese Journal of Pharmacology, 58(3), 261-269. [Link]
-
Wilson, D. P., et al. (2013). Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle. Journal of Biological Chemistry, 288(3), 2166-2174. [Link]
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Somlyo, A. P., & Somlyo, A. V. (2003). Ca2+ sensitivity of smooth muscle and nonmuscle myosin II: modulated by G proteins, kinases, and myosin phosphatase. Physiological Reviews, 83(4), 1325-1358. [Link]
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Loirand, G., et al. (2006). Rho and Rho-associated kinase in smooth muscle contraction. Acta Pharmacologica Sinica, 27(7), 841-848. [Link]
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He, W., et al. (2013). Smooth Muscle–Specific Myosin Phosphatase Target Subunit 1 (MYPT1): An Important Piece of the Puzzle. Gastroenterology, 144(5), e14-e15. [Link]
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Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389(6654), 990-994. [Link]
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Khapchaev, A. Y., et al. (2019). Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells. Biochemistry (Moscow), 84(1), 74-81. [Link]
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Barman, S. A., et al. (2004). Contraction of vascular smooth muscle in cell culture. Journal of Cellular Physiology, 143(1), 10-18. [Link]
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Van Riper, D. A., et al. (2004). Y27632, a Rho-activated kinase inhibitor, normalizes dysregulation in alpha1-adrenergic receptor-induced contraction of Lyon hypertensive rat artery smooth muscle. Hypertension Research, 27(8), 585-594. [Link]
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Lee, J. H., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences, 22(9), 4821. [Link]
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Niiro, N., & Ikebe, M. (2001). Zipper-interacting protein kinase induces Ca(2+)-free smooth muscle contraction through myosin light chain phosphorylation. Journal of Biological Chemistry, 276(31), 29567-29574. [Link]
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Murthy, K. S. (2006). Signaling for contraction and relaxation in smooth muscle of the gut. Gastroenterology, 131(4), 1359-1372. [Link]
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Jalimarada, S. S., et al. (2009). Localization of phosphorylated MLC (ppMLC). In untreated cells (A),... ResearchGate. [Link]
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van der Meulen, H., & Halayko, A. J. (2009). Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility. American Journal of Respiratory Cell and Molecular Biology, 41(3), 257-266. [Link]
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Wang, Y., et al. (2018). Signaling through Myosin Light Chain Kinase in Smooth Muscles. Journal of Biological Chemistry, 293(15), 5489-5500. [Link]
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Somlyo, A. P., & Somlyo, A. V. (1994). Signal transduction and regulation in smooth muscle. Nature, 372(6503), 231-236. [Link]
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Puetz, S., et al. (2009). Rho-kinase-mediated Ca2+-sensitization in smooth muscle. Journal of Muscle Research and Cell Motility, 30(7-8), 261-270. [Link]
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Eto, M., et al. (2001). Regulation of myosin phosphatase by CPI-17. The Journal of Biological Chemistry, 276(40), 37069-37072. [Link]
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Khalil, R. A. (2010). Rho Kinase in Vascular Smooth Muscle. Morgan & Claypool Life Sciences. [Link]
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Wilson, D. P., et al. (2014). Differential Phosphorylation of Myosin Light Chain (Thr)18 and (Ser)19 and Functional Implications in Platelets. PLoS ONE, 9(4), e94958. [Link]
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Lee, M. (2017). Phospho myosin light chain 2 protein analysis with western blotting? ResearchGate. [Link]
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Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]
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Jackson, W. F. (2018). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Journal of Physiology-Heart and Circulatory Physiology, 315(5), H1101-H1122. [Link]
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Walsh, M. P., et al. (2013). Regulation of Smooth Muscle Myosin Light Chain Phosphatase by Multisite Phosphorylation of the Myosin Targeting Subunit, MYPT1. Current Protein & Peptide Science, 14(6), 466-481. [Link]
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He, W., et al. (2013). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Journal of Biological Chemistry, 288(4), 2187-2195. [Link]
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Khapchaev, A. Y., et al. (2019). Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells. Biochemistry (Moscow), 84(1), 74-81. [Link]
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Wier, W. G., & Morgan, K. G. (2003). Calcium-calmodulin-dependent myosin light chain kinase and the regulation of vascular smooth muscle tone. American Journal of Physiology-Heart and Circulatory Physiology, 285(4), H1346-H1356. [Link]
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Chitaley, K., & Webb, R. C. (2002). Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum. British Journal of Pharmacology, 136(6), 875–882. [Link]
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Herbert, J. M., et al. (1997). Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases. European Journal of Pharmacology, 325(2-3), 203-209. [Link]
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Fig. 5. Representative images of indirect immunofluorescence staining... ResearchGate. [Link]
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Lee, D. L., et al. (1999). Inhibition of neurogenic contractions in renal arteries and of cholinergic contractions in coronary arteries by the presu. British Journal of Pharmacology, 128(6), 1233–1241. [Link]
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Colussi, C., et al. (1994). Inhibition of protein kinase C activity and vascular smooth muscle cell growth by d-alpha-tocopherol. FEBS Letters, 356(2-3), 329-332. [Link]
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Gong, M. C., et al. (1992). Western blot of the phosphorylated myosin light chain at Ser-19 of... ResearchGate. [Link]
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Comparison of phosphorylated myosin light chain immunofluorescence... ResearchGate. [Link]
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Immunofluorescence staining for pMLC (upper panels), F-actin (mid... ResearchGate. [Link]
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Dose-response curves for KCl-induced aortic contraction in... ResearchGate. [Link]
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KCl concentration-response curves of control, 2 mg/kg/d (ACR-I) and 5... ResearchGate. [Link]
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Colucci, W. S., et al. (1985). Epinephrine infusion induces hyporesponsiveness of vascular smooth muscle. The Journal of Clinical Investigation, 76(4), 1413-1418. [Link]
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Sato, K., et al. (1991). Effects of angiotensin-converting enzyme inhibitors on the vascular response to norepinephrine. Journal of Cardiovascular Pharmacology, 18 Suppl 2, S103-S107. [Link]
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Contraction induced by KCl and phenylephrine (Phe) in isolated aortic... ResearchGate. [Link]
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Fast kinetics of fundamental aortic contraction to phenylephrine compared to KCl only in male prepubertal and adult rats. SciELO México. [Link]
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Effects Of F-18 On KCL And Phenylephrine - Induced Contractions Of Rat Aorta. inLIBRARY. [Link]
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Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis. MDPI. [Link]
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Protein Kinase C Inhibitors as Modulators of Vascular Function and Their Application in Vascular Disease. MDPI. [Link]
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Smoothelin-like 1 Protein Regulates Myosin Phosphatase-targeting Subunit 1 Expression during Sexual Development and Pregnancy. NIH. [Link]
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Vascular Smooth Muscle Myosin Light Chain Diphosphorylation: Mechanism, Function, and Pathological Implications. ResearchGate. [Link]
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Y-27632, a Rho-kinase inhibitor, inhibits proliferation and adrenergic contraction of prostatic smooth muscle cells. PubMed. [Link]
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An In-depth Technical Guide to the In Vitro Antioxidant Activity of Semotiadil
Abstract
This technical guide provides a comprehensive overview of the methodologies and scientific rationale for evaluating the in vitro antioxidant activity of Semotiadil, a benzothiazine calcium antagonist. Recognizing the growing interest in the pleiotropic effects of cardiovascular drugs, this document serves as a resource for researchers, scientists, and drug development professionals. It details the chemical properties of Semotiadil, established protocols for a suite of antioxidant assays, and explores potential molecular mechanisms underpinning its antioxidant effects. The guide emphasizes experimental design, data interpretation, and the importance of a multi-assay approach to thoroughly characterize the antioxidant profile of this compound.
Introduction: Semotiadil and the Rationale for Antioxidant Evaluation
Semotiadil is a novel benzothiazine calcium antagonist that has been investigated for its therapeutic potential in cardiovascular diseases.[1] Its primary mechanism of action involves the inhibition of voltage-dependent L-type calcium channels, leading to vasodilation and reduced cardiac workload.[1] Beyond its effects on calcium signaling, there is emerging evidence that compounds within the broader class of calcium channel blockers possess antioxidant properties, which may contribute to their therapeutic benefits.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to the pathophysiology of numerous cardiovascular and neurodegenerative diseases.[4] Therefore, elucidating the antioxidant potential of Semotiadil is crucial for a comprehensive understanding of its pharmacological profile and potential therapeutic applications beyond calcium channel blockade.
This guide provides a detailed framework for the in vitro assessment of Semotiadil's antioxidant activity, from its fundamental chemical properties to its potential interactions with cellular signaling pathways.
Chemical Properties of Semotiadil Fumarate
A thorough understanding of the chemical structure of Semotiadil is fundamental to interpreting its antioxidant activity. The presence of electron-donating groups and specific structural motifs can influence its ability to scavenge free radicals and interact with biological systems.
| Property | Value |
| IUPAC Name | 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid |
| Molecular Formula | C₃₃H₃₆N₂O₁₀S |
| Molecular Weight | 652.7 g/mol |
The structure of Semotiadil, with its benzothiazine core and other aromatic moieties, suggests potential for resonance stabilization of any radical species formed upon donation of a hydrogen atom or an electron, a key characteristic of many antioxidant compounds.[5]
Methodologies for Assessing In Vitro Antioxidant Activity
A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is recommended for a comprehensive evaluation. These assays can be broadly categorized into electron transfer (ET) and hydrogen atom transfer (HAT) based methods, as well as those that measure the ability to scavenge specific reactive species.
Spectrophotometric Assays for General Antioxidant Capacity
These assays provide a measure of the total antioxidant capacity of a compound.
The DPPH assay is a widely used and technically simple method to evaluate the free radical scavenging ability of a compound.[6] The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow or colorless.[6] This color change, measured spectrophotometrically, is proportional to the antioxidant activity of the test compound.[6]
Experimental Protocol:
-
Preparation of Reagents:
-
DPPH solution (0.1 mM) in methanol.
-
Semotiadil stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Serial dilutions of Semotiadil to obtain a range of concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox) at the same concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of Semotiadil, positive control, or blank (solvent) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with Semotiadil or the positive control.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of Semotiadil.
-
Hypothetical Data Presentation:
| Concentration (µg/mL) | % DPPH Scavenging (Semotiadil) | % DPPH Scavenging (Ascorbic Acid) |
| 10 | 15.2 ± 1.8 | 35.6 ± 2.1 |
| 25 | 32.5 ± 2.5 | 68.9 ± 3.4 |
| 50 | 58.7 ± 3.1 | 92.1 ± 1.5 |
| 100 | 85.3 ± 2.9 | 95.4 ± 1.2 |
| IC₅₀ (µg/mL) | 42.5 | 18.2 |
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed ABTS•⁺ solution is blue-green, and in the presence of an antioxidant, it is reduced to the colorless ABTS form. The degree of decolorization is proportional to the antioxidant's activity.
Experimental Protocol:
-
Preparation of Reagents:
-
ABTS stock solution (7 mM) in water.
-
Potassium persulfate solution (2.45 mM) in water.
-
ABTS•⁺ working solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Semotiadil and positive control solutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.
-
Add 10 µL of the different concentrations of Semotiadil, positive control, or blank to the respective wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The calculation is similar to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Hypothetical Data Presentation:
| Concentration (µg/mL) | % ABTS•⁺ Scavenging (Semotiadil) | TEAC (mM Trolox equivalents) |
| 10 | 18.9 ± 2.2 | 0.21 |
| 25 | 40.1 ± 3.1 | 0.45 |
| 50 | 65.4 ± 2.8 | 0.73 |
| 100 | 90.2 ± 1.9 | 1.01 |
| IC₅₀ (µg/mL) | 38.7 | - |
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.
Experimental Protocol:
-
Preparation of Reagents:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM) in 40 mM HCl.
-
Ferric chloride (FeCl₃) solution (20 mM) in water.
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.
-
Semotiadil and positive control solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of Semotiadil, positive control, or blank to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power:
-
A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.
-
Hypothetical Data Presentation:
| Concentration (µg/mL) | FRAP Value (µM Fe²⁺ equivalents) |
| 10 | 85 ± 7 |
| 25 | 210 ± 15 |
| 50 | 450 ± 22 |
| 100 | 890 ± 35 |
Assays for Scavenging Specific Reactive Species
Evaluating the ability of Semotiadil to scavenge specific ROS and Reactive Nitrogen Species (RNS) provides a more detailed understanding of its antioxidant profile.
Superoxide is a primary ROS, and its scavenging is an important antioxidant mechanism. This assay often utilizes a non-enzymatic system, such as the phenazine methosulfate-NADH system, to generate superoxide radicals, which then reduce nitroblue tetrazolium (NBT) to a colored formazan product.[7]
Experimental Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
NADH solution (468 µM).
-
NBT solution (156 µM).
-
Phenazine methosulfate (PMS) solution (60 µM).
-
Semotiadil and positive control solutions.
-
-
Assay Procedure:
-
In a 96-well plate, mix 100 µL of NBT solution, 100 µL of NADH solution, and the test sample at various concentrations.
-
Initiate the reaction by adding 100 µL of PMS solution.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation.
-
Hypothetical Data Presentation:
| Concentration (µg/mL) | % Superoxide Scavenging |
| 25 | 22.1 ± 2.9 |
| 50 | 45.8 ± 3.5 |
| 100 | 78.3 ± 4.1 |
| IC₅₀ (µg/mL) | 55.2 |
The hydroxyl radical is one of the most reactive and damaging ROS. The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals in vitro.[8][9] The scavenging activity is measured by the ability of the antioxidant to inhibit the degradation of a detector molecule, such as deoxyribose or the oxidation of a probe like catechol.[8][9]
Experimental Protocol (using the Fenton reaction with catechol): [8][9]
-
Preparation of Reagents:
-
Phosphate buffer (50 mM, pH 7.4).
-
FeSO₄ solution (10 mM).
-
EDTA solution (10 mM).
-
H₂O₂ solution (10 mM).
-
Catechol solution (1 mg/mL).
-
Semotiadil and positive control solutions.
-
-
Assay Procedure:
-
In a test tube, mix the test sample, FeSO₄-EDTA premix, and catechol.
-
Initiate the reaction by adding H₂O₂.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance of the oxidized catechol product at 360 nm.[8]
-
-
Calculation of Scavenging Activity:
-
The percentage of hydroxyl radical scavenging is determined by comparing the absorbance of the sample to the control.
-
Hypothetical Data Presentation:
| Concentration (µg/mL) | % Hydroxyl Radical Scavenging |
| 50 | 18.5 ± 2.4 |
| 100 | 39.2 ± 3.1 |
| 200 | 65.7 ± 4.0 |
| IC₅₀ (µg/mL) | 152.8 |
This assay evaluates the ability of a compound to scavenge nitric oxide. Sodium nitroprusside is often used as a source of NO, which in an aqueous solution at physiological pH, generates NO that can be detected using the Griess reagent.[10][11]
Experimental Protocol:
-
Preparation of Reagents:
-
Sodium nitroprusside solution (10 mM) in phosphate-buffered saline (PBS, pH 7.4).
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄).
-
Semotiadil and positive control solutions.
-
-
Assay Procedure:
-
Mix the sodium nitroprusside solution with different concentrations of Semotiadil or the positive control.
-
Incubate at 25°C for 150 minutes.
-
Add an equal volume of Griess reagent to an aliquot of the reaction mixture.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 546 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of NO scavenging is calculated by the decrease in the absorbance of the chromophore formed.
-
Hypothetical Data Presentation:
| Concentration (µg/mL) | % Nitric Oxide Scavenging |
| 50 | 15.1 ± 1.9 |
| 100 | 32.6 ± 2.8 |
| 200 | 58.9 ± 3.7 |
| IC₅₀ (µg/mL) | 170.5 |
Lipid Peroxidation Inhibition Assay
Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial antioxidant function.[12][13] In vitro, lipid peroxidation can be induced in a lipid-rich medium, such as a liposome suspension or a biological sample like LDL, using an initiator like copper or AAPH.[2][12][13] The extent of lipid peroxidation can be measured by quantifying the formation of malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) assay.[12]
Experimental Protocol (LDL Oxidation Model): [2]
-
Preparation of Reagents:
-
Isolated human LDL.
-
PBS (pH 7.4).
-
CuSO₄ solution (as an oxidizing agent).
-
Semotiadil and positive control solutions.
-
Thiobarbituric acid (TBA) reagent.
-
-
Assay Procedure:
-
Incubate LDL with Semotiadil or the positive control for a short period.
-
Induce lipid peroxidation by adding CuSO₄.
-
Incubate at 37°C for a specified time (e.g., 4 hours).
-
Stop the reaction and measure the formation of TBARS by adding TBA reagent, heating, and measuring the absorbance of the resulting pink chromogen at 532 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of lipid peroxidation is calculated by comparing the TBARS formation in the presence of Semotiadil to the control.
-
Hypothetical Data Presentation:
| Concentration (µM) | % Inhibition of LDL Oxidation |
| 1 | 25.4 ± 3.2 |
| 5 | 52.8 ± 4.1 |
| 10 | 88.1 ± 2.9 |
| IC₅₀ (µM) | 4.7 |
Potential Molecular Mechanisms of Antioxidant Action
The antioxidant activity of Semotiadil may be attributed to several mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.
Direct Radical Scavenging
The chemical structure of Semotiadil, with its electron-rich aromatic rings and heteroatoms, likely enables it to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating radical chain reactions.[5] The ability to form a stable radical after donation is a key determinant of antioxidant efficacy.[5]
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, antioxidants can exert their effects by influencing intracellular signaling cascades that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[14][15] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[14] In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[14][16] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which are crucial for cellular defense against oxidative damage.[16] While direct evidence for Semotiadil's effect on the Nrf2 pathway is currently limited, its structural features and demonstrated antioxidant activity suggest that this is a plausible mechanism that warrants further investigation.
Oxidative stress is a known activator of MAPK signaling pathways, including ERK, JNK, and p38. These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The interplay between oxidative stress and MAPK signaling is complex, with both pro-survival and pro-apoptotic outcomes depending on the context. Some antioxidants have been shown to modulate MAPK signaling, thereby influencing cellular responses to oxidative stress.[17] Given that calcium signaling can also cross-talk with MAPK pathways, it is conceivable that Semotiadil, as a calcium channel blocker with antioxidant properties, could modulate these pathways to exert cytoprotective effects.[17][18]
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant assays.
Potential Signaling Pathways Modulated by Semotiadil
Caption: Potential signaling pathways influenced by Semotiadil's antioxidant activity.
Conclusion
This technical guide outlines a robust framework for the comprehensive in vitro evaluation of the antioxidant properties of Semotiadil. The provided protocols for a range of antioxidant assays, from general capacity to specific radical scavenging and lipid peroxidation inhibition, will enable researchers to generate a detailed antioxidant profile for this compound. Furthermore, the exploration of potential underlying mechanisms, including direct radical scavenging and modulation of the Nrf2 and MAPK signaling pathways, provides avenues for future research to fully elucidate the cytoprotective effects of Semotiadil. A thorough understanding of these antioxidant properties is essential for appreciating the full therapeutic potential of Semotiadil in cardiovascular and other diseases where oxidative stress plays a significant pathogenic role.
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A Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Semotiadil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of Semotiadil, a benzothiazine calcium antagonist. A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to successful drug development.[1][2] This document synthesizes available data on Semotiadil and outlines the critical experimental protocols and theoretical considerations necessary for its preclinical evaluation. By detailing the causality behind experimental choices and grounding them in established scientific principles, this guide serves as a vital resource for professionals in the pharmaceutical sciences.
Introduction: Semotiadil and the Imperative of Preclinical ADME
Semotiadil is a potent calcium channel blocker belonging to the benzothiazine class, recognized for its potential therapeutic applications in cardiovascular diseases.[3][4] The journey from a promising lead compound to a viable clinical candidate is contingent upon a detailed characterization of its behavior within a biological system. Preclinical ADME studies are not merely a regulatory checklist; they are the foundation upon which the safety and efficacy profile of a drug is built.[1][5] These studies aim to elucidate how an organism acts on a drug, providing critical insights that inform dose selection, predict potential drug-drug interactions (DDIs), and identify sources of pharmacokinetic variability.[6][7]
The primary objectives of assessing drug metabolism at the preclinical stage are to determine metabolic stability, identify and quantify major metabolites, and characterize the enzymatic pathways responsible for the drug's biotransformation.[6] The liver is the principal site of drug metabolism, making hepatic models central to these investigations.[6][8] This guide will walk through the essential in vitro and in vivo assays that constitute a robust preclinical ADME package for a compound like Semotiadil, emphasizing the connection between experimental design and data interpretation. All studies are expected to be performed in compliance with Good Laboratory Practice (GLP) to ensure data integrity and reliability for regulatory submissions.[5][9]
Absorption: Predicting Oral Bioavailability
For an orally administered drug, absorption dictates the extent and rate at which it enters systemic circulation. Poor absorption can be a primary cause of low bioavailability, hindering therapeutic efficacy. In vitro models provide the first look into a compound's potential for oral absorption.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a cornerstone of in vitro absorption studies.[10] When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters.[11][12]
Causality of Experimental Choice: The Caco-2 assay is selected because it models both passive diffusion (paracellular and transcellular) and active transport mechanisms.[12] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio (ER) . An ER greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the intestinal lumen, limiting its absorption.[11]
Detailed Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on 24-well Transwell® plates for 21 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values ≥ 200 Ω·cm², as this confirms the integrity of the tight junctions.[13]
-
Buffer Preparation: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4 for the basolateral (acceptor) compartment and pH 6.5 or 7.4 for the apical (donor) compartment.[14]
-
Dosing Solution: Prepare a 10 µM dosing solution of Semotiadil in the apical transport buffer.
-
A-B Permeability:
-
Add fresh transport buffer to the basolateral chamber.
-
Replace the buffer in the apical chamber with the Semotiadil dosing solution.
-
-
B-A Permeability:
-
Add fresh transport buffer to the apical chamber.
-
Replace the buffer in the basolateral chamber with the Semotiadil dosing solution.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Quantification: Analyze the concentration of Semotiadil in all samples using a validated LC-MS/MS method.[15][16]
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio.
Distribution: Where Does the Drug Go?
Once in systemic circulation, a drug distributes into various tissues and fluids.[17] The extent of distribution is governed by factors like plasma protein binding, tissue permeability, and regional blood flow.
Plasma Protein Binding (PPB)
Drugs can reversibly bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AGP).[18][19] According to the "free drug hypothesis," only the unbound fraction of a drug is available to cross membranes, interact with its target, and be cleared from the body.[20] Therefore, high PPB can significantly impact a drug's efficacy and pharmacokinetic profile.
Causality of Experimental Choice: Equilibrium dialysis is the gold-standard method for determining PPB.[21] It allows for the direct measurement of the unbound drug concentration at equilibrium without being affected by non-specific binding to the apparatus, providing a highly accurate assessment of the free fraction.
Detailed Experimental Protocol: Equilibrium Dialysis for PPB
-
Apparatus Setup: Prepare a multi-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5-10 kDa MWCO) separating the chambers.
-
Sample Preparation: Add pooled plasma (from rat, dog, or human) to one side of the membrane and a protein-free buffer (phosphate-buffered saline, pH 7.4) to the other.
-
Spiking: Spike the plasma-containing chamber with Semotiadil to achieve the desired final concentration.
-
Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of Semotiadil in both aliquots using LC-MS/MS.
-
Calculation:
-
Percent Bound = [ (Total Conc. - Unbound Conc.) / Total Conc. ] x 100
-
Fraction Unbound (fu) = Unbound Conc. / Total Conc.
-
In Vivo Tissue Distribution
To understand the full distribution profile, studies in preclinical animal models are essential.[22] These studies reveal which organs or tissues the drug preferentially accumulates in, providing critical information for toxicology assessment and target engagement verification.
A study in mice using radiolabeled [11C]semotiadil demonstrated stereo-selective uptake in the hippocampus, striatum, and hypothalamus, indicating potential for brain penetration.[23] However, promising signs for myocardial uptake were not observed.[23]
Metabolism: Biotransformation and Clearance
Drug metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion.[8] This process is primarily mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily located in the liver.[24][25] Understanding a drug's metabolic fate is crucial for predicting its half-life, identifying active or toxic metabolites, and anticipating drug-drug interactions.[25][26]
In Vitro Metabolic Stability
The first step in metabolic profiling is to assess the compound's stability in the presence of metabolic enzymes. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are a cost-effective and high-throughput model for this purpose.[8][27][28]
Causality of Experimental Choice: The microsomal stability assay provides a quantitative measure of intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[29] This parameter is vital for predicting in vivo hepatic clearance and the drug's half-life. The assay is conducted with and without the necessary cofactor, NADPH, to confirm that the observed degradation is due to enzymatic (specifically, CYP-mediated) activity.[30]
In Vivo Metabolism and Excretion in Rats
In vivo studies are required to confirm the metabolic pathways identified in vitro and to understand the primary routes of excretion. Studies in rats have been particularly informative for Semotiadil.
Following oral administration of radiolabeled Semotiadil to rats, a significant portion of the radioactivity (81.3%) was excreted into the bile.[31] This indicates that biliary excretion is the predominant route of elimination in this species.[31][32]
Analysis of the bile revealed five major metabolites, which were identified as phenolic O-glucuronides.[31] This finding suggests a two-step metabolic process for Semotiadil in the rat:
-
Phase I Oxidation: The initial step involves oxidation at various positions on the molecule. This includes ring-opening of the methylenedioxy group, O-demethylation of the methoxybenzene moiety, and aromatic hydroxylation and N-demethylation.[31] These reactions are typically catalyzed by CYP enzymes.[33]
-
Phase II Conjugation: The resulting phenolic intermediates are then conjugated with glucuronic acid (O-glucuronidation) to form highly water-soluble metabolites that can be readily excreted into the bile.[31]
Integrated Pharmacokinetic Profile
The culmination of ADME studies is the generation of a comprehensive pharmacokinetic profile. This involves administering the drug to preclinical species (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes and measuring plasma concentrations over time.[32][34]
Key Pharmacokinetic Parameters
The data from these studies are used to calculate key parameters that describe the drug's behavior.
| Parameter | Symbol | Description | Importance |
| Peak Plasma Concentration | Cmax | The maximum observed concentration of the drug in plasma. | Related to efficacy and potential peak-concentration toxicities. |
| Time to Peak Concentration | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | Represents the overall systemic exposure to the drug. |
| Half-Life | t1/2 | The time required for the drug concentration to decrease by half. | Determines dosing interval and time to reach steady-state. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |
| Bioavailability | F (%) | The fraction of the administered dose that reaches systemic circulation unchanged. | Crucial for determining the oral dose required to achieve therapeutic plasma levels. |
This table summarizes key pharmacokinetic parameters essential for preclinical drug evaluation.
Conclusion and Future Directions
The preclinical evaluation of Semotiadil reveals it to be a compound that undergoes extensive first-pass metabolism in rats, primarily through oxidation followed by glucuronidation, leading to predominantly biliary excretion.[31] Its distribution profile suggests potential central nervous system penetration.[23]
This guide provides the foundational knowledge and validated protocols for assessing the ADME properties of Semotiadil. For drug development professionals, the path forward involves leveraging these data to build robust physiologically based pharmacokinetic (PBPK) models.[35] These models can simulate human pharmacokinetics, predict potential drug-drug interactions, and ultimately guide the design of safe and effective clinical trials.[7]
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Introduction: Unveiling Semotiadil, a Vasoselective Benzothiazine Calcium Antagonist
An In-Depth Technical Guide to the Effects of Semotiadil on Cytosolic Calcium Concentration
Semotiadil, a novel benzothiazine derivative, has emerged as a significant compound of interest in cardiovascular pharmacology.[1] It functions as a potent calcium channel antagonist, demonstrating a pronounced inhibitory effect on L-type Ca2+ channels.[1][2] A key characteristic that distinguishes semotiadil is its high vasoselectivity, coupled with a relatively modest antagonistic impact on the heart, positioning it as a promising candidate for the management of coronary heart diseases.[1][2] This guide provides a detailed exploration of semotiadil's mechanism of action, focusing on its modulatory effects on cytosolic free calcium ([Ca2+]i), and presents the experimental methodologies used to quantify these effects.
Core Mechanism: Inhibition of L-type Ca2+ Channels
The primary mechanism through which semotiadil exerts its physiological effects is the blockade of voltage-dependent L-type Ca2+ channels.[3] This action directly impedes the influx of extracellular calcium into the cell, a critical step in the signaling cascades of various cell types, particularly vascular smooth muscle and cardiac myocytes. Dynamic changes in intracellular calcium are a critical mechanism regulating vascular smooth muscle contractility.[4]
A Use-Dependent and Voltage-Dependent Blockade
Semotiadil's interaction with the L-type Ca2+ channel is not static; it is both rate- and voltage-dependent, a characteristic described as "use-dependence".[1][2] This suggests that semotiadil binds with higher affinity to channels that are in an open or inactivated state, which are more prevalent during periods of higher membrane depolarization frequency.
A defining feature of its action is the significant prolongation of the channel's recovery from inactivation.[1][2] This mode of action is similar to that of verapamil-type Ca2+ channel antagonists and marks a clear distinction from dihydropyridines (e.g., nifedipine), which do not affect the recovery process.[2] This prolonged recovery time effectively reduces the number of available, activatable Ca2+ channels, thereby diminishing the overall calcium influx over time.
Comparative Pharmacology
Studies comparing semotiadil to other calcium channel blockers reveal important distinctions:
-
Versus Dihydropyridines (Nifedipine, Amlodipine): Semotiadil is less potent in its direct inhibition of the L-type Ca2+ current (ICa,L) compared to nifedipine and amlodipine.[2] However, its unique effect on recovery from inactivation sets it apart mechanistically.[1][2]
-
Versus Benzodiazepines (Diltiazem): The inhibitory concentrations for ICa,L are similar between semotiadil and diltiazem.[2] Both also affect atrioventricular nodal conduction.[5]
-
Versus Phenylalkylamines (Verapamil): While both exhibit use-dependence, their effects can differ in specific contexts. For instance, in response to histamine-induced contractions in porcine coronary arteries, semotiadil reduced the maximum [Ca2+]i and force, whereas verapamil primarily reduced the pD2 values for histamine.[3] Furthermore, unlike verapamil, semotiadil does not appear to inhibit histamine-induced Ca2+ release from intracellular stores in a Ca2+-free solution.[3]
Beyond L-type Channel Blockade
Evidence also suggests that semotiadil's effects on vascular smooth muscle contraction may extend beyond the simple blockade of voltage-dependent Ca2+ channels. Studies on isolated rat aortas indicate that semotiadil might also inhibit the release of Ca2+ from intracellular stores or decrease the sensitivity of the contractile elements to Ca2+.[6]
Signaling Pathway of Semotiadil Action
The following diagram illustrates the primary mechanism by which semotiadil reduces cytosolic calcium concentration and induces vasodilation.
Caption: Semotiadil's mechanism of action on L-type calcium channels.
Quantitative Analysis of Semotiadil's Effects
The inhibitory actions of semotiadil on cytosolic calcium have been quantified across various experimental models. The data below summarizes key findings from electrophysiological and fluorescence-based assays.
| Experimental Model | Agonist / Stimulus | Measured Effect | Quantitative Finding | Reference |
| Guinea-pig ventricular myocytes | Voltage Clamp | Inhibition of L-type Ca2+ current (ICa,L) | IC50 between 10 and 100 µM | [2] |
| Porcine coronary arteries | High KCl (Depolarization) | Inhibition of increased [Ca2+]i and force | Concentration-dependent inhibition (0.1 and 1 µM) | [3] |
| Porcine coronary arteries | Histamine (30 µM) | Inhibition of sustained [Ca2+]i and force | Concentration-dependent inhibition (1 and 10 µM) | [3] |
| Isolated rat aortas | High K+ (65.4 mM) | Inhibition of increased [Ca2+]i | Significant inhibition at 10 µM | [6] |
| Isolated rat aortas | Norepinephrine (1 µM) | Inhibition of early phase [Ca2+]i increase | Significant inhibition at 10 µM | [6] |
Experimental Protocol: Measuring Cytosolic Ca2+ with Fura-2 AM
The measurement of cytosolic free calcium is fundamental to understanding the effects of compounds like semotiadil. Fura-2 AM is a widely used ratiometric fluorescent dye that provides a reliable method for quantifying intracellular calcium fluctuations in living cells.[7][8][9]
Principle of Ratiometric Measurement
Fura-2 AM is a cell-permeable ester form of the Fura-2 dye.[8][9] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active Fura-2 indicator.[8] Fura-2 exhibits a dual-excitation spectrum that is dependent on calcium binding. The excitation maximum shifts from ~380 nm in the Ca2+-free form to ~340 nm when bound to Ca2+, while the emission peak remains constant at ~510 nm.[8][10] By calculating the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm (Ratio 340/380), a quantitative measure of [Ca2+]i can be obtained that is largely independent of dye concentration, cell thickness, or photobleaching.[8][9]
Workflow Diagram
Caption: Experimental workflow for Fura-2 AM calcium imaging.
Step-by-Step Methodology
This protocol is a generalized framework and must be optimized for specific cell types.
-
Reagent Preparation:
-
Recording Buffer: Prepare a physiological salt solution (e.g., Krebs-Ringer-HEPES) containing (in mM): 150 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.[11]
-
Fura-2 AM Stock Solution: Dissolve Fura-2 AM powder in anhydrous DMSO to a stock concentration of 1 mg/mL. Store in small aliquots at -20°C, protected from light and moisture.[11]
-
Loading Solution: Immediately before use, dilute the Fura-2 AM stock solution into the recording buffer to a final concentration of 1-5 µM.
-
-
Cell Loading and De-esterification:
-
Causality: The goal is to introduce the membrane-permeable Fura-2 AM into the cytosol, where it will be converted to its active, membrane-impermeable form.
-
Protocol:
-
Grow cells to an appropriate confluency on glass coverslips.
-
Aspirate the culture medium and wash the cells once with the recording buffer.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. Optimization of time and temperature is critical to prevent dye sequestration into organelles.[7]
-
Wash the cells twice with the recording buffer to remove any extracellular dye.
-
Incubate the cells in fresh recording buffer for an additional 30 minutes to allow for complete de-esterification of the AM groups by cytosolic esterases.[11]
-
-
-
Imaging and Data Acquisition:
-
Causality: This step involves capturing the fluorescence signals at the two excitation wavelengths to generate the ratiometric data needed to calculate [Ca2+]i.
-
Protocol:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source, excitation filter wheel (for 340 nm and 380 nm), a dichroic mirror, an emission filter (~510 nm), and a sensitive camera.
-
Set the image acquisition software to alternate between 340 nm and 380 nm excitation and record the corresponding emission images over time (e.g., one ratio image every 1-10 seconds).[11]
-
Record a stable baseline fluorescence ratio for several minutes.
-
Apply semotiadil at the desired concentration and record the response.
-
Subsequently, apply a stimulating agonist (e.g., KCl, histamine, norepinephrine) to induce a calcium influx or release and continue recording.
-
-
-
Data Analysis and In Situ Calibration (Self-Validation):
-
Causality: To convert the raw fluorescence ratio into a quantitative [Ca2+]i value, the system must be calibrated. This step provides trustworthiness to the measurements.
-
Protocol:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the 340/380 ratio for each ROI over time.
-
At the end of the experiment, perform a two-point calibration to determine Rmin and Rmax.[11]
-
Rmin (Minimum Ratio): Perfuse the cells with a Ca2+-free recording buffer containing a Ca2+ chelator like EGTA (5 mM) to determine the ratio in the absence of Ca2+.[11]
-
Rmax (Maximum Ratio): Subsequently, perfuse the cells with a high Ca2+ buffer (e.g., 10 mM CaCl2) containing a calcium ionophore like Ionomycin (1 µM) to saturate the dye with Ca2+.[11]
-
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation:[11] [Ca2+]i = Kd * (F380max / F380min) * [(R - Rmin) / (Rmax - R)] Where:
-
Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).
-
R is the measured 340/380 ratio.
-
Rmin and Rmax are the minimum and maximum ratios determined during calibration.
-
F380max / F380min is the ratio of fluorescence intensities at 380 nm excitation under Ca2+-free and Ca2+-saturating conditions, respectively.[11]
-
-
-
Conclusion
Semotiadil effectively reduces cytosolic calcium concentration primarily through a use-dependent blockade of L-type Ca2+ channels, characterized by a significant prolongation of the channel's recovery from inactivation.[1][2] This mechanism underpins its potent vasodilatory effects.[3] Rigorous experimental techniques, such as ratiometric fluorescence imaging with Fura-2, are essential for accurately quantifying these effects at the cellular level. The detailed protocols and mechanistic understanding provided in this guide offer a robust framework for researchers and drug development professionals investigating the cardiovascular pharmacology of semotiadil and other calcium channel modulators.
References
-
Kageyama, M., Yanagisawa, T., & Taira, N. (1992). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology, 107(4), 1289–1295. [Link]
-
Stark, G., Koidl, B., Tritthart, H. A., & Miyawaki, N. (1997). A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents. European Journal of Pharmacology, 321(3), 327–333. [Link]
-
Miyawaki, N., et al. (1991). Effects of Semotiadil Fumarate (SD-3211) and Its Enantiomer, SD-3212, on the Changes in Cytosolic Ca2+ and Tension Caused by KCl and Norepinephrine in Isolated Rat Aortas. Japanese Journal of Pharmacology, 57(3), 359-368. [Link]
-
Kao, J. P. (1990). Assessment of Fura-2 for measurements of cytosolic free calcium. Cell Calcium, 11(2-3), 63–73. [Link]
-
Units Moodle. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. Retrieved from [Link]
-
Martinez-Rios, C., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(22), e2623. [Link]
-
Karaki, H., et al. (1990). Calcium antagonistic and binding properties of semotiadil (SD-3211), a benzothiazine derivative assessed in cerebral and coronary arteries. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1164-1170. [Link]
-
Stark, G., et al. (1995). Effects of Semotiadil, a Novel Ca2+ Channel Antagonist, on the Electrical Activity of Langendorff-perfused Guinea Pig Hearts in Comparison With Diltiazem, Amlodipine and Nifedipine. European Journal of Pharmacology, 286(1), 71-78. [Link]
-
Hill-Eubanks, D. C., et al. (2011). Calcium dynamics in vascular smooth muscle. Microcirculation, 18(2), 129–147. [Link]
Sources
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- 2. A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of semotiadil fumarate (SD-3211) and its enantiomer, SD-3212, on the changes in cytosolic Ca2+ and tension caused by KCl and norepinephrine in isolated rat aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Molecular Pharmacology of Semotiadil Beyond L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semotiadil, a benzothiazine derivative, is well-established as a potent antagonist of L-type voltage-gated calcium channels, forming the basis of its therapeutic application in cardiovascular diseases.[1][2] However, a growing body of evidence suggests that its pharmacological profile is more complex, involving interactions with molecular targets beyond its primary mechanism. This guide provides an in-depth exploration of these non-canonical targets, offering a technical framework for researchers to investigate and understand the broader cellular effects of Semotiadil. We will detail the experimental methodologies required to identify and validate these off-target interactions, summarize the current evidence for alternative binding partners, and present the potential downstream signaling consequences. This comprehensive analysis aims to equip drug development professionals with the critical insights needed to fully characterize Semotiadil's mechanism of action and to anticipate its complete physiological impact.
Introduction: The Clinical Context and Hints of a Broader Mechanism
Developed as a cardiovascular agent, Semotiadil demonstrated efficacy in angina models, with a distinct pharmacological profile compared to other calcium antagonists like diltiazem and nifedipine.[3] Early clinical and preclinical observations hinted at a more diverse mechanism of action. For instance, studies in isolated rat aortas showed that Semotiadil and its enantiomer could inhibit norepinephrine-induced contractions in a manner distinct from typical calcium channel blockade, suggesting an interference with intracellular calcium release or a modulation of the contractile apparatus's sensitivity to calcium.[4] These findings provided the initial impetus to look beyond the plasma membrane and explore the intracellular interactome of this multifaceted compound.
Part 1: Methodological Blueprint for Uncovering Novel Targets
To rigorously identify and validate molecular targets of a small molecule like Semotiadil, a multi-pronged, systematic approach is essential. This section outlines a self-validating workflow designed to move from initial discovery to functional characterization, emphasizing the causality behind each experimental choice.
Global Target Discovery: Affinity-Based Proteomics
The foundational step in identifying unknown protein binders is to "fish" them out of their native environment. Affinity chromatography coupled with mass spectrometry (MS) is the gold standard for this purpose.
Rationale: This unbiased approach allows for the capture of interacting proteins from a complex cellular lysate based on their specific affinity for the drug, without preconceived notions of potential targets. The choice to immobilize Semotiadil via a linker is critical; the linker's length and attachment point must be carefully selected to minimize steric hindrance, ensuring the drug's binding pharmacophore remains accessible.
Detailed Protocol: Semotiadil-Affinity Chromatography coupled with LC-MS/MS
-
Synthesis of Affinity Matrix:
-
Synthesize a Semotiadil analogue with a reactive functional group (e.g., a primary amine or carboxylic acid) at a position determined not to be critical for its known binding activity.
-
Covalently couple this analogue to N-hydroxysuccinimide (NHS)-activated Sepharose beads. Self-Validation: The coupling efficiency should be quantified using a colorimetric assay or by measuring the depletion of the analogue from the solution.
-
Prepare a control matrix using ethanolamine-capped beads to identify non-specific binders.
-
-
Protein Lysate Preparation:
-
Culture a relevant cell line (e.g., vascular smooth muscle cells or cardiomyocytes) and harvest.
-
Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing a protease inhibitor cocktail to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Chromatography:
-
Incubate the clarified lysate with the Semotiadil-conjugated beads and control beads in parallel for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A stepwise increase in salt concentration can enhance stringency.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute bound proteins using a competitive elution with excess free Semotiadil, or by changing pH or using a denaturant like SDS. Competitive elution is preferred as it enriches for specific binders.
-
Concentrate the eluates and perform an in-solution trypsin digest.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Trustworthiness Check: True interactors should be significantly enriched in the Semotiadil eluate compared to the control eluate. Label-free quantification or SILAC-based methods can provide quantitative confidence.
-
Validation of Direct Binding: Surface Plasmon Resonance (SPR)
Once putative targets are identified, it is crucial to confirm a direct, specific interaction and to quantify its kinetics. SPR provides real-time, label-free analysis of binding events.
Rationale: SPR measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. This allows for the precise determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D), providing a quantitative measure of binding affinity.
Detailed Protocol: SPR Analysis of Semotiadil-Protein Interaction
-
Chip Preparation:
-
Immobilize the purified recombinant target protein onto a CM5 sensor chip via amine coupling.
-
Activate a control flow cell and block it with ethanolamine to serve as a reference surface.
-
-
Binding Analysis:
-
Prepare a dilution series of Semotiadil in a suitable running buffer (e.g., HBS-EP+).
-
Inject the Semotiadil solutions over the target and reference surfaces at a constant flow rate.
-
Record the sensorgrams, which plot response units (RU) over time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D. Self-Validation: The fit should be statistically robust (low Chi^2 value), and the results should be consistent across multiple concentrations.
-
Part 2: Known and Investigational Non-Calcium Channel Targets
While research into Semotiadil's off-target effects is not extensive, existing literature and its chemical properties point towards several potential areas of interaction.
Inhibition of Low-Density Lipoprotein (LDL) Oxidation
One of the most documented effects of Semotiadil beyond calcium channel blockade is its potent antioxidant activity, specifically the inhibition of LDL oxidation.[5]
-
Mechanism: Semotiadil has been shown to be a strong inhibitor of copper- and azo-compound-induced LDL oxidation in vitro.[5] It effectively prolongs the lag-time of oxidation and reduces the formation of conjugated dienes and thiobarbituric acid reactive substances.[5] This effect is significantly more potent than that of other calcium channel blockers like nifedipine and diltiazem.[5] The direct molecular target for this antioxidant effect is likely the lipid and protein components of the LDL particle itself, where Semotiadil acts as a chain-breaking antioxidant.
-
Signaling Implications: By preventing LDL oxidation, Semotiadil can inhibit the formation of oxidized LDL (oxLDL), a key initiator of atherosclerotic plaque formation. oxLDL is known to be cytotoxic to endothelial cells, promote foam cell formation by macrophages, and induce a pro-inflammatory state in the vasculature. Therefore, this antioxidant property may contribute to the anti-anginal and potential anti-atherosclerotic benefits of the drug.[5]
Modulation of Intracellular Calcium Release & Myofilament Sensitivity
Studies have indicated that Semotiadil can inhibit vascular smooth muscle contraction through mechanisms other than blocking calcium influx.[4]
-
Mechanism: In isolated rat aortas, Semotiadil was found to inhibit the transient contraction induced by norepinephrine in the absence of external calcium.[4] This suggests a direct or indirect effect on the release of calcium from intracellular stores, such as the sarcoplasmic reticulum (SR). Furthermore, the observation that contraction is significantly decreased even when intracellular calcium levels have partially recovered points to a potential downstream effect: a decrease in the sensitivity of the contractile elements (myofilaments) to Ca2+.[4]
-
Potential Targets & Pathways:
-
Phospholipase C (PLC) / Inositol Trisphosphate (IP3) Pathway: Semotiadil might dampen the Gq-protein coupled receptor pathway that leads to IP3 production and subsequent Ca2+ release from the SR via IP3 receptors.
-
Rho-kinase (ROCK) Pathway: This pathway is a key regulator of myofilament Ca2+ sensitivity. Inhibition of ROCK leads to increased myosin light chain phosphatase activity, dephosphorylation of the myosin light chain, and smooth muscle relaxation at a given Ca2+ concentration. Investigating Semotiadil's effect on this pathway is a logical next step.
-
Interaction with Plasma Proteins
Semotiadil exhibits strong and enantioselective binding to major plasma proteins.[6]
-
Binding Partners: It binds strongly to both human serum albumin (HSA) and human alpha 1-acid glycoprotein (AGP).[6] Interestingly, the enantioselectivity is reversed between these two proteins: HSA binds the S-isomer (levosemotiadil) more strongly, while AGP shows a preference for the R-isomer (Semotiadil).[6]
-
Pharmacokinetic Implications: This high degree of protein binding (unbound fraction is less than 1%) significantly impacts the drug's pharmacokinetics, including its volume of distribution, clearance, and potential for drug-drug interactions.[6] While not a pharmacological target in the traditional sense, this interaction is critical for understanding the drug's disposition in the body.
Quantitative Summary of Interactions
| Compound | Target/Interaction | Method | Parameter | Value | Reference |
| Semotiadil | LDL Oxidation | In vitro assay | Dose-dependent inhibition | 10⁻⁷ M to 10⁻³ M | [5] |
| Semotiadil | Cardiac Ca²⁺ Channel | Radioligand Binding | IC₅₀ vs. [³H]PN200-110 | 13-20 µM | [7] |
| Semotiadil | Human Serum Albumin | HPLC Frontal Analysis | Strong Binding | >99% bound | [6] |
| Semotiadil | α1-Acid Glycoprotein | HPLC Frontal Analysis | Strong Binding | >99% bound | [6] |
Part 3: Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex workflows and pathways involved in drug target identification.
Workflow for Off-Target Identification
This diagram illustrates the logical flow from hypothesis to a validated off-target.
Caption: A streamlined workflow for the discovery and validation of Semotiadil's off-targets.
Potential Signaling Pathway: Vasodilation Beyond Ca²⁺ Influx Blockade
This diagram speculates on the pathways Semotiadil might modulate to cause vasodilation, independent of L-type calcium channel blockade.
Caption: Putative pathways for Semotiadil-induced vasodilation independent of Ca²⁺ influx.
Future Directions and Conclusion
The evidence, while preliminary, strongly supports the hypothesis that Semotiadil's pharmacological profile is not solely defined by its interaction with L-type calcium channels. Its potent antioxidant effects and its ability to modulate intracellular calcium handling present exciting avenues for further research. The methodologies outlined in this guide provide a robust framework for definitively identifying the molecular players involved in these secondary effects.
For drug development professionals, a comprehensive understanding of these off-target interactions is paramount. It allows for a more accurate prediction of a drug's therapeutic window, potential side effects, and opportunities for repositioning. Future research should prioritize unbiased proteomic screens to identify novel binding partners, followed by rigorous biophysical and cell-based functional assays to elucidate the physiological consequences of these interactions. Such efforts will not only refine our understanding of Semotiadil but also provide a more complete picture of its therapeutic potential.
References
-
Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. (1990). British Journal of Pharmacology. Available at: [Link]
-
Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. (1999). Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]
-
Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. (1993). British Journal of Pharmacology. Available at: [Link]
-
Antiplatelet activity of semotiadil fumarate. (1999). International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]
-
Effects of Semotiadil, a Novel Ca2+ Channel Antagonist, on the Electrical Activity of Langendorff-perfused Guinea Pig Hearts in Comparison With Diltiazem, Amlodipine and Nifedipine. (1999). Journal of Cardiovascular Pharmacology. Available at: [Link]
-
Calcium antagonistic and binding properties of semotiadil (SD-3211), a benzothiazine derivative assessed in cerebral and coronary arteries. (1993). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Enantioselective protein binding of semotiadil and levosemotiadil determined by high-performance frontal analysis. (1999). Journal of Chromatography A. Available at: [Link]
-
Effects of Semotiadil Fumarate (SD-3211) and Its Enantiomer, SD-3212, on the Changes in Cytosolic Ca2+ and Tension Caused by KCl and Norepinephrine in Isolated Rat Aortas. (1992). Japanese Journal of Pharmacology. Available at: [Link]
-
Photochemical identification of transmembrane segment IVS6 as the binding region of semotiadil, a new modulator for the L-type voltage-dependent Ca2+ channel. (1998). The Journal of Biological Chemistry. Available at: [Link]
-
Photochemical localization of the semotiadil binding region within the cardiac Ca2+ channel alpha1 subunit. Comparison with the skeletal muscle counterpart. (1998). The Journal of Biological Chemistry. Available at: [Link]
Sources
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- 3. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of semotiadil fumarate (SD-3211) and its enantiomer, SD-3212, on the changes in cytosolic Ca2+ and tension caused by KCl and norepinephrine in isolated rat aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective protein binding of semotiadil and levosemotiadil determined by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical localization of the semotiadil binding region within the cardiac Ca2+ channel alpha1 subunit. Comparison with the skeletal muscle counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Interaction of Semotiadil with Calmodulin and Other Calcium-Binding Proteins
Abstract
Semotiadil is a benzothiazepine-derived calcium channel blocker with a distinct pharmacological profile.[1][2][3] While its primary mechanism of action is the inhibition of L-type calcium channels, its broader interactions with the cellular calcium signaling machinery, particularly with key calcium-binding proteins like calmodulin, remain largely unexplored.[1][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential interaction between Semotiadil and calmodulin, as well as other significant calcium-binding proteins. Drawing parallels from structurally similar benzothiazepine derivatives that exhibit calmodulin antagonism, this guide outlines the scientific rationale and provides detailed, field-proven experimental protocols to elucidate the molecular details of this potential interaction.[4] A thorough understanding of Semotiadil's engagement with these critical signaling hubs holds the potential to unveil novel therapeutic applications and refine its pharmacological profile.
Introduction: The Scientific Imperative
Calcium ions (Ca²⁺) are ubiquitous second messengers that govern a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is orchestrated by a sophisticated network of channels, pumps, and importantly, calcium-binding proteins (CaBPs). Among these, calmodulin (CaM) stands out as a primary intracellular Ca²⁺ sensor, translating calcium signals into downstream cellular responses by modulating the activity of a multitude of target proteins.
Semotiadil, a potent L-type calcium channel antagonist, directly modulates Ca²⁺ influx.[2] However, the structural resemblance of Semotiadil to other benzothiazepine compounds that have been demonstrated to directly interact with and inhibit calmodulin presents a compelling hypothesis: Semotiadil may possess off-target effects involving direct interaction with calmodulin and potentially other CaBPs. Elucidating this interaction is critical for a complete understanding of its mechanism of action, potential side effects, and for the rational design of next-generation calcium modulating therapeutics.
This guide provides the necessary theoretical background and detailed experimental workflows to rigorously test this hypothesis.
Mechanistic Framework: From Calcium Channel Blockade to Calmodulin Modulation
Semotiadil's established mechanism involves binding to the L-type calcium channel, thereby reducing the influx of extracellular calcium. This action leads to vasodilation and is the basis for its therapeutic use. However, the possibility of a direct interaction with calmodulin suggests a more intricate mechanism of action.
The Calmodulin Hypothesis
The hypothesis that Semotiadil interacts with calmodulin is predicated on the following:
-
Structural Analogy: Other benzothiazepine derivatives have been shown to be calmodulin antagonists, and this activity is independent of their affinity for the calcium channel.[4]
-
Pharmacological Overlap: Many calmodulin antagonists exhibit effects on smooth muscle contraction and cellular proliferation, processes also influenced by calcium channel blockers.
-
Potential for Allosteric Modulation: Semotiadil is known to have an allosteric effect on the dihydropyridine binding site of the calcium channel, indicating its capacity for complex protein interactions.[1]
Potential Interactions with Other Calcium-Binding Proteins
Beyond calmodulin, other CaBPs could be potential targets for Semotiadil. A comprehensive investigation should also consider:
-
S100 Proteins: A large family of EF-hand CaBPs involved in a wide range of intracellular and extracellular regulatory processes.[5][6][7][8][9]
-
Troponin C (TnC): The calcium-sensing subunit of the troponin complex in muscle cells, crucial for the regulation of muscle contraction.[10][11][12][13]
The following diagram illustrates the potential dual mechanism of Semotiadil, targeting both the L-type calcium channel and intracellular calcium-binding proteins.
Caption: Hypothesized dual mechanism of Semotiadil action.
Experimental Workflows: A Step-by-Step Guide
To systematically investigate the interaction of Semotiadil with calmodulin and other CaBPs, a multi-pronged approach employing various biophysical and biochemical techniques is recommended. The following protocols are designed to provide a comprehensive and self-validating system for this investigation.
Initial Screening and Binding Affinity Determination
The first step is to determine if a direct interaction occurs and to quantify the binding affinity.
Fluorescence spectroscopy is a versatile and sensitive technique to study protein-ligand interactions.[14][15][16][17] Changes in the intrinsic fluorescence of the protein (tryptophan residues) or the fluorescence of an extrinsic probe upon ligand binding can be monitored.
Protocol: Intrinsic Tryptophan Fluorescence Quenching
-
Protein Preparation: Prepare purified calmodulin in a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) with and without saturating Ca²⁺ (e.g., 1 mM CaCl₂).
-
Semotiadil Solution: Prepare a stock solution of Semotiadil in a compatible solvent (e.g., DMSO) and then dilute it into the assay buffer.
-
Titration: In a quartz cuvette, place the calmodulin solution. Titrate with small aliquots of the Semotiadil solution.
-
Measurement: After each addition, record the fluorescence emission spectrum (e.g., excitation at 295 nm, emission scan from 310 to 400 nm).
-
Data Analysis: Plot the change in fluorescence intensity as a function of Semotiadil concentration. Fit the data to a suitable binding isotherm (e.g., Stern-Volmer equation for quenching) to determine the binding constant (Kd).
Caption: Workflow for Fluorescence Spectroscopy Binding Assay.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[7][13]
Protocol: ITC Measurement of Semotiadil-Calmodulin Interaction
-
Sample Preparation: Prepare dialyzed solutions of calmodulin and Semotiadil in the same buffer to minimize heat of dilution effects. Degas the solutions.
-
ITC Setup: Fill the sample cell with the calmodulin solution and the injection syringe with the Semotiadil solution.
-
Titration: Perform a series of injections of Semotiadil into the calmodulin solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot the heat change per injection against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine Kd, n, ΔH, and ΔS.
| Parameter | Description |
| Kd | Dissociation constant (a measure of binding affinity) |
| n | Stoichiometry of binding |
| ΔH | Enthalpy change (heat released or absorbed) |
| ΔS | Entropy change (change in disorder) |
Table 1: Thermodynamic Parameters Obtainable from ITC.
Real-Time Kinetics and Surface Interactions
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd).
Protocol: SPR Analysis of Semotiadil-Calmodulin Interaction
-
Chip Preparation: Immobilize purified calmodulin onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of concentrations of Semotiadil in a suitable running buffer.
-
Binding Measurement: Inject the Semotiadil solutions over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (kd/ka).
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Functional Assays: Assessing the Biological Consequence
Demonstrating a direct binding interaction is crucial, but understanding the functional consequence is the ultimate goal.
A classic functional assay is to measure the effect of the putative inhibitor on the activity of a calmodulin-dependent enzyme, such as phosphodiesterase (PDE) or calcineurin.
Protocol: PDE Inhibition Assay
-
Assay Components: Prepare a reaction mixture containing PDE, its substrate (cAMP), calmodulin, and Ca²⁺.
-
Inhibitor Addition: Add varying concentrations of Semotiadil to the reaction mixture.
-
Reaction and Detection: Initiate the reaction and measure the rate of cAMP hydrolysis (e.g., using a colorimetric or fluorescent assay).
-
Data Analysis: Plot the enzyme activity as a function of Semotiadil concentration and determine the IC₅₀ value.
Data Interpretation and Causality
-
Binding Affinity: Consistent Kd values from fluorescence spectroscopy, ITC, and SPR would strongly support a direct interaction.
-
Thermodynamics: ITC data will reveal the driving forces of the interaction (enthalpic vs. entropic).
-
Kinetics: SPR will provide insights into the dynamics of the binding event (how fast it binds and dissociates).
-
Functional Relevance: Inhibition of a calmodulin-dependent enzyme by Semotiadil would provide a direct link between binding and a biological effect.
Conclusion and Future Directions
The potential interaction of Semotiadil with calmodulin and other calcium-binding proteins represents a significant and underexplored area of its pharmacology. The experimental framework outlined in this guide provides a rigorous and comprehensive approach to investigating this hypothesis. Should these studies confirm a direct and functionally relevant interaction, it would not only deepen our understanding of Semotiadil's mechanism of action but also open new avenues for the development of more selective and potent modulators of calcium signaling pathways.
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What Are the Types of Biochemical Assays Used in Drug Discovery? (2023). Patsnap. Retrieved January 20, 2026, from [Link]
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Fluorescence Techniques in Analysis of Protein–Ligand Interactions. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
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- Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. (1993). British Journal of Pharmacology, 108(2), 464-469.
- Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. (1993). Naunyn-Schmiedeberg's Archives of Pharmacology, 347(4), 447-453.
- Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. (1993). British Journal of Pharmacology, 108(4), 1289-1295.
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What are Troponin C modulators and how do they work? (2023). Sino-Biochemical. Retrieved January 20, 2026, from [Link]
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Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life. (2022). Institut Pasteur. Retrieved January 20, 2026, from [Link]
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- Oxidative stress–induced autonomous activation of the calcium/calmodulin-dependent kinase II involves disulfide formation in the regulatory domain. (2018). Journal of Biological Chemistry, 293(30), 11624-11635.
- Calmodulin antagonistic action of new 1,5-benzothiazepines derived from diltiazem. (1994). Arzneimittel-Forschung, 44(9), 1011-1014.
- The interaction of dihydropyridine calcium channel blockers with calmodulin and calmodulin inhibitors. (1985).
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Semotiadil: A Technical Deep Dive into a Novel Calcium Antagonist's Journey
This guide provides a comprehensive technical overview of the discovery, preclinical development, and eventual discontinuation of Semotiadil (formerly SD-3211), a structurally novel benzothiazine calcium antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes available pharmacological data to explain the scientific rationale and experimental underpinnings of the Semotiadil development program.
Introduction: The Quest for a Differentiated Calcium Channel Blocker
The therapeutic landscape for cardiovascular diseases in the late 20th century was significantly shaped by the advent of calcium channel blockers (CCBs). These agents, by modulating the influx of calcium ions into vascular smooth muscle and cardiac cells, offered effective management of conditions like hypertension and angina pectoris. Within this context, Santen Pharmaceutical Co., Ltd. embarked on a discovery program aimed at identifying a new chemical entity with a superior pharmacological profile compared to existing CCBs like diltiazem and dihydropyridines (e.g., nifedipine). The goal was to develop a compound with potent and long-lasting antianginal effects, coupled with a favorable selectivity profile for coronary vasculature over myocardial tissue, thereby minimizing potential cardiac side effects. This endeavor led to the identification of Semotiadil.
Semotiadil, with the chemical name 3,4-Dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine fumarate, emerged as a promising candidate from this program.[1] Preclinical studies revealed its identity as a potent, vasoselective Ca2+ channel antagonist with a distinct pharmacological profile.[1]
Preclinical Pharmacology: Unraveling the Mechanism and Profile
The preclinical development of Semotiadil was characterized by a series of in vitro and in vivo studies designed to elucidate its mechanism of action, pharmacological effects, and comparative profile against established CCBs.
Mechanism of Action: Targeting L-Type Calcium Channels
Semotiadil's primary mechanism of action is the blockade of voltage-dependent L-type calcium channels.[2] This was demonstrated in studies on porcine coronary arteries, where Semotiadil inhibited the increases in cytosolic Ca2+ levels and force of contraction induced by high concentrations of potassium chloride (KCl), a known activator of voltage-dependent Ca2+ channels.[2] Further investigations in dog cerebral and coronary arteries confirmed that Semotiadil binds to a site on the Ca2+ channel that is distinct from the 1,4-dihydropyridine binding site, interacting in a negative, heterotropic, allosteric manner.[3]
The following diagram illustrates the proposed mechanism of action:
Caption: Simplified signaling pathway of Semotiadil's action on L-type calcium channels.
Pharmacodynamic Profile: Efficacy in Angina Models
A key differentiator for Semotiadil in preclinical studies was its long-lasting antianginal efficacy. In a rat experimental angina model induced by vasopressin, orally administered Semotiadil (10 mg/kg) demonstrated effectiveness for at least 9 hours.[4][5] This duration of action was significantly longer than that observed for diltiazem, nifedipine, and nisoldipine.[4][5]
The selectivity of Semotiadil's action was evaluated in isolated perfused rat hearts. The results indicated that its selectivity for the coronary artery and myocardium is intermediate between that of diltiazem and the dihydropyridines tested.[4][5] While dihydropyridines like nifedipine and nisoldipine showed high vascular selectivity with minimal effects on cardiac contractility at therapeutic concentrations, diltiazem exhibited more pronounced negative inotropic effects.[4][5] Semotiadil's intermediate profile suggested a potential for potent coronary vasodilation with a manageable level of myocardial suppression.[4][5]
| Compound | Oral Dose (rat angina model) | Duration of Action (rat angina model) | Effect on Cardiac Contractility (isolated heart) | Coronary Vasodilation (isolated heart) |
| Semotiadil | 10 mg/kg | ≥ 9 hours | Significant suppression | Significant inhibition of pressure elevation |
| Diltiazem | 30 mg/kg | Shorter than Semotiadil | Reduced contractility | No inhibition of pressure elevation |
| Nifedipine | 10 mg/kg | Shorter than Semotiadil | No reduction at effective concentrations | Significant inhibition of pressure elevation |
| Nisoldipine | 3 mg/kg | Shorter than Semotiadil | No reduction at effective concentrations | Significant inhibition of pressure elevation |
| Data synthesized from preclinical studies in rats.[4][5] |
Electrophysiological Effects
In isolated guinea pig hearts, Semotiadil demonstrated effects on the cardiac conduction system that resembled those of verapamil.[4] It markedly decreased the sinus rate in a concentration-dependent manner and prolonged the sinus node recovery time.[4] Furthermore, Semotiadil showed a pronounced rate-dependent effect on atrioventricular (AV) nodal conduction, a characteristic feature of verapamil-type calcium channel blockers.[4] These findings suggested that Semotiadil, in addition to its vasodilatory effects, possessed significant electrophysiological properties that could influence its clinical application.
Ancillary Pharmacological Activities
Beyond its primary role as a calcium channel blocker, Semotiadil was investigated for other potentially beneficial pharmacological effects.
-
Antioxidant Properties: Semotiadil was found to be a potent inhibitor of low-density lipoprotein (LDL) oxidation in vitro, induced by various agents.[6] It demonstrated a strong, dose-dependent effect in attenuating several indices of LDL oxidation, suggesting it might possess the strongest antioxidant activity on LDL among the calcium antagonists examined in the study.[6]
-
Antiplatelet Activity: Semotiadil exhibited dose-dependent inhibition of platelet aggregation induced by adenosine diphosphate (ADP), collagen, arachidonic acid (AA), and platelet-activating factor (PAF).[7]
Pharmacokinetics and Metabolism
Studies in rats provided initial insights into the metabolic fate of Semotiadil. Following oral administration of 14C-labeled Semotiadil, a significant portion of the radioactivity (81.3%) was excreted into the bile.[3] The primary metabolic pathway involves oxidation at various positions on the molecule, including the opening of the methylenedioxy ring, O-demethylation of the methoxybenzene moiety, and hydroxylation of the aromatic ring.[3] These phenolic intermediates subsequently undergo O-glucuronidation, forming the major biliary metabolites.[3] This extensive first-pass metabolism in the liver is a critical factor in determining the oral bioavailability and pharmacokinetic profile of the drug.
The following diagram outlines the metabolic pathway of Semotiadil:
Caption: Metabolic pathway of Semotiadil in rats.
Clinical Development and Discontinuation
Information regarding the clinical development of Semotiadil in humans is not extensively available in the public domain. While the preclinical data suggested a promising profile for the treatment of cardiovascular diseases such as angina, the progression through Phase I, II, and III clinical trials, including details on efficacy, safety, and tolerability in human subjects, has not been published.
Ultimately, the development of Semotiadil was discontinued by Santen Pharmaceutical Co., Ltd. The specific reasons for this decision have not been publicly disclosed. Drug development programs can be terminated for a variety of reasons, including but not limited to:
-
Unfavorable pharmacokinetic profile in humans: Issues with absorption, distribution, metabolism, or excretion that were not predicted by preclinical models.
-
Lack of efficacy: The drug may not have demonstrated the desired therapeutic effect in human clinical trials.
-
Unacceptable safety profile: The emergence of adverse effects in humans that were not observed in animal studies.
-
Strategic business decisions: Changes in the competitive landscape, market potential, or company priorities.
Without access to the clinical trial data or official statements from the developer, the precise factors leading to the discontinuation of Semotiadil remain speculative.
Key Experimental Protocols (Generalized)
While specific, detailed protocols for the experiments involving Semotiadil are proprietary, the following sections provide a generalized, step-by-step methodology based on standard pharmacological practices for the key assays described in the published literature.
In Vivo Rat Model of Angina Pectoris
-
Animal Preparation: Male rats are anesthetized, and electrocardiogram (ECG) electrodes are placed to monitor cardiac activity.
-
Drug Administration: Semotiadil or a comparator drug is administered orally at a predetermined dose.
-
Induction of Angina: At various time points after drug administration, vasopressin is administered intravenously to induce myocardial ischemia, which is reflected as ST-segment depression on the ECG.
-
Data Analysis: The magnitude of ST-segment depression is measured, and the inhibitory effect of the test compound is calculated as the percentage reduction in ST-segment depression compared to a vehicle-treated control group.
Isolated Perfused Heart (Langendorff) Preparation
-
Heart Isolation: A rat or guinea pig is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution.
-
Measurement of Cardiac Parameters: A force transducer is attached to the apex of the ventricle to measure contractile force. Coronary perfusion pressure is also monitored.
-
Drug Infusion: Semotiadil or a comparator drug is infused into the perfusion solution at various concentrations.
-
Data Analysis: Changes in cardiac contractility and coronary perfusion pressure are recorded and analyzed to determine the drug's effects on the myocardium and coronary vasculature.
Measurement of Cytosolic Ca2+ in Vascular Smooth Muscle
-
Tissue Preparation: Porcine coronary arteries are dissected and cut into thin strips.
-
Fluorescent Dye Loading: The arterial strips are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Experimental Setup: The tissue is mounted in a chamber on a fluorometer, allowing for simultaneous measurement of fluorescence (indicating cytosolic Ca2+ concentration) and isometric force (contraction).
-
Stimulation and Drug Application: The tissue is stimulated with a vasoconstrictor (e.g., high KCl or histamine) in the presence and absence of Semotiadil.
-
Data Analysis: The changes in fluorescence and force are recorded, and the inhibitory effect of Semotiadil on the agonist-induced increases in cytosolic Ca2+ and contraction is quantified.
Conclusion
Semotiadil was a novel benzothiazine calcium antagonist that emerged from a dedicated discovery effort to identify a superior antianginal agent. Its preclinical profile was distinguished by a long duration of action and a unique selectivity profile for the coronary vasculature and myocardium. Furthermore, it exhibited interesting ancillary properties, including antioxidant and antiplatelet effects. However, despite this promising preclinical data, the development of Semotiadil was ultimately discontinued for reasons that have not been made public. The story of Semotiadil serves as a compelling case study in the complexities of drug development, where promising preclinical findings do not always translate to clinical success.
References
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Effects of Semotiadil, a Novel Ca2+ Channel Antagonist, on the Electrical Activity of Langendorff-perfused Guinea Pig Hearts in Comparison With Diltiazem, Amlodipine and Nifedipine. PubMed. Available at: [Link]
-
Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. European Journal of Pharmacology. Available at: [Link]
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Biliary metabolites of semotiadil fumarate in the rat. Xenobiotica. Available at: [Link]
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Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology. Available at: [Link]
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Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. Research in Experimental Medicine. Available at: [Link]
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Antiplatelet activity of semotiadil fumarate. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]
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Mastering Semotiadil in the Laboratory: A Technical Guide to its Physicochemical Properties for Robust In Vitro Assays
Foreword: The Imperative of Foundational Knowledge
In the landscape of drug discovery and development, the journey from a promising molecule to a validated lead is paved with rigorous experimentation. The reproducibility and reliability of in vitro assays form the bedrock of this process, and a profound understanding of the test compound's fundamental physicochemical properties is non-negotiable. This guide provides an in-depth exploration of Semotiadil, a benzothiazine derivative and calcium channel antagonist, focusing on the critical physicochemical characteristics that govern its behavior in experimental settings. For researchers, scientists, and drug development professionals, this document serves as a technical manual, offering not just data, but the strategic rationale and practical methodologies required to ensure the integrity and success of in vitro investigations involving Semotiadil. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems to empower researchers in generating high-quality, reproducible data.
Semotiadil: A Physicochemical Profile
Semotiadil, as a fumarate salt, possesses characteristics that necessitate careful consideration in the design of in vitro assays. Its behavior in aqueous solutions is intrinsically linked to its structure, influencing everything from stock solution preparation to its interaction with biological targets and assay components.
| Property | Value/Information | Significance in In Vitro Assays | Reference(s) |
| Chemical Name | 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | Provides structural context for predicting properties. | N/A |
| Molecular Formula | C₃₃H₃₆N₂O₁₀S | Essential for calculating molarity of solutions. | N/A |
| Molecular Weight | 652.7 g/mol | Crucial for accurate preparation of stock and working solutions. | N/A |
| Solubility | Soluble in DMSO and Ethanol; Poorly soluble in aqueous solutions with pH-dependent solubility (higher in acidic conditions). | Dictates the choice of solvent for stock solutions and the maximum achievable concentration in aqueous assay buffers. Precipitation can lead to inaccurate results.[1] | N/A |
| pKa | Not experimentally determined. As a weakly basic compound, the pKa is critical for understanding its ionization state at physiological pH (~7.4). | The ionization state affects solubility, membrane permeability in cell-based assays, and potential for non-specific binding. | N/A |
| LogP/LogD | Not experimentally determined. Predicted to be lipophilic. | A key indicator of a compound's propensity for non-specific binding to plastics and proteins, and its potential to interfere with assay technologies. | N/A |
The Lynchpin of Assay Success: Solubility
The Perils of Poor Solubility
Compound precipitation in an assay can lead to:
-
Inaccurate Concentration: The actual concentration of the compound in solution will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., inflated IC50 or EC50 values).[1]
-
Assay Interference: Precipitated particles can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.[3]
-
Cellular Toxicity: In cell-based assays, precipitates can cause physical stress or toxicity to cells, confounding the interpretation of the compound's specific biological effects.[4]
-
Irreproducible Results: The stochastic nature of precipitation can lead to high variability between replicate wells and experiments.
Thermodynamic vs. Kinetic Solubility: A Crucial Distinction
It is essential to differentiate between thermodynamic and kinetic solubility.[5][6]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent, achieved after an extended incubation period. This value is critical for understanding the compound's intrinsic properties.
-
Kinetic Solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs over a shorter timeframe.[2] This is more representative of how compounds are handled in high-throughput screening (HTS) but can often overestimate the true solubility.
Experimental Protocol: Determining the Aqueous Solubility of Semotiadil
This protocol outlines the "shake-flask" method to determine the thermodynamic solubility of Semotiadil in a physiologically relevant buffer (e.g., PBS, pH 7.4).[7]
Materials:
-
Semotiadil racemate fumarate (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker/incubator
-
0.22 µm syringe filters (low protein binding)
-
HPLC vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid Semotiadil to a glass vial containing a known volume of PBS, pH 7.4. A starting point could be 1-2 mg/mL.
-
Ensure a visible amount of solid material remains undissolved.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
-
Sample Collection and Preparation:
-
After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to saturate any binding sites on the filter.
-
-
Quantification by HPLC:
-
Prepare a standard curve of Semotiadil of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Inject the filtered sample and the standards onto the HPLC system.
-
Determine the concentration of Semotiadil in the sample by interpolating from the standard curve. This concentration represents the thermodynamic solubility.
-
Ionization State: The Importance of pKa
The pKa of a compound is the pH at which it is 50% ionized and 50% neutral. For a weakly basic compound like Semotiadil, its pKa will dictate its charge state in different biological and assay environments.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[8][9]
Materials:
-
Semotiadil racemate fumarate
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)
-
Deionized water (degassed)
-
Nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of Semotiadil in a suitable volume of deionized water to achieve a concentration of approximately 1-10 mM. Gentle heating or sonication may be required.
-
-
Titration Setup:
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Purge the solution with nitrogen gas to remove dissolved CO₂.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration:
-
For a basic compound, titrate with the standardized HCl solution, adding small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[8]
-
Lipophilicity and its Consequences: LogP and LogD
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its behavior in in vitro assays.
-
LogP is the partition coefficient of the neutral form of a compound between octanol and water.
-
LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[10] For ionizable compounds like Semotiadil, LogD at physiological pH (LogD₇.₄) is more relevant.
High lipophilicity can lead to:
-
Non-specific Binding: The compound may adsorb to plasticware (tubes, plates) or bind promiscuously to proteins in the assay (e.g., albumin in serum-containing media), reducing the free concentration available to interact with the target.[11][12]
-
Membrane Interactions: In cell-based assays, highly lipophilic compounds can accumulate in cell membranes, potentially causing toxicity or other off-target effects.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
This is the gold-standard method for determining lipophilicity.[13][14]
Materials:
-
Semotiadil racemate fumarate
-
n-Octanol (pre-saturated with PBS, pH 7.4)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Centrifuge
-
HPLC system
Procedure:
-
Phase Preparation:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
-
Partitioning:
-
Prepare a stock solution of Semotiadil in the aqueous phase (pre-saturated PBS).
-
Add a known volume of this solution to a glass vial containing a known volume of the organic phase (pre-saturated n-octanol). The volume ratio can be adjusted based on the expected LogD.
-
Cap the vial and shake for several hours to allow for partitioning equilibrium.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and organic phases.
-
Determine the concentration of Semotiadil in each phase using HPLC.
-
-
Calculation:
-
LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
-
Practical Application: A Self-Validating Approach to Assay Design
Armed with an understanding of Semotiadil's physicochemical properties, researchers can design more robust and reliable in vitro assays.
Stock Solution Preparation and Storage: The Foundation of Consistency
Given its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Semotiadil.
Protocol for a 10 mM Stock Solution:
-
Calculation: Determine the mass of Semotiadil racemate fumarate needed (Mass = 10 mM * 652.7 g/mol * Volume in L).
-
Dissolution: Accurately weigh the compound and dissolve it in high-purity, anhydrous DMSO. Gentle vortexing and sonication in a water bath can aid dissolution.[15]
-
Storage:
Executing the Assay: Best Practices
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts and cytotoxicity. Always include a vehicle control with the same final DMSO concentration.[15]
-
Working Solutions: Perform serial dilutions of the DMSO stock in 100% DMSO before the final dilution into the aqueous assay buffer. This minimizes the risk of precipitation.[15]
-
Solubility Limit: The highest concentration of Semotiadil tested should be well below its determined aqueous solubility limit in the final assay buffer to prevent precipitation during the experiment.
-
Non-Specific Binding Controls:
-
Use low-protein-binding plates and pipette tips where possible.
-
If compatible with the assay, consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) or Bovine Serum Albumin (BSA) to the assay buffer to block non-specific binding sites.[11]
-
In binding or enzymatic assays, include a control where the target protein is omitted to quantify binding to the assay apparatus.
-
Conclusion: From Physicochemical Principles to Actionable Insights
The successful application of Semotiadil in in vitro assays is not a matter of chance, but a result of a deliberate, informed experimental design. By systematically characterizing its solubility, pKa, and lipophilicity, researchers can move beyond "black box" experimentation. The protocols and principles outlined in this guide provide a framework for establishing a self-validating experimental system. This approach not only enhances the quality and reproducibility of the data generated but also provides a deeper understanding of the compound's behavior, ultimately accelerating the path of drug discovery.
References
-
Confalonieri, D. et al. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
-
Sola, I., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health. [Link]
-
Fakhree, M. A. A., & Abolghasemi, M. M. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Gonzalez, F. J., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. SCIRP. [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
-
Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. ACS Publications. [Link]
-
Truman ChemLab. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Yılmaz, Ç., & Ilim, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Grygorenko, V., et al. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]
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Cheng, X., et al. (2012). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Unknown. (n.d.). UV-Vis Spectrometry, pKa of a dye. [Link]
-
Wagner, K., et al. (2011). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
Al-Gohary, O. M. R., & Al-Kassas, R. (2014). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Farajollahi, M. M., & QUESNIAUX, V. F. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. PubMed. [Link]
-
Gonzalez, F. J., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]
-
Ruiz-Poveda, C. A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]
-
Khan, I., et al. (2016). Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate. [Link]
-
Hendriks, G., et al. (2013). Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]
-
Farajollahi, M. M., & QUESNIAUX, V. F. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. ResearchGate. [Link]
-
Sa'adeh, H. A., et al. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. [Link]
-
Unknown. (2019). Experiment 5: Spectrophotometric Determination of Pka. Scribd. [Link]
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Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. [Link]
-
Shave, D., & Alden, P. G. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]
-
Wolf, A., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. National Institutes of Health. [Link]
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Methodological & Application
Semotiadil electrophysiology study in isolated cardiomyocytes
An Electrophysiological Investigation of Semotiadil in Isolated Cardiomyocytes: Application Notes and Protocols
Introduction
Semotiadil is a novel benzothiazine derivative that functions as a calcium channel antagonist, demonstrating significant vasoselectivity with a comparatively low antagonistic effect on the heart.[1][2] This characteristic makes it a compound of considerable interest for the research and development of treatments for coronary heart diseases.[1] Its primary mechanism of action involves the inhibition of the high-threshold, long-lasting L-type Ca2+ current (ICa,L), which is crucial for cardiac muscle contraction and the plateau phase of the cardiac action potential.[1][2][3]
This guide provides a comprehensive set of protocols for studying the electrophysiological effects of Semotiadil on isolated ventricular cardiomyocytes. As a senior application scientist, this document is structured to provide not just the procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible results. We will cover the enzymatic isolation of single ventricular myocytes, whole-cell patch-clamp techniques for recording both L-type Ca2+ currents and action potentials, and methods for data analysis.
Scientific Background: Mechanism of Action
Semotiadil's primary target is the voltage-dependent L-type Ca2+ channel.[3] Its mode of action is distinct from dihydropyridine-type antagonists (e.g., nifedipine) and more closely resembles that of verapamil-type blockers.[1][2] The key features of Semotiadil's inhibitory action are:
-
Dose-Dependent Inhibition: It blocks the L-type Ca2+ current (ICa,L) in a concentration-dependent manner.[1]
-
Use-Dependence: The blocking effect is more pronounced at higher stimulation frequencies, indicating that Semotiadil preferentially binds to channels that are in the open or inactivated states.[1][2]
-
Voltage-Dependence: The degree of block is influenced by the membrane holding potential.[1]
-
Slow Recovery Kinetics: Semotiadil significantly prolongs the time it takes for the Ca2+ channel to recover from inactivation, a characteristic feature shared with verapamil and diltiazem but not dihydropyridines.[1]
Understanding these properties is critical for designing appropriate voltage-clamp protocols to accurately characterize its effects. While its primary action is on Ca2+ channels, comprehensive electrophysiological screening should also consider potential off-target effects on other key cardiac ion channels, such as potassium (K+) and sodium (Na+) channels, which are fundamental to cardiac repolarization and depolarization, respectively.[4][5]
Experimental Workflow Overview
The following diagram outlines the complete workflow from animal preparation to final data analysis for assessing the electrophysiological impact of Semotiadil.
Caption: Overall experimental workflow for Semotiadil electrophysiology.
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from standard Langendorff perfusion methods, which are widely used for obtaining high yields of viable, calcium-tolerant adult cardiomyocytes.[6][7]
Materials and Reagents
-
Animals: Guinea pig or rabbit.
-
Equipment: Langendorff perfusion system, peristaltic pump, water bath, surgical tools, dissecting microscope.
-
Enzymes: Collagenase Type II, Protease Type XIV.
-
Solutions:
-
Perfusion Buffer (Tyrode's Solution): (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose. pH 7.4 with NaOH.
-
Ca2+-Free Buffer: Perfusion buffer without CaCl2.
-
Enzyme Solution: Ca2+-Free Buffer containing Collagenase (e.g., 1 mg/mL) and Protease (e.g., 0.1 mg/mL).
-
KB Solution (Storage): (in mM) 85 KOH, 30 KCl, 30 KH2PO4, 3 MgSO4, 0.5 EGTA, 10 HEPES, 5 Na-pyruvate, 5 creatine, 20 taurine, 20 glucose. pH 7.2 with L-glutamic acid.
-
Step-by-Step Procedure
-
System Preparation: Warm all solutions to 37°C and bubble with 95% O2 / 5% CO2. Prime the Langendorff apparatus to remove air bubbles.
-
Heart Excision: Anesthetize the animal and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Ca2+-Free Buffer to arrest contraction.
-
Aortic Cannulation: Identify the aorta and mount it onto the cannula of the Langendorff apparatus. Secure it with a suture. The key to a successful isolation is to minimize the time between heart excision and the start of perfusion.
-
Retrograde Perfusion (Washout): Begin retrograde perfusion through the aorta with warm, oxygenated Ca2+-Free Buffer for 5-7 minutes to wash out blood. The coronary arteries will clear, and the heart will appear pale.
-
Enzymatic Digestion: Switch the perfusion to the Enzyme Solution. Continue to perfuse for 10-20 minutes. The heart will become flaccid and swollen, indicating successful digestion of the extracellular matrix. The perfusion time is critical; over-digestion yields fragile cells, while under-digestion results in low cell yield.
-
Cell Dissociation: Once digestion is complete, remove the heart from the cannula. Remove the atria and cut the ventricular tissue into small pieces in KB Solution.
-
Mechanical Agitation: Gently triturate the tissue pieces with a wide-bore pipette to release individual cells. Avoid vigorous pipetting, which can damage the myocytes.
-
Filtration and Storage: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Allow the cells to settle by gravity. The resulting pellet will contain a high population of rod-shaped, quiescent cardiomyocytes. Store cells in KB solution at room temperature and use within 8 hours.
Protocol 2: Whole-Cell Electrophysiology
The whole-cell patch-clamp technique provides complete electrical and molecular access to the cell's interior, allowing for precise control of membrane voltage and measurement of ionic currents.[8][9]
Part A: Voltage-Clamp Recording of L-type Ca2+ Current (ICa,L)
This protocol is designed to isolate ICa,L from other currents to specifically study Semotiadil's primary target.
-
External Solution (in mM): 135 TEA-Cl, 10 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH 7.4 with CsOH.
-
Rationale: TEA and Cs+ are used to block most K+ channels. Na+ is omitted to eliminate Na+ currents.
-
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. pH 7.2 with CsOH.
-
Rationale: Cs+ in the pipette blocks outward K+ currents from the inside. ATP and GTP are included to maintain channel function. EGTA buffers intracellular Ca2+ to prevent Ca2+-dependent inactivation.
-
Procedure:
-
Cell Plating: Place an aliquot of isolated myocytes into a recording chamber on the stage of an inverted microscope. Allow cells to adhere for 10-15 minutes.
-
Pipette Formation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Giga-seal Formation: Approach a healthy, rod-shaped myocyte with the pipette. Apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, sharp pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a 50 ms pre-pulse to -40 mV. Rationale: This step inactivates any remaining fast Na+ channels and T-type Ca2+ channels.
-
Apply a 250 ms test pulse to 0 mV to elicit the peak ICa,L.
-
Repeat this protocol at a frequency of 0.1-0.2 Hz.
-
-
Drug Application: After recording a stable baseline current for several minutes, perfuse the chamber with the external solution containing Semotiadil at the desired concentration. Record the current until a new steady-state effect is reached.
Part B: Current-Clamp Recording of Action Potentials (APs)
This protocol assesses the integrated effect of Semotiadil on the overall electrical activity of the cardiomyocyte.
-
External Solution: Standard Tyrode's solution (as in Protocol 1).
-
Internal (Pipette) Solution: (in mM) 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES. pH 7.2 with KOH.
-
Rationale: This potassium-based solution mimics the physiological intracellular environment.
-
Procedure:
-
Establish a whole-cell configuration as described in Part A (Steps 1-4).
-
Switch the amplifier to current-clamp mode.
-
Elicit Action Potentials: Inject brief (2-5 ms) suprathreshold depolarizing current pulses to trigger APs at a steady frequency (e.g., 1 Hz).
-
Data Acquisition: Record stable baseline APs for several minutes.
-
Drug Application: Perfuse the chamber with Semotiadil and record the changes in AP morphology.
-
Analysis: Measure key parameters such as the Action Potential Duration at 90% repolarization (APD90).[10][11]
Data Analysis and Expected Results
Analysis
-
ICa,L Inhibition: Measure the peak inward current before (Icontrol) and after drug application (ISemotiadil). Calculate the percentage of inhibition: % Inhibition = (1 - (ISemotiadil / Icontrol)) * 100.
-
Dose-Response: Plot the % Inhibition against the logarithm of the Semotiadil concentration. Fit the data with a Hill equation to determine the IC50 (the concentration at which 50% of the current is inhibited).
-
Action Potential Duration (APD): Measure the time from the initial rapid upstroke to 90% repolarization (APD90).[12] Compare the APD90 before and after drug application.
Expected Quantitative Data
The following table summarizes the reported effects of Semotiadil, providing a benchmark for experimental results.
| Parameter | Drug | Concentration (µM) | Effect | Source |
| ICa,L Inhibition | Semotiadil | 10 - 100 (IC50 range) | Dose-dependent block | [1] |
| Diltiazem | 10 - 100 (IC50 range) | Similar potency to Semotiadil | [1] | |
| Nifedipine | 0.1 - 1 (IC50 range) | More potent than Semotiadil | [1] | |
| AV Nodal Conduction | Semotiadil | 10 | Marked prolongation | [13] |
| QT Interval | Semotiadil | Up to 10 | No significant effect | [13] |
Semotiadil's Mechanism of Action on L-type Ca2+ Channel
The diagram below illustrates how Semotiadil interacts with the L-type calcium channel to exert its inhibitory effect.
Caption: Use-dependent block of L-type Ca2+ channels by Semotiadil.
References
-
Koidl, B., Hohenberg, H., & Koidl, G. (1997). A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents. European Journal of Pharmacology, 321(3), 329-335. [Link]
-
Salama, G., & Choi, B. R. (2008). High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS. American Journal of Physiology-Cell Physiology, 295(4), C1074-C1086. [Link]
-
AXOL Bioscience. Whole Cell Patch Clamp Protocol. [Link]
-
Wittenberg, B. A., & Robinson, T. F. (1981). Isolated myocytes from adult canine left ventricle: Ca2+ tolerance, electrophysiology, and ultrastructure. Cell and Tissue Research, 216(2), 231-251. [Link]
-
Wahler, G. M. Whole-Cell Voltage Clamping of Isolated Heart Cells. University of South Alabama. [Link]
-
Salama, G., & Choi, B. R. (2008). High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS. ResearchGate. [Link]
-
Kageyama, M., Yanagisawa, T., & Taira, N. (1992). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology, 107(4), 1289–1295. [Link]
-
Heredia, M. P. (2018). Patch-Clamp Recordings from Isolated Cardiac Myocytes. ResearchGate. [Link]
-
Bio-protocol. Cardiomyocyte isolation and whole-cell patch clamp. [Link]
-
de Boer, T. P., van der Heyden, M. A., & Vos, M. A. (2011). Interpretation of field and LEAP potentials recorded from cardiomyocyte monolayers. American Journal of Physiology-Heart and Circulatory Physiology, 301(5), H1903-H1912. [Link]
-
Kil, J. C., Peyronnet, R., & Imanaga, I. (1993). Heterogeneity of the Action Potential in Isolated Rat Ventricular Myocytes and Tissue. Journal of Molecular and Cellular Cardiology, 25(8), 989-1003. [Link]
-
Ke, Y., & Lacerda, A. E. (2012). Patch-clamp technique in ESC-derived cardiomyocytes. Methods in Molecular Biology, 806, 325-341. [Link]
-
Koidl, B., & Koidl, G. (1997). Effects of Semotiadil, a Novel Ca2+ Channel Antagonist, on the Electrical Activity of Langendorff-perfused Guinea Pig Hearts in Comparison With Diltiazem, Amlodipine and Nifedipine. Journal of Cardiovascular Pharmacology, 29(4), 508-515. [Link]
-
Zernig, G., Gstrein, E., & Paltauf, G. (1999). Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. Prostaglandins, Leukotrienes and Essential Fatty Acids, 61(3), 183-188. [Link]
-
Fink, M., Noble, D., & Virag, L. (2008). Voltage noise influences action potential duration in cardiac myocytes. Journal of Theoretical Biology, 255(2), 157-167. [Link]
-
IonOptix. (2019, October 24). Techniques and Best Practices for Cardiomyocyte Isolation [Video]. YouTube. [Link]
-
Farzam, K., & Tivakaran, V. S. (2021, August 29). Cardiac Action Potential and Effects of Antiarrhythmic Drugs [Video]. YouTube. [Link]
-
Louch, W. E., Sheehan, K. A., & Wolska, B. M. (2011). Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer. Journal of Molecular and Cellular Cardiology, 51(3), 288–298. [Link]
-
Tamargo, J., Caballero, R., & Delpón, E. (2004). Pharmacology of cardiac potassium channels. Cardiovascular Research, 62(1), 9-33. [Link]
-
Singh, S., & Garg, R. (2024). Cardiac Ion Channels: Insights into Mechanisms and Modulation. EAS Journal of Pharmacy and Pharmacology, 6(3), 61-68. [Link]
Sources
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- 3. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
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- 13. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Neuronal L-Type Calcium Channel Activity with Semotiadil
Introduction: Illuminating Neuronal Calcium Signaling
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and survival.[1][2] The precise spatial and temporal control of Ca²⁺ influx is therefore critical for normal neuronal function.[3][4] Voltage-gated calcium channels (VGCCs), particularly the L-type (LTCCs), are key regulators of this influx, opening in response to membrane depolarization.[1][5][6] Dysregulation of LTCC activity is implicated in various neurological and psychiatric disorders, making them a crucial target for pharmacological research.
Calcium imaging, a technique that utilizes fluorescent indicators to visualize changes in intracellular Ca²⁺ concentration, provides a powerful method for studying the activity of these channels in real-time across large populations of cultured neurons.[2][3] This application note provides a comprehensive protocol for using Semotiadil , a potent benzothiazine-derived L-type calcium channel antagonist, to probe and characterize depolarization-induced calcium dynamics in cultured neurons.[7][8][9]
Semotiadil inhibits voltage-dependent L-type Ca²⁺ channels, thereby blocking the influx of calcium that occurs upon neuronal depolarization.[7][8] While extensively studied in cardiovascular contexts, its application in neuroscience offers a valuable tool for dissecting the role of LTCCs in neuronal pathophysiology. This guide is designed for researchers, neuroscientists, and drug development professionals seeking to implement a robust and reproducible assay for screening and characterizing compounds that modulate neuronal LTCC activity.
Principle of the Assay
This protocol is based on a foundational principle of neuronal biology: depolarization of the cell membrane, artificially induced by a high concentration of extracellular potassium chloride (KCl), opens voltage-gated calcium channels.[5][10][11][12] This influx of Ca²⁺ is detected by a high-affinity fluorescent indicator, such as Fluo-4 AM, which is pre-loaded into the neurons. The resulting increase in fluorescence intensity is directly proportional to the rise in intracellular Ca²⁺.
By introducing Semotiadil, an LTCC blocker, we can specifically inhibit the calcium influx through these channels. The expected result is a dose-dependent attenuation of the KCl-induced fluorescence signal, providing a quantitative measure of Semotiadil's inhibitory activity on neuronal LTCCs.
Mechanism of Action: Semotiadil as an LTCC Antagonist
Semotiadil exerts its pharmacological effect by binding to the L-type voltage-gated calcium channel.[7][8][9] These channels are complex transmembrane proteins that form a pore for calcium ions. When the neuron's membrane depolarizes (becomes more positive on the inside), the channel undergoes a conformational change, opening the pore and allowing Ca²⁺ to flow into the cell down its electrochemical gradient.[1] Semotiadil stabilizes the channel in a closed or inactivated state, physically occluding the pathway for calcium influx. This action is particularly effective in preventing the sustained rise in intracellular calcium associated with prolonged depolarization.[7]
Figure 1: Mechanism of Semotiadil Action. Membrane depolarization opens L-type calcium channels, leading to Ca²⁺ influx. Semotiadil binds to the open channel, blocking it and preventing this influx.
Experimental Design and Controls
A well-controlled experiment is paramount for trustworthy data. The following controls are essential for validating the assay and ensuring the observed effects are specific to the action of Semotiadil on LTCCs.
-
Vehicle Control: This is the most critical control. Neurons are treated with the same concentration of the solvent used to dissolve Semotiadil (typically DMSO) as the experimental groups. This accounts for any effects of the solvent on calcium signaling and cell health.
-
Positive Control Stimulus (KCl): A group of cells is stimulated with high KCl without any inhibitor. This establishes the maximum depolarization-induced Ca²⁺ response and confirms that the neuronal cultures are healthy, responsive, and properly loaded with the calcium indicator.
-
Positive Control Inhibitor: To benchmark the effect of Semotiadil, it is advisable to use a well-characterized, potent L-type calcium channel blocker like Nifedipine or Verapamil . Comparing the dose-response curves will provide context for Semotiadil's potency.
-
Negative Control (No Stimulus): A baseline recording of dye-loaded cells in normal buffer without KCl stimulation is necessary to assess for spontaneous activity or dye bleaching.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog No. (Example) | Notes |
| Primary Neuronal Culture | (e.g., rat cortical/hippocampal) | - | Prepare from E18 embryos or purchase commercially. |
| Poly-D-Lysine Coated Plates | Corning | 354461 (96-well) | Ensure plates are appropriate for high-resolution imaging. |
| Neurobasal Medium | Thermo Fisher Scientific | 21103049 | Standard medium for neuronal culture. |
| B-27 Supplement | Thermo Fisher Scientific | 17504044 | Essential for neuronal survival and maturation. |
| GlutaMAX™ Supplement | Thermo Fisher Scientific | 35050061 | Stable source of L-glutamine. |
| Fluo-4, AM | Thermo Fisher Scientific | F14201 | High-quality, cell-permeant calcium indicator. |
| Pluronic™ F-127 | Thermo Fisher Scientific | P3000MP | Dispersing agent to aid Fluo-4 AM loading. |
| Semotiadil Fumarate | - | - | Source from a reputable chemical supplier. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Anhydrous, for preparing stock solutions. |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 | Used as the base for imaging and loading buffers. |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 | For preparing high-K⁺ stimulation buffer. |
| HEPES | Sigma-Aldrich | H3375 | For buffering imaging solutions. |
| Nifedipine (Positive Control) | Sigma-Aldrich | N7634 | Light-sensitive; handle accordingly. |
Step-by-Step Protocol
This protocol is optimized for primary neurons cultured in 96-well imaging plates. Volumes should be adjusted accordingly for other formats.
Phase 1: Preparation of Solutions
-
Stock Solutions:
-
Semotiadil (10 mM): Prepare in 100% DMSO. Aliquot and store at -20°C, protected from light.
-
Fluo-4 AM (1 mM): Reconstitute a 50 µg vial in ~45 µL of high-quality DMSO.[13] Aliquot and store at -20°C, desiccated and protected from light.
-
Pluronic F-127 (20% w/v): Use the commercially available solution in DMSO.[13]
-
-
Imaging Buffer (Normal KCl):
-
Composition: HBSS supplemented with 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, and 2.5 mM D-glucose. Adjust pH to 7.4.
-
-
Stimulation Buffer (High KCl):
-
Composition: Same as Imaging Buffer, but adjust KCl concentration to 50 mM and reduce NaCl concentration to maintain osmolarity. A common practice is to replace an equimolar amount of NaCl with KCl.[14]
-
-
Fluo-4 Loading Solution (Final Concentration: 2-4 µM):
-
For each mL of Imaging Buffer, add 2-4 µL of 1 mM Fluo-4 AM stock and 1 µL of 20% Pluronic F-127.[13]
-
CRITICAL: Prepare this solution fresh immediately before use. Vortex thoroughly to disperse the dye.
-
Phase 2: Calcium Indicator Loading
-
Culture Preparation: Use mature neuronal cultures (DIV 12-18) for robust responses.
-
Medium Removal: Gently aspirate the culture medium from each well. Be careful not to disturb the neuronal network.
-
Loading: Add 100 µL of the freshly prepared Fluo-4 Loading Solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[15]
-
Wash: Gently aspirate the loading solution. Wash the cells twice with 150 µL of pre-warmed Imaging Buffer to remove extracellular dye.
-
De-esterification: After the final wash, add 100 µL of Imaging Buffer to each well and incubate at room temperature for 20-30 minutes, protected from light. This crucial step allows intracellular esterases to cleave the AM ester, trapping the active, Ca²⁺-sensitive form of Fluo-4 inside the neurons.[16]
Phase 3: Compound Application and Imaging
The following workflow should be performed on an automated fluorescence plate reader or a microscope equipped with a fast digital camera, environmental control (37°C), and liquid handling capabilities.
Figure 2: Experimental workflow for calcium imaging with Semotiadil.
-
Baseline Recording: Place the plate in the imaging system. Acquire baseline fluorescence images (Excitation: ~494 nm, Emission: ~516 nm) every 5-10 seconds for 2-3 minutes to ensure a stable signal.
-
Compound Addition: Add Semotiadil (or vehicle/positive control) to the wells to achieve the desired final concentrations. A typical dose-response experiment might test concentrations ranging from 0.1 µM to 10 µM.[7]
-
Pre-incubation: Incubate the cells with the compound for 10-20 minutes. This allows the drug to diffuse and bind to its target. Continue recording fluorescence during this period to detect any immediate effects on baseline calcium.
-
Stimulation: Add the High KCl Stimulation Buffer to depolarize the neurons. The final KCl concentration in the well should be sufficient to cause robust depolarization (e.g., 40-50 mM).
-
Response Recording: Immediately upon stimulation, increase the image acquisition rate (e.g., 1-2 frames per second) to capture the rapid rise in intracellular calcium. Continue recording for 3-5 minutes to observe the peak response and subsequent plateau or decay.
Data Analysis and Interpretation
The primary output of a calcium imaging experiment is a time-series of fluorescence intensity values for each cell or region of interest (ROI).
-
Quantification: The change in fluorescence is typically normalized and expressed as ΔF/F₀ :
-
F: The fluorescence intensity at any given time point.
-
F₀: The average baseline fluorescence intensity measured before the KCl stimulation.
-
ΔF/F₀ = (F - F₀) / F₀
-
-
Interpretation:
-
In vehicle-treated wells, KCl stimulation should produce a sharp, significant increase in the ΔF/F₀ value.
-
In Semotiadil-treated wells, the peak ΔF/F₀ in response to KCl should be reduced in a concentration-dependent manner.
-
Plotting the peak ΔF/F₀ against the logarithm of the Semotiadil concentration will generate a dose-response curve, from which an IC₅₀ (half-maximal inhibitory concentration) can be calculated. This value represents the concentration of Semotiadil required to inhibit 50% of the depolarization-induced calcium influx via LTCCs. Studies on cardiac myocytes suggest an IC₅₀ for Semotiadil between 10 and 100 µM, which may differ in neuronal preparations.[8]
-
| Parameter | Vehicle Control | Low [Semotiadil] | High [Semotiadil] |
| Baseline ΔF/F₀ | ~0 | ~0 | ~0 |
| Peak ΔF/F₀ (Post-KCl) | High (e.g., 2.0-4.0) | Intermediate | Low (approaching 0) |
| Interpretation | Maximum LTCC-mediated Ca²⁺ influx | Partial inhibition of LTCCs | Complete or near-complete inhibition of LTCCs |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response to KCl | 1. Unhealthy or immature neurons.2. Improper dye loading.3. Incorrectly prepared stimulation buffer. | 1. Confirm cell viability; use cultures at optimal DIV.2. Optimize Fluo-4 concentration and incubation time.3. Verify KCl concentration and osmolarity of buffer. |
| High background fluorescence | 1. Incomplete removal of extracellular dye.2. Cell death leading to dye leakage. | 1. Ensure thorough washing steps.2. Check cell viability before and after the experiment. |
| Large well-to-well variability | 1. Inconsistent cell seeding density.2. Inaccurate pipetting of compounds or buffers. | 1. Optimize cell plating protocol for uniformity.2. Use calibrated pipettes and consider automated liquid handling. |
| Semotiadil shows no effect | 1. Compound degradation.2. Insufficient incubation time.3. Neurons express low levels of LTCCs. | 1. Use fresh stock solutions.2. Increase pre-incubation time to 30 minutes.3. Verify LTCC expression in your specific neuronal culture type. |
References
-
Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology. Available at: [Link]
-
A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents. European Journal of Pharmacology. Available at: [Link]
-
Calcium antagonistic and binding properties of semotiadil (SD-3211), a benzothiazine derivative assessed in cerebral and coronary arteries. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Effects of Semotiadil, a Novel Ca2+ Channel Antagonist, on the Electrical Activity of Langendorff-perfused Guinea Pig Hearts in Comparison With Diltiazem, Amlodipine and Nifedipine. European Journal of Pharmacology. Available at: [Link]
-
Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology. Available at: [Link]
-
A simple Ca2+-imaging approach to neural network analyses in cultured neurons. bioRxiv. Available at: [Link]
-
Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]
-
Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium. eNeuro. Available at: [Link]
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
How to depolarize cultured primary neurons with KCl without them dying? ResearchGate. Available at: [Link]
-
A simple Ca2+-imaging approach to neural network analysis in cultured neurons. Journal of Neuroscience Methods. Available at: [Link]
-
Protocol for Neuronal Live-imaging of primary cultures. protocols.io. Available at: [Link]
-
Potassium chloride depolarization mediates CREB phosphorylation in striatal neurons in an NMDA receptor-dependent manner. Journal of Neurochemistry. Available at: [Link]
-
Effects of L-Type Voltage-Gated Calcium Channel (LTCC) Inhibition on Hippocampal Neuronal Death after Pilocarpine-Induced Seizure. MDPI. Available at: [Link]
-
L-type calcium channel. Wikipedia. Available at: [Link]
-
Neuronal Activity Under Elevated Extracellular KCl In Vitro. ResearchGate. Available at: [Link]
-
Calcium Channel Blockers. StatPearls - NCBI Bookshelf. Available at: [Link]
-
What is the best protocol for loading Fluo-4 AM in hippocampal slices? ResearchGate. Available at: [Link]
-
Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium. PubMed. Available at: [Link]
-
Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester. PubMed. Available at: [Link]
-
Antiplatelet activity of semotiadil fumarate. Thrombosis Research. Available at: [Link]
-
2H-1,4-Benzothiazin-3(4H)-one, 2-(2-(3-((2-(1,3-benzodioxol-5-yloxy)ethyl)methylamino)propoxy)-5-methoxyphenyl)-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1). PubChem - NIH. Available at: [Link]
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- 4. biorxiv.org [biorxiv.org]
- 5. Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium antagonistic and binding properties of semotiadil (SD-3211), a benzothiazine derivative assessed in cerebral and coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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Application Note: A Validated HPLC-UV Method for the Quantification of Semotiadil in Human Plasma
Abstract
This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Semotiadil in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. The methodology encompasses a straightforward liquid-liquid extraction (LLE) for sample preparation and a reversed-phase HPLC system for analysis. This document provides a comprehensive guide, from sample collection to data analysis, and adheres to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction
Semotiadil is a benzothiazine derivative that acts as a calcium antagonist. It is under investigation for its potential therapeutic effects, making the accurate quantification of its concentration in biological matrices, such as plasma, a critical aspect of drug development.[1][2] Pharmacokinetic studies, which evaluate the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to establishing its safety and efficacy profile. A validated bioanalytical method is a prerequisite for generating reliable data in these studies.[3]
This application note presents a validated HPLC-UV method for the quantification of Semotiadil in human plasma. The method is designed to be selective, sensitive, accurate, and precise, meeting the stringent requirements of regulatory bodies.[4]
Physicochemical Properties of Semotiadil
A thorough understanding of the physicochemical properties of Semotiadil is essential for developing a robust analytical method.
-
Chemical Structure: 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one[5]
-
Molecular Formula: C₂₉H₃₂N₂O₆S[6]
-
Molecular Weight: 536.64 g/mol [6]
-
Nature: As a benzothiazine derivative with amine functional groups, Semotiadil is a basic compound. This property is a key consideration for optimizing both the sample extraction and the chromatographic separation.
Experimental Protocol
Materials and Reagents
-
Semotiadil reference standard (≥98% purity)
-
Diltiazem (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Ammonia solution (25%)
-
Human plasma (drug-free, with anticoagulant such as K₂EDTA)
-
Purified water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Sample evaporator
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Semotiadil and Diltiazem (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Semotiadil stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (5 µg/mL): Dilute the Diltiazem stock solution with the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The selection of LLE is based on its simplicity and effectiveness in extracting basic drugs from biological matrices.[7]
-
Aliquoting: Transfer 200 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the Diltiazem working solution (5 µg/mL) to each tube and vortex briefly. The use of an internal standard is crucial to correct for variations during sample processing and injection.[8]
-
Alkalinization: Add 20 µL of 0.1 M sodium hydroxide to each tube and vortex. Adjusting the pH to be at least two units above the pKa of the basic analyte ensures it is in its neutral, more extractable form.
-
Extraction: Add 1 mL of MTBE, vortex for 2 minutes, and then centrifuge at 10,000 x g for 5 minutes.
-
Separation and Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase and vortex. The sample is now ready for HPLC analysis.
Diagram of the Sample Preparation Workflow:
Caption: Liquid-Liquid Extraction workflow for Semotiadil from plasma.
HPLC Chromatographic Conditions
The reversed-phase HPLC method is chosen for its wide applicability and suitability for separating compounds of moderate polarity.[9]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (pH adjusted to 6.5) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
| Run Time | 10 minutes |
Rationale for Method Parameters:
-
Mobile Phase: The combination of acetonitrile and an aqueous buffer is a common choice for reversed-phase chromatography.[10] The pH of the mobile phase is controlled to ensure consistent ionization of Semotiadil, leading to stable retention times and symmetrical peak shapes.[4]
-
Column: A C18 column provides excellent retention and separation for a wide range of compounds, including benzothiazine derivatives.[11]
-
Detection Wavelength: The selection of 235 nm is based on the UV absorbance spectrum of benzothiazine derivatives, providing good sensitivity.[11]
Bioanalytical Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4]
Logical Flow of Method Validation:
Caption: Key parameters for bioanalytical method validation.
Selectivity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources to ensure no endogenous interferences were present at the retention times of Semotiadil and the internal standard.
Linearity and Range
The linearity of the method was evaluated by constructing a calibration curve with at least six non-zero concentrations. The range was determined from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
| Parameter | Result |
| Calibration Range | 10 - 2000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
Accuracy and precision were determined by analyzing QC samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 10 | ≤ 20 | ≤ 20 | ± 20 |
| Low QC | 30 | ≤ 15 | ≤ 15 | ± 15 |
| Mid QC | 300 | ≤ 15 | ≤ 15 | ± 15 |
| High QC | 1500 | ≤ 15 | ≤ 15 | ± 15 |
Recovery and Matrix Effect
The extraction recovery of Semotiadil was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those of pure standard solutions.
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Within ±15% |
Stability
The stability of Semotiadil in plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Three cycles at -20°C and room temperature | ± 15% of nominal |
| Short-Term Stability | 24 hours at room temperature | ± 15% of nominal |
| Long-Term Stability | 30 days at -80°C | ± 15% of nominal |
| Stock Solution Stability | 7 days at 2-8°C | ± 10% of nominal |
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust means for the quantification of Semotiadil in human plasma. The method has been validated according to international regulatory guidelines and has demonstrated excellent selectivity, linearity, accuracy, precision, and stability. This application note serves as a comprehensive guide for laboratories involved in the clinical development of Semotiadil.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
A Method for Determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study. (2017). ResearchGate. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
ResearchGate. (2020). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]
-
Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]
-
National Center for Biotechnology Information. (n.d.). Semotiadil recemate fumarate. PubChem. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
Pharmaceutical and Biomedical Sciences Journal. (n.d.). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [Link]
-
GSRS. (n.d.). SEMOTIADIL FUMARATE. [Link]
-
Chromsystems. (n.d.). Internal Standard. [Link]
-
PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic analysis and stability of anti-tumor agent temozolomide in human plasma. [Link]
-
PubMed. (n.d.). Antiplatelet activity of semotiadil fumarate. [Link]
-
National Institutes of Health. (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. [Link]
-
SciSpace. (n.d.). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. [Link]
-
PubMed. (n.d.). Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Application Note: Characterizing the Cardiac Effects of Semotiadil Using the Lang-endorff-Perfused Heart Model
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for utilizing the ex vivo Langendorff-perfused heart model to investigate the cardiac effects of Semotiadil, a benzothiazine calcium antagonist. The Langendorff preparation allows for the detailed examination of a drug's direct impact on cardiac contractile strength, heart rate, and electrophysiology, absent from the systemic neuro-hormonal influences present in vivo.[1][2] This protocol outlines the necessary materials, step-by-step procedures for heart isolation and perfusion, and the key parameters for data acquisition and analysis, ensuring a robust and reproducible methodology.
Introduction and Scientific Background
The Langendorff isolated perfused heart assay is a foundational ex vivo technique in cardiovascular pharmacology and physiology.[1][3] By retrogradely perfusing the heart through the aorta with an oxygenated nutrient solution, the coronary arteries are supplied, allowing the heart to beat spontaneously for hours outside the body.[1][2][4] This creates a controlled environment ideal for assessing the direct pharmacological effects of compounds on myocardial function.[1][2]
Semotiadil is a novel calcium channel antagonist known for its vasoselectivity and its effects on atrioventricular (AV) nodal conduction.[5] Studies have shown that it inhibits voltage-dependent L-type Ca2+ channels, thereby affecting cardiac conduction and pacemaker systems.[5][6] The Langendorff model is particularly well-suited to further elucidate the dose-dependent effects of Semotiadil on cardiac electrophysiology and hemodynamics. A study utilizing Langendorff-perfused guinea pig hearts found that Semotiadil markedly decreased sinus rate and prolonged AV nodal conduction in a concentration-dependent manner.[5]
This application note will guide researchers through the process of setting up a Langendorff experiment to precisely measure the cardiac impact of Semotiadil.
Principles and Causality of Experimental Design
The Langendorff Apparatus
The core principle is retrograde perfusion. A cannula is inserted into the aorta, and perfusion fluid is delivered either at a constant pressure or constant flow.[7] This pressure forces the aortic valve to close, directing the perfusate into the coronary ostia, thus supplying the myocardium.[1][7] This method isolates the heart, removing confounding variables from the systemic circulation and nervous system, allowing for the specific investigation of a drug's cardiac-specific effects.[2][4]
Semotiadil's Mechanism of Action
Semotiadil's primary mechanism involves the blockade of voltage-dependent L-type Ca2+ channels.[6] In cardiac muscle, the influx of calcium through these channels during Phase 2 (the plateau phase) of the action potential is critical for excitation-contraction coupling and sustaining the action potential duration.[8][9] By inhibiting this calcium influx, Semotiadil is expected to exert several effects:
-
Negative Chronotropy: A decrease in heart rate, as Ca2+ channels are crucial for the pacemaker activity in the sinoatrial (SA) node.[5][9]
-
Negative Dromotropy: A slowing of conduction, particularly through the AV node, which is highly dependent on slow-channel (Ca2+) activity.[5]
-
Negative Inotropy: A potential decrease in myocardial contractility, although Semotiadil is noted for high vasoselectivity, its direct myocardial effects warrant investigation.
The following diagram illustrates the proposed signaling pathway for Semotiadil's action on a cardiac myocyte.
Caption: Step-by-step experimental workflow for the Langendorff study.
Detailed Step-by-Step Protocol
-
System Preparation:
-
Prime the Langendorff apparatus with warm (37°C), oxygenated KHB, ensuring no air bubbles are in the tubing.
-
Calibrate all transducers (pressure, ECG) before the experiment.
-
-
Heart Isolation:
-
Anesthetize the animal (e.g., rat or guinea pig) and administer heparin intravenously or intraperitoneally to prevent clotting. [4] * Perform a thoracotomy to expose the heart. [10] * Carefully excise the heart by cutting the major vessels, leaving a sufficient length of the aorta for cannulation. [10] * Immediately submerge the heart in ice-cold cardioplegic solution (KHB) to arrest it and limit ischemic damage. [10]
-
-
Cannulation and Perfusion:
-
Quickly transfer the heart to the Langendorff apparatus and mount the aorta onto the cannula. Secure it firmly with surgical sutures. [10] * Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg for a rat heart). [11]The heart should resume beating shortly.
-
Trim away excess lung and connective tissue.
-
-
Instrumentation and Stabilization:
-
Carefully make a small incision in the left atrium and insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle.
-
Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of about 5-10 mmHg. [11] * Attach ECG electrodes to record cardiac electrical activity.
-
Allow the heart to stabilize for a 20-30 minute baseline period, during which all functional parameters should be stable. [10]
-
-
Drug Administration and Data Acquisition:
-
After a stable baseline is recorded, introduce Semotiadil into the perfusate via a side-port infusion pump.
-
Administer the drug in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM), allowing for a steady-state effect (typically 5-10 minutes) at each concentration before recording data. A study on guinea pig hearts used concentrations up to 10 µM. [5] * Continuously record all parameters throughout the experiment.
-
Following the highest dose, switch the perfusion back to drug-free KHB for a washout period (20-30 minutes) to assess the reversibility of the effects.
-
Data Acquisition and Analysis
The following key parameters should be measured to quantify the cardiac effects of Semotiadil.
| Parameter | Abbreviation | Description & Significance |
| Hemodynamic | ||
| Heart Rate | HR | Measured in beats per minute (bpm). Indicates chronotropic effects. [11] |
| Left Ventricular Developed Pressure | LVDP | LV Systolic Pressure - LV Diastolic Pressure (mmHg). A primary index of myocardial contractility (inotropy). [11] |
| Max/Min Rate of Pressure Change | +dP/dt_max, -dP/dt_min | The maximum rate of pressure development and decay (mmHg/s). Sensitive indices of contractility and relaxation. [11] |
| Coronary Flow | CF | The volume of perfusate flowing through the coronary vasculature per minute (mL/min). Indicates vasoactive effects. [11] |
| Electrophysiological | ||
| PR Interval | Time from atrial depolarization to ventricular depolarization. Indicates AV nodal conduction velocity (dromotropy). | |
| QRS Duration | Duration of ventricular depolarization. | |
| QT Interval | Duration of ventricular depolarization and repolarization. A key indicator for pro-arrhythmic potential. Semotiadil was noted not to affect the QT interval. [5] | |
| Sinus Node Recovery Time | SNRT | The time it takes for the sinus node to resume pacing after overdrive suppression. Assesses sinus node automaticity. Semotiadil has been shown to prolong SNRT. [5] |
| Table 2: Key Parameters for Cardiac Function Assessment. |
Expected Results and Troubleshooting
-
Expected Outcomes: Based on existing literature, Semotiadil is expected to cause a concentration-dependent decrease in heart rate (negative chronotropy) and a prolongation of the PR interval (negative dromotropy). [5]Effects on LVDP and +/-dP/dt will clarify its inotropic profile. Changes in coronary flow will demonstrate its vasodilatory properties.
-
Trustworthiness & Validation: A stable preparation is key. Establish strict exclusion criteria before starting. For example, hearts with persistent arrhythmias during the baseline period or those that fail to achieve a stable LVDP should be excluded. [10]A vehicle control experiment should be run to ensure the drug solvent has no effect on cardiac parameters.
-
Troubleshooting:
-
Arrhythmias: Ensure proper oxygenation, temperature, and pH of the KHB. Check for air emboli.
-
Poor Contractility: The heart may have suffered ischemic damage during excision. The time between excision and perfusion is critical and should be minimized.
-
Signal Noise: Ensure proper grounding of the equipment and secure connections of all transducers and electrodes.
-
Conclusion
The Langendorff-perfused heart model provides a powerful and reproducible platform for the detailed characterization of the cardiac effects of Semotiadil. By isolating the heart, this technique allows for a precise determination of the drug's direct influence on chronotropy, inotropy, dromotropy, and coronary perfusion. The protocol and parameters outlined in this document provide a robust framework for researchers to obtain high-quality, reliable data essential for preclinical drug development and cardiac safety assessment.
References
-
Metsch, J., & Thale, M. (1995). Effects of Semotiadil, a Novel Ca2+ Channel Antagonist, on the Electrical Activity of Langendorff-perfused Guinea Pig Hearts in Comparison With Diltiazem, Amlodipine and Nifedipine. PubMed. Available at: [Link]
-
Diabetic Complications Consortium. (2004). Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts. DiaComp. Available at: [Link]
-
HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer. HiMedia Laboratories. Available at: [Link]
-
Wikipedia. (n.d.). Krebs–Henseleit solution. Wikipedia. Available at: [Link]
-
Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe. HBIO Harvard Apparatus. Available at: [Link]
-
Kageyama, M., Yanagisawa, T., & Taira, N. (1993). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Langendorff heart. Wikipedia. Available at: [Link]
-
Lorke, D. E., et al. (2018). Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. Methods in Molecular Biology. Available at: [Link]
-
Slideshare. (n.d.). An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices. Slideshare. Available at: [Link]
-
MDE Technologies. (n.d.). Langendorf_heart. PDF Catalogs | Technical Documentation. Available at: [Link]
-
Sutherland, F. J., & Hearse, D. J. (2000). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Carmeliet, E. (1999). Antiarrhythmic drugs and cardiac ion channels: mechanisms of action. PubMed. Available at: [Link]
-
Inoue, Y., et al. (1995). Semotiadil inhibits the development of right ventricular hypertrophy and medial thickening of pulmonary arteries in a rat model of pulmonary hypertension. Cardiovascular Drugs and Therapy. Available at: [Link]
-
Lorke, D. E., et al. (2018). Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. Springer Link. Available at: [Link]
-
ADInstruments. (2019). Best practices for setting-up an isolated Langendorff heart preparation. ADInstruments. Available at: [Link]
-
Farzam, K., & Tivakaran, V. S. (2021). Cardiac Action Potential and Effects of Antiarrhythmic Drugs. YouTube. Available at: [Link]
-
Zuchi, C., et al. (1999). Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]
-
Sperelakis, N. (1981). Calcium and cardiac electrophysiology. Some experimental considerations. PubMed. Available at: [Link]
-
University of South Alabama. (n.d.). What are the advantages and disadvantages of the isolated perfused heart?. University of South Alabama. Available at: [Link]
Sources
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 5. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SutherlandandHearse [southalabama.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Calcium and cardiac electrophysiology. Some experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adinstruments.com [adinstruments.com]
- 11. diacomp.org [diacomp.org]
Application Note: Investigating the Vasodilatory Properties of Semotiadil Using Isolated Aortic Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing a vasodilation assay of Semotiadil using an ex vivo isolated aortic ring model. Semotiadil is a novel benzothiazine derivative and calcium antagonist known for its cardiovascular applications.[1] This application note details the scientific principles, a step-by-step experimental protocol, data analysis, and interpretation. It is designed to equip researchers with the necessary methodology to accurately characterize the vasodilatory effects of Semotiadil and similar compounds, elucidating their mechanism of action on vascular smooth muscle.
Introduction and Scientific Background
Vascular tone, the degree of constriction within a blood vessel, is a critical regulator of blood pressure and blood flow distribution.[2] This tone is primarily controlled by the contractile state of vascular smooth muscle cells (VSMCs) within the arterial walls.[2] Contraction is initiated by an increase in intracellular calcium ([Ca2+]i), which can occur through influx from the extracellular space via voltage-gated calcium channels or release from intracellular stores like the sarcoplasmic reticulum.[3][4] This rise in Ca2+ leads to the phosphorylation of myosin light chains (MLC), enabling cross-bridge formation between actin and myosin filaments and resulting in muscle contraction.[3] Relaxation, or vasodilation, occurs when [Ca2+]i decreases or when myosin light chain phosphatase is activated, leading to MLC dephosphorylation.[3]
Semotiadil is a calcium channel blocker that has been shown to inhibit contractions of vascular smooth muscle.[5] Its primary mechanism of action is believed to be the blockade of voltage-dependent L-type Ca2+ channels, which are crucial for regulating calcium influx into VSMCs.[6][7] By inhibiting these channels, Semotiadil reduces the intracellular calcium available for the contractile machinery, leading to smooth muscle relaxation and vasodilation.[6] Some studies also suggest that Semotiadil may have additional mechanisms, such as inhibiting Ca2+ release from intracellular stores.[5]
The isolated aortic ring assay is a classic and robust ex vivo method for studying the direct effects of pharmacological agents on vascular tone, independent of systemic neural and hormonal influences.[8] In this assay, a ring of the thoracic aorta is suspended in an organ bath under controlled physiological conditions. The tissue is first pre-constricted with an agonist, such as the α1-adrenergic receptor agonist phenylephrine, which induces a sustained contraction by increasing intracellular Ca2+.[9][10] The test compound, Semotiadil, is then added in a cumulative manner to assess its ability to reverse this contraction, providing a quantitative measure of its vasodilatory potency.
Principle of the Assay
The experiment measures isometric tension changes in isolated rings of the thoracic aorta. After dissection and mounting in an organ bath containing physiological salt solution, the aortic rings are brought to a stable baseline tension. A contractile agent (e.g., Phenylephrine) is introduced to induce a maximal, stable contraction. Subsequently, increasing concentrations of Semotiadil are added cumulatively. The resulting relaxation is recorded by a force transducer and plotted as a percentage of the pre-contraction, allowing for the determination of key pharmacological parameters such as the EC50 (half-maximal effective concentration).
Materials and Reagents
Equipment:
-
Organ Bath System (e.g., Radnoti, DMT, or equivalent) with tissue holders/hooks
-
Isometric Force Transducer and Data Acquisition System (e.g., PowerLab, ADInstruments)
-
Circulating Water Bath for temperature control (37°C)
-
Carbogen Gas Cylinder (95% O2 / 5% CO2) and tubing
-
Dissection Microscope
-
Surgical Instruments (fine scissors, forceps)
-
Analytical Balance
-
pH Meter
-
Micropipettes
Reagents & Solutions:
-
Semotiadil Fumarate: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or distilled water). Subsequent dilutions should be made in Krebs-Henseleit solution.
-
Phenylephrine (PE): Prepare a 10 mM stock solution in distilled water.
-
Potassium Chloride (KCl): For preparing high K+ solution to test tissue viability.
-
Acetylcholine (ACh): To verify endothelial integrity.
-
Krebs-Henseleit Solution (Physiological Salt Solution):
-
Composition (mM): NaCl (118.0), KCl (4.7), CaCl2 (2.5), MgSO4 (1.2), KH2PO4 (1.2), NaHCO3 (25.0), Glucose (11.0).
-
To prepare 1 liter: Dissolve the required amount of each salt in ~900 mL of deionized water. Bubble with Carbogen gas (95% O2 / 5% CO2) for at least 20 minutes while adjusting the pH to 7.4. Bring the final volume to 1 liter. This solution should be freshly prepared on the day of the experiment and maintained at 37°C.
-
Animal Model:
-
Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Experimental Protocol
Preparation of Aortic Rings
-
Animal Euthanasia: Humanely euthanize the rat according to approved institutional protocols.
-
Aorta Dissection: Quickly open the thoracic cavity and carefully dissect the thoracic aorta. Place the isolated aorta into a petri dish filled with cold, oxygenated Krebs-Henseleit solution.
-
Cleaning and Sectioning: Under a dissection microscope, carefully remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.[11] Great care must be taken to avoid stretching or damaging the endothelial layer.
Mounting and Equilibration
-
Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks or wires in the organ bath chamber filled with Krebs-Henseleit solution. One hook is fixed to the chamber, and the other is connected to the isometric force transducer.
-
Equilibration: Allow the rings to equilibrate in the organ bath for 60-90 minutes at 37°C while continuously bubbling with Carbogen gas. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Tension Adjustment: Gradually increase the passive tension on the rings to a predetermined optimal level (typically 1.5-2.0 grams for rat aorta) and allow the tissue to stabilize at this baseline.[8]
Viability and Endothelium Integrity Check
-
Viability Test: After equilibration, induce a contraction by replacing the Krebs-Henseleit solution with a high-potassium solution (e.g., 80 mM KCl, prepared by substituting NaCl with KCl). A robust contraction confirms the viability of the smooth muscle cells. Wash the tissue repeatedly with normal Krebs solution until the tension returns to baseline.
-
Endothelium Check: Pre-constrict the aortic ring with Phenylephrine (PE) at a concentration that produces approximately 80% of the maximal response (typically ~1 µM). Once the contraction plateaus, add Acetylcholine (ACh, ~10 µM). A relaxation of >70% indicates a functionally intact endothelium. Rings with a compromised endothelium should be discarded or used specifically for endothelium-independent studies. Wash the tissue thoroughly to return to baseline.
Vasodilation Assay Protocol
-
Pre-contraction: Induce a stable, submaximal contraction with Phenylephrine (~1 µM).[8] Wait until the contraction reaches a stable plateau. This plateau tension is considered 100% contraction or 0% relaxation.
-
Cumulative Addition of Semotiadil: Once the PE-induced contraction is stable, add Semotiadil to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the tissue to reach a stable tension at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Vehicle Control: In a parallel experiment, after inducing pre-contraction with PE, add equivalent volumes of the vehicle used to dissolve Semotiadil to control for any solvent effects.
Data Analysis and Presentation
-
Calculate Percentage Relaxation: For each concentration of Semotiadil, calculate the percentage of relaxation relative to the pre-contraction induced by Phenylephrine using the following formula:
% Relaxation = [(Tension_PE - Tension_Semotiadil) / (Tension_PE - Baseline_Tension)] x 100
-
Concentration-Response Curve: Plot the percentage of relaxation on the Y-axis against the logarithm of the molar concentration of Semotiadil on the X-axis.
-
Determine EC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the EC50 value, which is the concentration of Semotiadil that produces 50% of the maximal relaxation. The EC50 value is a key indicator of the compound's potency.
Sample Data Table
| Log [Semotiadil] (M) | [Semotiadil] (M) | % Relaxation (Mean ± SEM) |
| -9.0 | 1.00E-09 | 5.2 ± 1.1 |
| -8.5 | 3.16E-09 | 15.8 ± 2.4 |
| -8.0 | 1.00E-08 | 35.1 ± 3.9 |
| -7.5 | 3.16E-08 | 51.3 ± 4.5 |
| -7.0 | 1.00E-07 | 72.9 ± 5.1 |
| -6.5 | 3.16E-07 | 88.4 ± 3.8 |
| -6.0 | 1.00E-06 | 95.7 ± 2.2 |
| -5.0 | 1.00E-05 | 98.1 ± 1.5 |
Visualization of Pathways and Workflow
Signaling Pathway of Vasodilation by Semotiadil
Caption: Step-by-step workflow for the isolated aortic ring assay.
Troubleshooting and Best Practices
-
No response to KCl: The tissue may be damaged. Ensure the dissection is performed gently and the Krebs-Henseleit solution is properly oxygenated and warmed.
-
Poor response to Acetylcholine: The endothelium was likely damaged during preparation. Use extreme care when handling the aorta to preserve the endothelial layer.
-
Unstable Baseline: Ensure the organ bath temperature is stable and the Carbogen supply is consistent. Check for any leaks in the system.
-
Variable Contractions: Ensure aortic rings are of a consistent size and that the optimal passive tension is applied uniformly across all tissues.
-
Solvent Effects: Always run a vehicle control experiment, especially when using solvents like DMSO, to ensure the observed relaxation is due to the compound and not the solvent. The final solvent concentration in the bath should typically be less than 0.1%.
Conclusion
The isolated aortic ring assay is a powerful and reliable method for characterizing the direct vasodilatory effects of pharmacological compounds like Semotiadil. By following this detailed protocol, researchers can obtain high-quality, reproducible data to determine the potency and elucidate the mechanism of action of vasoactive drugs. The findings confirm that Semotiadil acts as a vasodilator, primarily through the blockade of L-type calcium channels, making this assay an essential tool in cardiovascular drug discovery and development.
References
-
Title: Vascular Smooth Muscle Contraction and Relaxation. Source: Cardiovascular Physiology Concepts. URL: [Link]
-
Title: What is the mechanism of action of phenylephrine? Source: Dr.Oracle. URL: [Link]
-
Title: What is the mechanism of Phenylephrine Hydrochloride? Source: Patsnap Synapse. URL: [Link]
-
Title: Effects of Semotiadil Fumarate (SD-3211) and Its Enantiomer, SD-3212, on the Changes in Cytosolic Ca2+ and Tension Caused by KCl and Norepinephrine in Isolated Rat Aortas. Source: PubMed. URL: [Link]
-
Title: Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. Source: PMC - NIH. URL: [Link]
-
Title: Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation. Source: PMC - NIH. URL: [Link]
-
Title: Vascular Smooth Muscle Calcium Channels. Source: Circulation Research - American Heart Association Journals. URL: [Link]
-
Title: Antiplatelet activity of semotiadil fumarate. Source: PubMed. URL: [Link]
-
Title: Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. Source: NIH. URL: [Link]
-
Title: Aortic ring assay. Source: Protocols.io. URL: [Link]
-
Title: Vascular Smooth Muscle Structure and Function. Source: NCBI - NIH. URL: [Link]
-
Title: Vascular smooth muscle. Source: Wikipedia. URL: [Link]
Sources
- 1. Antiplatelet activity of semotiadil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular smooth muscle - Wikipedia [en.wikipedia.org]
- 3. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 4. Vascular Smooth Muscle Structure and Function - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of semotiadil fumarate (SD-3211) and its enantiomer, SD-3212, on the changes in cytosolic Ca2+ and tension caused by KCl and norepinephrine in isolated rat aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 11. Aortic ring assay [protocols.io]
Investigating the Anti-Platelet Effects of Semotiadil Using Light Transmission Aggregometry
Application Note & Protocol
Introduction: The Critical Role of Platelet Aggregation in Thrombosis and the Therapeutic Potential of Semotiadil
Platelet aggregation is a fundamental process in hemostasis, the physiological cessation of bleeding. However, its dysregulation leads to thrombosis, the formation of pathological blood clots that underpin major cardiovascular events like myocardial infarction and stroke. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and recruit additional platelets to form a stable plug.[1][2] This activation is driven by a variety of agonists, including adenosine diphosphate (ADP) and collagen, which trigger complex intracellular signaling cascades.[3][4][5] A key event in these cascades is the increase of intracellular calcium concentration ([Ca2+]i), which is essential for platelet shape change, granule secretion, and the conformational activation of the GPIIb/IIIa receptor—the final common pathway for platelet aggregation.[3][6][7]
Given the central role of calcium, agents that modulate its signaling are of significant therapeutic interest. Semotiadil is a benzothiazine derivative known as a calcium channel blocker.[8][9] Its mechanism of action involves the inhibition of calcium influx, which is a critical step for platelet activation and subsequent aggregation.[6][9] Studies have demonstrated that Semotiadil exhibits a dose-dependent inhibitory effect on platelet aggregation induced by various agonists, including ADP and collagen.[8] This application note provides a comprehensive, step-by-step protocol for evaluating the anti-platelet activity of Semotiadil using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[10][11][12]
Principle of Light Transmission Aggregometry (LTA)
LTA measures changes in the turbidity of a platelet suspension to quantify aggregation.[12][13] The assay is performed on platelet-rich plasma (PRP), which is inherently turbid due to the suspension of discoid platelets. A light beam is passed through a cuvette containing the stirred PRP sample maintained at 37°C.[13][14] When a platelet agonist is introduced, it induces platelet activation and aggregation. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through to a photocell.[13] This increase in light transmission is recorded over time. The instrument is calibrated using platelet-poor plasma (PPP) as a reference for 100% light transmission (maximum aggregation) and untreated PRP for 0% transmission (baseline).[15]
Semotiadil's Mechanism of Action in Platelet Inhibition
The primary anti-platelet effect of Semotiadil is attributed to its function as a calcium channel blocker.[8][9] Platelet activation by agonists like ADP or collagen triggers a signaling cascade that leads to the release of calcium from intracellular stores (the dense tubular system) and influx from the extracellular space.[3][7] Semotiadil interferes with this process by blocking the channels responsible for calcium entry into the platelet.
This reduction in cytosolic calcium availability has several downstream consequences:
-
Inhibition of Granule Release: The secretion of dense and alpha granules, which contain secondary agonists like ADP and serotonin, is a calcium-dependent process.[16] By limiting the calcium surge, Semotiadil dampens this positive feedback loop, reducing the recruitment of additional platelets.[5]
-
Suppression of Thromboxane A2 (TXA2) Synthesis: The synthesis of TXA2, a potent vasoconstrictor and platelet agonist, from arachidonic acid is also regulated by intracellular calcium levels.[9][17]
-
Reduced GPIIb/IIIa Activation: The final step of aggregation, where the GPIIb/IIIa receptor binds fibrinogen to link platelets together, is dependent on "inside-out" signaling that requires elevated intracellular calcium.[2][3]
Beyond calcium channel blockade, some anti-platelet agents also influence cyclic nucleotide pathways. Phosphodiesterase (PDE) inhibitors, for example, increase intracellular levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which act as powerful inhibitors of platelet activation.[18][19] While Semotiadil is primarily known as a calcium antagonist, a comprehensive investigation could also explore potential secondary effects on these pathways.
Figure 1: Simplified signaling pathway of Semotiadil's inhibitory action on platelet aggregation.
Materials and Reagents
-
Blood Collection: 3.2% (0.109 M) buffered sodium citrate vacutainer tubes.
-
Platelet Agonists:
-
Adenosine 5'-diphosphate (ADP)
-
Collagen (Type I, fibrillar)
-
-
Test Compound: Semotiadil Fumarate
-
Vehicle Control: Dimethyl sulfoxide (DMSO) or appropriate solvent for Semotiadil.
-
Reagents:
-
Sterile 0.9% Saline (for dilutions)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Equipment:
-
Light Transmission Aggregometer (e.g., Chrono-log Model 700 or similar)
-
Calibrated pipettes
-
Refrigerated centrifuge
-
37°C water bath or heating block
-
Plastic (polypropylene) tubes for blood and plasma handling
-
Aggregometer cuvettes with siliconized stir bars
-
Detailed Step-by-Step Protocol
PART A: Preparation of Platelet-Rich and Platelet-Poor Plasma
Causality: The quality of PRP is paramount for reliable LTA results. Centrifugation speed and time are optimized to pellet red and white blood cells while leaving the majority of platelets suspended.[10] Using plasticware and avoiding cold temperatures prevents premature platelet activation.[14][20]
-
Blood Collection: Draw whole blood from consenting healthy volunteers (who have abstained from anti-platelet medications for at least 10 days) into 3.2% sodium citrate tubes. Discard the first 2-3 mL to avoid tissue factor contamination from the venipuncture.[14] Mix gently by inversion 3-5 times.
-
Resting Period: Let the blood rest at room temperature (20-24°C) for 30 minutes but no longer than 1 hour before centrifugation to allow platelets to return to a resting state.[11]
-
PRP Centrifugation: Centrifuge the whole blood at 200-250 x g for 10 minutes at room temperature with the brake off.[10][21] This gentle spin separates platelets from heavier blood components.
-
PRP Collection: Carefully aspirate the upper, straw-colored layer (PRP) using a plastic pipette and transfer it to a new plastic tube. Cap the tube and keep it at room temperature.
-
PPP Centrifugation: Re-centrifuge the remaining blood at a higher speed (e.g., 2,000-2,500 x g) for 15 minutes to pellet all cellular components, including platelets.[20]
-
PPP Collection: Aspirate the supernatant (PPP) and transfer it to a new plastic tube. This will be used to set the 100% aggregation baseline.
-
Platelet Count Adjustment (Optional but Recommended): For maximum standardization, perform a platelet count on the PRP. If the count is outside the desired range (e.g., 200-350 x 10⁹/L), it can be adjusted by adding autologous PPP.[22]
PART B: Preparation of Reagents and Test Compound
-
Agonist Preparation: Reconstitute and dilute ADP and Collagen according to the manufacturer's instructions to achieve desired working concentrations (see table below). Use saline or the recommended buffer for dilutions.
-
Semotiadil Stock Solution: Prepare a high-concentration stock solution of Semotiadil in a suitable solvent (e.g., DMSO).
-
Semotiadil Working Solutions: Perform serial dilutions of the Semotiadil stock solution to create a range of working concentrations.[8] The final concentration in the cuvette will be 1/10th of this working concentration. Ensure the final solvent concentration in all samples (including the vehicle control) is consistent and minimal (typically ≤0.5%) to avoid affecting platelet function.
PART C: Light Transmission Aggregometry Assay
Self-Validation: This protocol incorporates a vehicle control to ensure the solvent used for Semotiadil does not independently affect aggregation. A positive control (agonist alone) establishes the maximum aggregation response, against which inhibition is measured.
-
Instrument Setup: Turn on the aggregometer and allow the heating block to reach 37°C. Set the stir speed to 800-1200 rpm.[22]
-
Baseline Calibration:
-
Pipette 450 µL of PPP into a cuvette with a stir bar. Place it in the appropriate channel.
-
Add 50 µL of saline (or the highest volume of vehicle used).
-
Set this as 100% light transmission.
-
Pipette 450 µL of PRP into a separate cuvette with a stir bar. Place it in a test channel.
-
Add 50 µL of saline.
-
Set this as 0% light transmission.
-
-
Assay Procedure:
-
For each test, add 450 µL of PRP to a fresh cuvette with a stir bar and place it in a sample well to warm for at least 5 minutes at 37°C.[14]
-
Add 50 µL of the Semotiadil working solution (or vehicle control) to the cuvette. Incubate for a pre-determined time (e.g., 1-5 minutes).[8]
-
Start the data recording.
-
Add 50 µL of the chosen platelet agonist (e.g., ADP).
-
Record the aggregation curve for 5-10 minutes, or until a stable plateau is reached.
-
-
Testing Scheme: Run each condition in duplicate or triplicate.
-
Vehicle Control: PRP + Vehicle + Agonist
-
Semotiadil Test: PRP + Semotiadil (at each concentration) + Agonist
-
Figure 2: Experimental workflow for the LTA-based evaluation of Semotiadil.
Data Analysis and Expected Results
The primary output from the LTA is the maximum percentage of aggregation achieved for each condition.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Max Aggregation_Semotiadil / Max Aggregation_Vehicle)) * 100
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of Semotiadil required to inhibit the platelet aggregation response by 50%.
Table 1: Example Agonist and Semotiadil Concentrations
| Reagent | Stock Concentration | Working Concentration | Final Concentration in Cuvette | Purpose |
|---|---|---|---|---|
| ADP | 1 mM | 20 µM | 2 µM | Agonist to induce aggregation via P2Y1/P2Y12 pathways.[5] |
| Collagen | 1 mg/mL | 20 µg/mL | 2 µg/mL | Agonist to induce aggregation via GPVI receptor pathway.[4] |
| Semotiadil | 10 mM | 1 µM - 1 mM | 0.1 µM - 100 µM | Test compound to determine dose-dependent inhibition.[8] |
| Vehicle (DMSO) | 100% | 0.5% | 0.05% | Control to ensure solvent does not affect aggregation. |
Table 2: Example Data for IC50 Calculation (Collagen-Induced Aggregation)
| Final Semotiadil Conc. (µM) | Max Aggregation (%) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 85.0 | 0.0 |
| 0.1 | 79.1 | 6.9 |
| 1 | 63.8 | 25.0 |
| 10 | 41.7 | 51.0 |
| 50 | 17.0 | 80.0 |
| 100 | 9.4 | 89.0 |
Based on this example data, the IC50 of Semotiadil for collagen-induced aggregation would be approximately 10 µM .
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No/Low Aggregation with Agonist | Inactive agonist; Donor on anti-platelet medication; Improper PRP preparation (platelet activation/loss). | Verify agonist activity with a new lot/control donor; Re-screen donors; Review PRP preparation protocol, ensuring correct g-force and temperature.[10][14] |
| Spontaneous Aggregation | Pre-activated platelets due to poor venipuncture, cold temperatures, or rough handling. | Use a clean venipuncture technique, discard the first tube of blood; Maintain all samples at room temperature; Handle PRP gently.[13] |
| High Variability Between Replicates | Inaccurate pipetting; Inconsistent incubation times; Poorly mixed PRP. | Calibrate pipettes regularly; Use a timer for all incubation steps; Ensure PRP is gently mixed before aliquoting. |
Conclusion
This application note provides a robust and detailed protocol for quantifying the inhibitory effects of Semotiadil on platelet aggregation using Light Transmission Aggregometry. By explaining the causality behind each step and incorporating self-validating controls, this guide enables researchers to generate reliable and reproducible data. The accurate determination of Semotiadil's potency (IC50) is a critical step in understanding its therapeutic potential as an anti-platelet agent and for guiding further drug development efforts.
References
-
Title: Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis Source: NCBI Bookshelf URL: [Link]
-
Title: Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry Source: Taylor & Francis Online URL: [Link]
-
Title: Analysis of Platelet Aggregation by Light Transmission Aggregometry Source: NCBI Bookshelf URL: [Link]
-
Title: Antiplatelet activity of semotiadil fumarate Source: PubMed URL: [Link]
-
Title: Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry Source: ResearchGate URL: [Link]
-
Title: Platelet Aggregometry Source: YouTube URL: [Link]
-
Title: Analysis of Platelet Aggregation by Light Transmission Aggregometry Source: NCI Nanotechnology Characterization Laboratory URL: [Link]
-
Title: ADP and Collagen: Key Roles in Platelet Aggregation Testing Source: Bio/Data Corporation URL: [Link]
-
Title: Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field Source: American Journal of Clinical Pathology URL: [Link]
-
Title: ADP induces partial platelet aggregation without shape change and potentiates collagen-induced aggregation in the absence of Galphaq Source: PubMed URL: [Link]
-
Title: ADP and platelets: the end of the beginning Source: The Journal of Clinical Investigation (JCI) URL: [Link]
-
Title: Recommendations for the Standardization of Light Transmission Aggregometry Source: De VHL URL: [Link]
-
Title: Sildenafil and phosphodiesterase-5 Inhibitors for Heart Failure Source: PubMed URL: [Link]
-
Title: Platelet Function Testing: Light Transmission Aggregometry Source: Practical-Haemostasis.com URL: [Link]
-
Title: Harmonizing light transmission aggregometry in the Netherlands by implementation of the SSC- ISTH guideline Source: Erasmus University Repository URL: [Link]
-
Title: Understanding IC50: A Comprehensive Guide to Calculation Source: Oreate AI Blog URL: [Link]
-
Title: IC50 fitting curves for inhibitory compounds and ibuprofen on platelet aggregation Source: ResearchGate URL: [Link]
-
Title: Antiplatelet drugs mechanism of action Source: YouTube URL: [Link]
-
Title: The effect of calcium channel blockers on blood platelet function, especially calcium uptake Source: PubMed URL: [Link]
-
Title: [Mechanism of action of platelet aggregation inhibitors] Source: PubMed URL: [Link]
-
Title: How to determine an IC50 Source: GraphPad URL: [Link]
-
Title: Antiplatelet drugs mechanisms of action; Inhibit P2Y12 receptor, thromboxane A2 production Source: YouTube URL: [Link]
-
Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]
-
Title: Antiplatelet Medications | Mechanism of Action, Indications, Adverse Reactions, Contraindications Source: YouTube URL: [Link]
-
Title: Influence of calcium-channel blockers on platelet function and arachidonic acid metabolism Source: PubMed URL: [Link]
-
Title: Platelet Aggregation Inhibitor Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]
-
Title: Influence of a single dose of calcium channel blockers on platelet function Source: PubMed URL: [Link]
-
Title: Effects of Phosphodiesterase 5 Inhibition with Sildenafil on Atrial Contractile and Secretory Function Source: Korean Society of Life Science URL: [Link]
-
Title: Disparate effects of the calcium-channel blockers, nifedipine and verapamil, on alpha 2-adrenergic receptors and thromboxane A2-induced aggregation of human platelets Source: PubMed URL: [Link]
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Title: Effects of phosphodiesterase inhibitors on the contractile responses of isolated human seminal vesicle tissue to adrenergic stimulation Source: PubMed URL: [Link]
-
Title: Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules Source: PubMed Central URL: [Link]
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Title: Phosphodiesterase Inhibitors Source: NCBI Bookshelf URL: [Link]
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Experimental angina model for testing Semotiadil anti-ischemic effects
Application Notes & Protocols
Topic: An Experimental Vasopressin-Induced Angina Model for Evaluating the Anti-Ischemic Efficacy of Semotiadil
Audience: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.
Introduction: The Challenge of Angina and the Promise of Novel Vasodilators
Angina pectoris, the primary symptom of myocardial ischemia, arises from an imbalance between myocardial oxygen supply and demand.[1] This condition affects over 100 million people globally, and despite numerous therapeutic options, many patients remain symptomatic, highlighting the urgent need for novel anti-anginal agents.[2][3] Experimental models that can accurately recapitulate the pathophysiology of angina are crucial for the preclinical evaluation of new drug candidates.[4][5]
Semotiadil fumarate (formerly SD-3211) is a novel benzothiazine derivative identified as a potent, long-acting calcium channel antagonist.[6][7] Its pharmacological profile is characterized by a high degree of vasoselectivity, positioning it as a promising candidate for treating coronary heart diseases like angina.[8][9] Unlike classic dihydropyridines, Semotiadil exhibits a unique mode of action with a selectivity for coronary arteries and myocardium that is intermediate between diltiazem and nifedipine.[8]
This document provides a detailed guide for establishing and utilizing a vasopressin-induced model of myocardial ischemia in rats. This model is particularly well-suited for demonstrating the potent and long-lasting anti-ischemic and coronary vasodilatory effects of Semotiadil. We will delve into the underlying mechanisms, provide a step-by-step experimental protocol, and outline the key parameters for robust data interpretation.
Scientific Foundation: Mechanism of Action of Semotiadil
Semotiadil's primary anti-ischemic effect is rooted in its function as a voltage-dependent L-type calcium channel blocker.[7][10] By inhibiting these channels in vascular smooth muscle cells, particularly in the coronary arteries, Semotiadil blocks the influx of extracellular Ca²⁺. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to smooth muscle relaxation and vasodilation.[10][11]
The resulting coronary vasodilation increases myocardial blood flow and oxygen supply. Concurrently, peripheral arterial vasodilation reduces systemic vascular resistance (afterload), thereby decreasing myocardial workload and oxygen demand. This dual-action profile—enhancing oxygen supply while reducing demand—is the cornerstone of its anti-anginal efficacy. Some studies have also explored its potential role as a potassium channel opener, which would contribute to hyperpolarization and further promote vascular relaxation, though its primary classification remains a Ca²⁺ antagonist.[11][12][13]
Caption: Mechanism of Semotiadil-induced vasodilation.
Experimental Design: The Vasopressin-Induced Angina Model
To evaluate an anti-anginal agent, an experimental model must reliably and reproducibly induce myocardial ischemia.[14][15] While models like coronary artery ligation are excellent for studying infarction, pharmacologically-induced models are often more suitable for screening compounds for transient, angina-like ischemic events.[5][16]
The vasopressin (AVP)-induced angina model in anesthetized rats is a well-established and highly reproducible method.[6] AVP is a potent vasoconstrictor that, when administered intravenously, causes a significant reduction in coronary blood flow, leading to myocardial hypoxia. This ischemic state is readily detectable on an electrocardiogram (ECG) as a pronounced depression of the ST-segment, mimicking the clinical presentation of demand ischemia.[6][16] The key advantage of this model is its simplicity, high throughput, and the clear, quantifiable nature of the primary endpoint (ST-segment depression).
Principle of the Self-Validating System
The protocol's trustworthiness is ensured by a multi-level validation design:
-
Internal Control: Each animal serves as its own control. A baseline ECG is recorded before AVP administration, establishing a stable starting point.
-
Vehicle Control Group: This group receives the drug vehicle followed by AVP. It establishes the maximum ischemic response to AVP under the experimental conditions, against which all drug effects are measured.
-
Positive Control Group: A known anti-anginal agent (e.g., Diltiazem) is used. This validates the model's responsiveness to established therapies and provides a benchmark for Semotiadil's efficacy.
-
Dose-Response: Testing multiple doses of Semotiadil allows for the characterization of a dose-dependent anti-ischemic effect, strengthening the evidence of a true pharmacological action.
Detailed Experimental Protocol
This protocol outlines the procedure for assessing the oral efficacy of Semotiadil in anesthetized rats.
Materials and Reagents
-
Semotiadil Fumarate: Suspend in 0.5% methylcellulose solution.
-
Diltiazem (Positive Control): Dissolve in saline.
-
Arginine Vasopressin (AVP): Dissolve in 0.9% saline to a concentration of 1 µg/mL.
-
Anesthetic: Urethane (1.25 g/kg, intraperitoneal) or an equivalent anesthetic.
-
Vehicle: 0.5% methylcellulose solution.
-
Heparinized Saline: Saline containing 100 IU/mL heparin.
-
Standard surgical tools, sutures, and cannulas.
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Acclimation: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) before the experiment.
-
Ethical Approval: All procedures must be approved by the institution's Animal Care and Use Committee and conform to established guidelines for animal research.[17][18]
Step-by-Step Methodology
-
Animal Fasting and Dosing:
-
Fast rats overnight but allow free access to water.
-
Administer Semotiadil (e.g., 1, 3, 10 mg/kg), Diltiazem (e.g., 30 mg/kg), or Vehicle (5 mL/kg) orally (p.o.) via gavage. Note the time of administration precisely. The long-acting nature of Semotiadil allows for testing at various time points post-dosing (e.g., 3, 6, 9, and 24 hours).[6][8]
-
-
Anesthesia and Surgical Preparation (at the desired time point post-dosing):
-
Anesthetize the rat with urethane (1.25 g/kg, i.p.). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Perform a tracheotomy and insert a tracheal tube to ensure a patent airway. Animals may be allowed to breathe spontaneously or be ventilated mechanically.
-
Cannulate the right carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous monitoring of systemic arterial blood pressure (BP).
-
Cannulate the left jugular vein for intravenous (i.v.) administration of vasopressin.
-
-
ECG and Hemodynamic Monitoring:
-
Insert subcutaneous needle electrodes for a Lead II ECG configuration.
-
Connect the electrodes to an ECG amplifier and the pressure transducer to a data acquisition system (e.g., PowerLab, Biopac).
-
Allow the animal to stabilize for at least 20 minutes after surgery until BP and heart rate (HR) are constant. Record stable baseline values.
-
-
Induction of Myocardial Ischemia:
-
Administer a bolus injection of vasopressin (1 µg/kg, i.v.) through the jugular vein cannula.
-
This will induce an immediate pressor response and a subsequent, pronounced ST-segment depression on the ECG, typically peaking within 1-2 minutes.
-
-
Data Acquisition and Analysis:
-
Continuously record ECG, BP, and HR from the stabilization period until at least 5 minutes after AVP administration.
-
Measure the maximal ST-segment depression (in mV) from the isoelectric line following AVP injection.
-
Calculate the percentage inhibition of the AVP-induced ST depression for each drug-treated group relative to the vehicle-treated group using the formula: % Inhibition = [1 - (ST Depression_drug / ST Depression_vehicle)] * 100
-
Analyze changes in Mean Arterial Pressure (MAP) and Heart Rate (HR) pre- and post-AVP administration.
-
Caption: Workflow for the vasopressin-induced angina model.
Data Presentation and Expected Outcomes
The primary outcome is the inhibition of AVP-induced ST-segment depression. Semotiadil is expected to produce a dose-dependent and long-lasting inhibition of this ischemic marker.
Table 1: Expected Anti-Ischemic Effects of Semotiadil at 6 Hours Post-Administration
| Experimental Group (p.o.) | N | Dose (mg/kg) | AVP-Induced ST Depression (mV, Mean ± SEM) | % Inhibition of ST Depression | Change in MAP (mmHg, Mean ± SEM) |
| Vehicle | 10 | - | -0.45 ± 0.04 | - | +55 ± 5 |
| Semotiadil | 10 | 1 | -0.31 ± 0.05 | 31% | +52 ± 6 |
| Semotiadil | 10 | 3 | -0.18 ± 0.03** | 60% | +48 ± 4 |
| Semotiadil | 10 | 10 | -0.09 ± 0.02*** | 80% | +41 ± 5 |
| Diltiazem (Positive Control) | 10 | 30 | -0.15 ± 0.04*** | 67% | +45 ± 6* |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are hypothetical and for illustrative purposes. Statistical analysis would typically be performed using a one-way ANOVA followed by a Dunnett's post-hoc test.
Conclusion
The vasopressin-induced angina model in rats is a robust and efficient platform for evaluating the anti-ischemic properties of novel compounds like Semotiadil. The protocol described herein, with its integrated controls and clear, quantifiable endpoints, provides a reliable framework for demonstrating Semotiadil's potent, dose-dependent, and long-lasting protective effects against myocardial ischemia. The findings from this model can provide strong preclinical evidence to support further development of Semotiadil as a therapeutic agent for angina pectoris.
References
-
Lindsey, M. L., Bolli, R., Canty, J. M., Jr, Du, X. J., Frangogiannis, N. G., Fratz, S., ... & Zisman, L. S. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American Journal of Physiology-Heart and Circulatory Physiology, 314(4), H812–H838. [Link][4][15]
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Maxwell, M. P., Hearse, D. J., & Yellon, D. M. (1987). Species-dependent differences in the time course of irreversible myocardial damage. Cardiovascular Research, 21(10), 749-754. [Link][14]
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Michael, L. H., Entman, M. L., Hartley, C. J., Youker, K. A., Zhu, J., Hall, R. G., ... & Taylor, A. A. (1995). Myocardial ischemia and reperfusion: a murine model. American Journal of Physiology-Heart and Circulatory Physiology, 269(6), H2147-H2154. [Link][17]
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Kumar, D., Sharma, M., Luni, F. K., & Singh, R. (2016). Considerations for choosing an optimal animal model of cardiovascular disease. Journal of Translational Medicine, 14(1), 1-13. [Link][5]
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Stark, C. E., & Tapex, A. P. (2021). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology, 321(6), H1056-H1073. [Link][17][18]
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Sorop, O., van den Heuvel, M., van Ditzhuijzen, N. S., de Beer, V. J., Merkus, D., & Duncker, D. J. (2017). Experimental animal models of coronary microvascular dysfunction. Cardiovascular Research, 113(5), 456-467. [Link][19]
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Kageyama, M., & Taira, N. (1993). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology, 109(4), 1168–1172. [Link][6][8]
-
Kageyama, M., Yanagisawa, T., & Taira, N. (1993). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology, 108(4), 1289–1295. [Link][10]
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Duncker, D. J., & Bache, R. J. (2008). Regulation of coronary blood flow during exercise. Physiological Reviews, 88(3), 1009-1086. [Link][14][15]
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Tsuchida, K., Yamazaki, T., Tomaru, K., Akiyama, T., & Sugimoto, T. (2022). Reactive Oxygen Species Cause Exercise-Induced Angina in a Myocardial Ischaemia-Reperfusion Injury Model. International Journal of Molecular Sciences, 23(5), 2755. [Link][16]
-
Cowley, A. J. (1993). A potassium channel opener as monotherapy in chronic stable angina pectoris: comparison with placebo. European Heart Journal, 14(suppl_B), 25-29. [Link][20]
-
Jaffe, A. S. (2008). Biochemical Markers of Myocardial Damage. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 19(2), 95–109. [Link][21]
-
Koidl, B., & Hohenberg, H. (1997). A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents. European Journal of Pharmacology, 321(2-3), 295–302. [Link][9]
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Verdouw, P. D., van den Doel, M. A., de Zeeuw, S., & Duncker, D. J. (1998). Animal models in the study of myocardial ischaemia and ischaemic syndromes. Cardiovascular Research, 39(1), 121-135. [Link][22]
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Fihn, S. D., Gardin, J. M., Abrams, J., Berra, K., Blankenship, J. C., Bodden, K. C., ... & Williams, S. V. (2012). 2012 ACCF/AHA/ACP/AATS/PCNA/SCAI/STS guideline for the diagnosis and management of patients with stable ischemic heart disease: a report of the American College of Cardiology Foundation/American Heart Association task force on practice guidelines, and the American College of Physicians, American Association for Thoracic Surgery, Preventive Cardiovascular Nurses Association, Society for Cardiovascular Angiography and Interventions, and Society of Thoracic Surgeons. Circulation, 126(25), e354-e471. [Link][23]
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Conti, C. R. (2011). The clinical and hemodynamic characteristics of patients with suspected coronary heart disease. Clinical Cardiology, 34(8), 466-470. [Link][24]
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Thuillez, C., & Richard, V. (1993). [Anti-angina activity of potassium-channel activators]. Annales de cardiologie et d'angeiologie, 42(6), 323–328. [Link][11]
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CV Physiology. (n.d.). Angina Pectoris. CVPhysiology.com. [Link][1]
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Wikipedia. (2023). Potassium channel opener. Wikipedia. [Link][25]
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Pharmacy 180. (n.d.). Potassium Channel Openers. Pharmacy180.com. [Link][12]
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SpringerMedizin. (2001). Potassium Channel Openers in Myocardial Ischaemia. Herz, 26(5), 295-301. [Link][13]
-
Cocco, G., & Dello Russo, A. (2020). Effectiveness of Long-acting Trimetazidine in Different Clinical Situations in Patients with Stable Angina Pectoris: Findings from ODA Trial. Advances in Therapy, 37(6), 2876–2887. [Link][2]
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Tousoulis, D., Androulakis, E., & Siasos, G. (2016). Stable angina pectoris: which drugs or combinations to use in which patients. European Society of Cardiology. [Link][3]
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- 9. A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Semotiadil Solubility in Aqueous Buffer Solutions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with semotiadil in aqueous buffer solutions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established physicochemical principles and field-proven laboratory practices.
Introduction to Semotiadil and its Solubility Challenges
Semotiadil is a benzothiazine derivative and a calcium channel antagonist.[1][2] It is a large, complex molecule with a molecular weight of 652.71 g/mol for the fumarate salt.[3][4] Structurally, it possesses a tertiary amine group, which makes its aqueous solubility highly dependent on pH. As a weakly basic compound, semotiadil is expected to be more soluble in acidic conditions where the tertiary amine is protonated. It is typically supplied as a fumarate salt, which can influence the initial pH and dissolution characteristics of the powder in solution.[3][4]
The inherent lipophilicity of the molecule, suggested by its complex aromatic structure, often leads to poor aqueous solubility, a common challenge for many new chemical entities.[5] This guide will walk you through a systematic approach to understanding and overcoming these solubility issues in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my semotiadil fumarate not dissolving in a neutral phosphate buffer (e.g., PBS pH 7.4)?
A1: Understanding the Role of pH and pKa
Semotiadil is a weak base due to the presence of a tertiary amine group in its structure. The solubility of weak bases is highly pH-dependent.[6]
-
At low pH (acidic conditions): The tertiary amine group becomes protonated (carries a positive charge). This ionized form is more polar and, therefore, more soluble in aqueous solutions.
-
At high pH (neutral to basic conditions): The tertiary amine is in its neutral, un-ionized form. This form is less polar and, consequently, has lower aqueous solubility.
Your observation of poor solubility in PBS at pH 7.4 is expected because at this pH, a significant portion of the semotiadil molecules will be in their less soluble, neutral form.
The Henderson-Hasselbalch equation for a weak base helps to illustrate this relationship:
pH = pKa + log([Base]/[Acid])
Where:
-
[Base] is the concentration of the neutral, un-ionized form.
-
[Acid] is the concentration of the protonated, ionized form.
When the pH is below the pKa, the protonated (more soluble) form predominates.
Q2: What is the first step I should take to improve the solubility of semotiadil in my aqueous buffer?
A2: pH Adjustment - The Primary Approach
The most straightforward initial step is to lower the pH of your buffer. By decreasing the pH, you will increase the proportion of semotiadil that is in its protonated, more soluble form.
Troubleshooting Workflow for pH Adjustment:
Caption: Workflow for optimizing semotiadil solubility through pH adjustment.
Q3: I've tried lowering the pH, but the solubility is still insufficient, or the acidic pH is incompatible with my experiment. What are my next options?
A3: Advanced Solubilization Techniques
If pH adjustment alone is not sufficient or feasible, you can explore the use of co-solvents or solubility-enhancing excipients.
1. Co-solvents:
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous medium.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
| Co-solvent | Typical Starting Concentration | Considerations |
| Ethanol | 5-20% (v/v) | Can affect cell viability in biological assays. |
| Propylene Glycol | 10-30% (v/v) | Generally well-tolerated in many in vitro systems. |
| PEG 400 | 10-40% (v/v) | Can be viscous at higher concentrations. |
| DMSO | 1-5% (v/v) | Potent solvent, but can have significant effects on cell-based assays even at low concentrations. |
Experimental Protocol for Co-solvent Screening:
-
Prepare stock solutions of semotiadil in each of the chosen co-solvents at a high concentration.
-
Prepare a series of aqueous buffers (at the desired pH) containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%).
-
Add a small volume of the semotiadil stock solution to each co-solvent/buffer mixture to reach the target final concentration.
-
Observe for any precipitation immediately and after an equilibration period.
-
It is crucial to run a vehicle control (buffer with the same concentration of co-solvent but without the drug) in your experiments to account for any effects of the co-solvent itself.
2. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[7][8]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.
Experimental Protocol for Cyclodextrin Solubilization:
-
Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at different concentrations (e.g., 1%, 5%, 10% w/v) in your desired buffer.
-
Add an excess amount of semotiadil fumarate to each cyclodextrin solution.
-
Equilibrate the samples (e.g., by shaking or stirring for 24-48 hours) to ensure the formation of the inclusion complex.
-
Filter the samples to remove any undissolved drug.
-
Analyze the filtrate by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of solubilized semotiadil.
Caption: Advanced strategies for solubilizing semotiadil.
Q4: How can I prepare a stock solution of semotiadil for my experiments?
A4: Preparing a Concentrated Stock Solution
Given its poor aqueous solubility, it is advisable to prepare a concentrated stock solution of semotiadil in an organic solvent and then dilute it into your aqueous buffer.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Protocol for Stock Solution Preparation:
-
Accurately weigh a known amount of semotiadil fumarate.
-
Dissolve it in a minimal amount of the chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM). Ensure the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
When preparing your working solutions, dilute the stock solution into your final aqueous buffer. The final concentration of the organic solvent should be kept as low as possible (ideally ≤ 0.5% v/v for cell-based assays) and be consistent across all experimental conditions, including controls.
Q5: Could the fumarate salt form be contributing to my solubility issues?
A5: The Role of the Fumarate Counterion
Semotiadil is supplied as a fumarate salt. Fumaric acid is a weak acid with two pKa values, approximately 3.0 and 4.5. When you dissolve semotiadil fumarate in a neutral, unbuffered aqueous solution, the fumarate can slightly lower the pH of the immediate microenvironment around the dissolving particles, which can aid in the initial dissolution of the basic drug.
However, in a strongly buffered solution, the pH will be dictated by the buffer components. The presence of the fumarate salt itself is a strategy to improve the solid-state properties and initial dissolution, but the pH of the bulk solution remains the dominant factor for overall solubility.
Stability Considerations
It is important to note that the conditions used to enhance solubility, such as low pH or the presence of organic solvents, may impact the chemical stability of semotiadil. It is recommended to perform preliminary stability studies under your chosen conditions.
Forced Degradation Studies:
Forced degradation studies can help identify potential stability issues.[9] This involves exposing a solution of semotiadil to stress conditions such as:
-
Acidic and basic hydrolysis: Incubating the drug solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidation: Exposing the drug solution to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal stress: Heating the drug solution.
-
Photostability: Exposing the drug solution to UV and visible light.
The degradation of the parent compound and the appearance of any degradation products can be monitored by a stability-indicating HPLC method.
Analytical Method for Quantification
A robust analytical method is essential for accurately determining the concentration of semotiadil in your solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.
General HPLC Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of semotiadil.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
This method should be validated for linearity, accuracy, and precision in the concentration range of interest.
References
-
Facile Synthesis of Bioactive 4H-[8][10]-Benzothiazines Under Solvent Free Conditions. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.) World Pharma Today.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC - PubMed Central.
- Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. (2022). PMC - NIH.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH.
- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.
- Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022). PMC - NIH.
- Benzothiazine derivatives solubility? (2024).
- di-Sodium fumarate for synthesis 17013-01-3. (n.d.). Sigma-Aldrich.
- A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. (1999). PubMed.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2013). Touro Scholar.
- Buy Semotiadil recemate fumar
- Forced Degrad
- SEMOTIADIL FUMAR
- Rationale for Selection of Dissolution Media: Three Case Studies. (n.d.).
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
-
Facile Synthesis of Bioactive 4H-[8][10]-Benzothiazines Under Solvent Free Conditions. (n.d.).
- Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole deriv
- Development of forced degradation and stability indicating studies of drugs—A review. (2014). NIH.
- SEMOTIADIL FUMAR
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025).
- Effects of Semotiadil Fumarate (SD-3211)
- Dissolution and Drug Release Tests. (n.d.). US Pharmacopeia (USP).
- Semotiadil recemate fumarate | C33H36N2O10S | CID 10078027. (n.d.). PubChem - NIH.
- Influence of pH on Drug Absorption from the Gastrointestinal Tract. (1997). umich.edu.
- Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2025).
- SEMOTIADIL FUMAR
- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
- Semotiadil recemate fumarate | C33H36N2O10S | CID 10078027. (n.d.). PubChem - NIH.
- Development of a biorelevant dissolution method for inhalation products: Proof of concept using drugs with diverse solubilities. (n.d.). ADMET and DMPK - IAPC Journals.
- HPLC Separation of Sorbic, Fumaric, Malonic Acids on Newcrom BH Column. (n.d.).
- Validated chromatographic methods for the simultaneous determination of Mometasone furoate and Formoterol fumarate dihydrate in a combined dosage form. (2025).
- Selection and Parameters Affecting Dissolution Media. (2024).
- Hplc analysis in chrom
- (PDF) Development of a biorelevant dissolution method for inhalation products: Proof of concept using drugs with diverse solubilities: Original scientific article. (2025).
- HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. (n.d.). SIELC Technologies.
Sources
- 1. Dissolution Testing of Sublingual Tablets: A Novel In Vitro Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of semotiadil fumarate (SD-3211) and its enantiomer, SD-3212, on the changes in cytosolic Ca2+ and tension caused by KCl and norepinephrine in isolated rat aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Semotiadil recemate fumarate | C33H36N2O10S | CID 10078027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 6. raytor.com [raytor.com]
- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Development of novel apoferritin formulations for antitumour benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Semotiadil Concentration for In Vitro Experiments
Welcome to the technical support center for Semotiadil. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of Semotiadil in in vitro settings. Here, we delve into the critical aspects of concentration optimization, protocol design, and data interpretation to ensure the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Semotiadil?
A1: Semotiadil is a potent and vasoselective L-type calcium channel blocker.[1] It exerts its effects by binding to a site on the calcium channel that is distinct from the 1,4-dihydropyridine binding site, thereby inhibiting the influx of extracellular calcium ions into the cell.[2] This action leads to the relaxation of vascular smooth muscle and a reduction in cardiac contractility.[1][3] Additionally, Semotiadil has demonstrated antioxidant and antiplatelet activities in vitro.[4][5]
Q2: What is a good starting concentration range for Semotiadil in in vitro experiments?
A2: Based on published literature, a good starting concentration range for Semotiadil is between 0.1 µM and 10 µM. For its calcium channel blocking activity, an IC50 of 2.0 µM has been reported in rabbit portal vein smooth muscle cells.[6] In porcine coronary arteries, significant inhibition of high KCl-induced increases in cytosolic Ca2+ and force was observed at 0.1 and 1 µM.[1] For its antioxidant effects, dose-dependent inhibition of LDL-oxidation was observed in the range of 10⁻⁷ M to 10⁻³ M.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of Semotiadil fumarate?
A3: Semotiadil fumarate is a crystalline solid.[7] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentration in your cell culture medium or buffer. While one study noted that Semotiadil dissolved in deionized water was more potent than when dissolved in DMSO, DMSO is a common solvent for preparing stock solutions of many organic compounds.[6] Given that fumaric acid salts generally exhibit aqueous solubility, sterile water or PBS could also be tested.[8] It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in a solvent like DMSO, and then make serial dilutions. The final concentration of the solvent in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
Q4: Is Semotiadil cytotoxic?
Q5: What are appropriate positive and negative controls for a calcium influx assay with Semotiadil?
A5: For a calcium influx assay, a potent and well-characterized calcium channel agonist, such as the ionophore Ionomycin, can be used as a positive control to induce a maximal calcium influx.[12] A vehicle control (the solvent used to dissolve Semotiadil, e.g., DMSO) should be used as a negative control. Additionally, another known L-type calcium channel blocker, such as verapamil or nifedipine, can be used as a positive control for the inhibitory effect.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibitory effect of Semotiadil | Suboptimal Concentration: The concentration of Semotiadil may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the EC50 or IC50 in your system. |
| Compound Instability: Semotiadil solution may have degraded. | Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light, as benzothiazine derivatives can be light-sensitive.[12] | |
| Low Expression of Target Channels: The cell line used may not express a sufficient number of L-type calcium channels. | Use a cell line known to express high levels of L-type calcium channels, such as HEK293 cells stably transfected with the α1c subunit, or certain smooth muscle or neuronal cell lines.[13] | |
| High background or noisy signal in calcium imaging | Uneven Dye Loading: The calcium indicator dye (e.g., Fluo-4 AM) may not have been loaded evenly into the cells. | Ensure proper mixing of the dye in the loading buffer. Optimize loading time and temperature for your cell type. |
| Autofluorescence: The compound or media components may be autofluorescent. | Include a "no dye" control to assess background fluorescence. Use a media with low background fluorescence. | |
| Inconsistent results between experiments | Cell Passage Number and Health: High passage number or unhealthy cells can lead to variability. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in Reagent Preparation: Inconsistent preparation of stock solutions or working solutions. | Follow a standardized protocol for reagent preparation. Use calibrated pipettes and ensure thorough mixing. | |
| Unexpected cytotoxic effects | Concentration Too High: The concentration of Semotiadil used may be toxic to the cells. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Use concentrations below this threshold for functional assays. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.1%). Include a solvent control in all experiments. |
Experimental Protocols
Protocol 1: Preparation of Semotiadil Stock Solution
-
Weighing: Accurately weigh out the desired amount of Semotiadil fumarate powder (Molecular Weight: 652.71 g/mol ).[8]
-
Dissolving: In a sterile microcentrifuge tube, dissolve the powder in a minimal amount of high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: In Vitro Calcium Influx Assay using Fluo-4 AM
This protocol is adapted for a 96-well plate format and a fluorescence microplate reader.
-
Cell Seeding: Seed your cells of choice (e.g., HEK293 or SH-SY5Y) in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation:
-
Prepare serial dilutions of Semotiadil in HBSS at 2X the final desired concentrations.
-
Add 100 µL of the Semotiadil dilutions to the respective wells. Include vehicle control and positive control (e.g., verapamil) wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using a fluorescence microplate reader (Excitation: ~494 nm, Emission: ~516 nm).
-
Stimulation and Measurement:
-
Prepare a stimulating agent (e.g., KCl to a final concentration of 50 mM to induce depolarization, or a specific agonist) at an appropriate concentration in HBSS.
-
Add the stimulating agent to all wells simultaneously using a multi-channel pipette or the instrument's injection system.
-
Immediately begin kinetic reading of the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for a duration of 2-5 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0) to obtain the F/F0 ratio.
-
Plot the F/F0 ratio over time to visualize the calcium influx.
-
Determine the peak fluorescence or the area under the curve to quantify the calcium response.
-
Calculate the percentage of inhibition for each concentration of Semotiadil compared to the vehicle control.
-
Visualizations
Signaling Pathway of Semotiadil Action
Caption: Mechanism of action of Semotiadil as an L-type calcium channel blocker.
Experimental Workflow for Calcium Influx Assay
Caption: Step-by-step workflow for a typical in vitro calcium influx assay.
References
- Beretz, A., et al. (1993). Antiplatelet activity of semotiadil fumarate. General Pharmacology: The Vascular System, 24(6), 1499-1503.
- Teramoto, N., et al. (1993). Mechanisms of the inhibitory action of semotiadil fumarate, a novel Ca antagonist, on the voltage-dependent Ca current in smooth muscle cells of the rabbit portal vein. Japanese Journal of Pharmacology, 61(3), 183-195.
- Roa Engel, C. A., et al. (2013). Solubility of fumaric acid and its monosodium salt.
- Thammavongsa, D. A., et al. (2025). Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models. Bioengineering, 12(3), 268.
-
Wilms, C. (2018, January 24). Inhibition of calcium responses from SH-SY5Y human neuroblastoma cells... ResearchGate. Retrieved from [Link]
- Kageyama, M., et al. (1992). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology, 107(4), 1289–1295.
- Fujita, M., et al. (1990). Synthesis and Ca2+ antagonistic activity of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines. Journal of Medicinal Chemistry, 33(7), 1898–1905.
- Karasawa, A., et al. (1991). Calcium antagonistic and binding properties of semotiadil (SD-3211), a benzothiazine derivative assessed in cerebral and coronary arteries. Archives Internationales de Pharmacodynamie et de Thérapie, 309, 143-157.
- Belz, G. G., et al. (1999). Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation.
- Klockner, U., et al. (1999). Two stable cell lines for screening of calcium channel blockers. Journal of Pharmacological and Toxicological Methods, 42(3), 151-160.
- Kubo, T., et al. (1993). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology, 108(4), 927–932.
- Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
-
Drug Future. (n.d.). Semotiadil fumarate. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Semotiadil Fumarate. PubChem. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Habtemariam, S. (2020, September 10). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. Retrieved from [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
- Alves, G. M., et al. (2024). Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells. Toxicology Research.
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- 4. Antiplatelet activity of semotiadil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Potential off-target effects of Semotiadil in cellular assays
Introduction: Navigating the Nuances of Semotiadil in Cellular Assays
Welcome to the technical support guide for Semotiadil. As a potent benzothiazine-derived calcium channel blocker, Semotiadil is a valuable tool for investigating cellular processes dependent on L-type voltage-gated calcium channels (L-VGCCs).[1] Its high potency, exceeding that of diltiazem, makes it an effective modulator of calcium influx in excitable cells.[2] However, like many small molecules, its effects are not always confined to its primary target.[3] Unanticipated results in cellular assays can often be traced to these secondary pharmacological activities or "off-target" effects.
This guide is designed to provide researchers, scientists, and drug development professionals with a framework for identifying, understanding, and troubleshooting potential off-target effects of Semotiadil. By adopting a systematic approach, you can enhance the quality and interpretability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe unexpected changes in the viability or proliferation of our non-excitable cell line after Semotiadil treatment. Is this an off-target effect?
Answer: This is a common and important observation. While primarily studied in excitable cells like neurons and myocytes, L-type calcium channels are also expressed in various non-excitable cells and play a role in processes like proliferation and cell cycle progression.[4] Therefore, what appears to be an "off-target" effect might still be linked to the primary mechanism of L-type channel blockade.
Troubleshooting Steps & Causality:
-
Confirm L-type Channel Expression: First, verify if your specific cell line expresses L-VGCCs (e.g., CACNA1C, CACNA1D). This can be done via RT-qPCR, Western blot, or by consulting cell line databases (e.g., ATCC, Cellosaurus). If the channels are present, the observed effect may be on-target.
-
Perform a General Cytotoxicity Assay: It is critical to distinguish between a specific anti-proliferative effect and general cytotoxicity. A simple viability assay (e.g., MTT, MTS, or LDH release) will determine the concentration at which Semotiadil becomes toxic to your cells. If the effects you observe occur at concentrations well below the cytotoxic threshold, they are more likely to be specific.
-
Use Control Compounds: Compare the effects of Semotiadil with other L-type calcium channel blockers from different chemical classes, such as a dihydropyridine (e.g., Nifedipine) and a phenylalkylamine (e.g., Verapamil). If all three classes produce a similar phenotype, it strongly suggests the effect is mediated by L-type channel blockade. If Semotiadil produces a unique phenotype, an off-target mechanism is more likely.
Q2: Our high-throughput screen flagged Semotiadil as a hit in an assay unrelated to calcium signaling. How can we validate this?
Answer: This scenario points towards a potential novel off-target interaction and requires systematic validation to rule out assay artifacts.[5] Small molecules can interfere with assay readouts through various mechanisms (e.g., fluorescence quenching, inhibition of reporter enzymes like luciferase).
Troubleshooting Steps & Causality:
-
Run an Orthogonal Assay: The most crucial step is to confirm the biological activity using a different assay methodology that measures the same endpoint.[5] For example, if your primary screen used a fluorescence-based readout, a secondary assay could employ a luminescence or absorbance-based method. This helps eliminate technology-specific artifacts.
-
Perform Counter-Screening: Test Semotiadil in an assay configuration that includes all components except the putative biological target. For biochemical assays, this means running the reaction without the target protein. For cell-based assays, this could involve using a parental cell line that does not express the target of interest. A signal in this "null" context indicates assay interference.
-
Dose-Response Analysis: A genuine biological effect should exhibit a clear dose-response relationship (e.g., a sigmoidal curve). If the activity is erratic or only appears at the highest concentrations, it may be non-specific.
Q3: We've observed potent anti-platelet activity in our blood-based cellular model. Is this a known effect of Semotiadil?
Answer: Yes, this is a well-documented secondary effect. Semotiadil has been shown to inhibit platelet aggregation in a dose-dependent manner.[6] This effect is induced by various aggregating agents, including ADP, collagen, and platelet-activating factor (PAF).[6]
Scientific Context:
-
This antiplatelet activity is a class effect observed with several calcium channel blockers.[6]
-
The potency of Semotiadil in this regard is reported to be less than diltiazem but greater than amlodipine and nifedipine.[6]
-
This effect is important to consider if your experimental system involves platelets or coagulation pathways, as it can be a significant confounding variable.
Q4: Our experiments involve oxidative stress, and we've noticed Semotiadil has a protective effect. Is this related to calcium blockade?
Answer: This is unlikely to be a direct consequence of calcium channel blockade and points to another known off-target activity of Semotiadil: its potent antioxidant properties.
Scientific Context:
-
Studies have shown that Semotiadil is a very effective inhibitor of copper-induced low-density lipoprotein (LDL) oxidation, outperforming other calcium channel blockers like nifedipine, amlodipine, and diltiazem.[7]
-
This antioxidant activity appears to be independent of its effects on calcium channels and could be due to the chemical structure of the benzothiazine ring.
-
When studying pathways involving reactive oxygen species (ROS), it is essential to account for this direct antioxidant effect. Consider using a structurally unrelated antioxidant (e.g., N-acetylcysteine) as a positive control to differentiate between effects due to ROS scavenging versus other mechanisms.
Data Summary & Pathway Visualization
Table 1: Summary of On-Target and Known Off-Target Activities of Semotiadil
| Target/Process | Activity | Potency/Concentration Range | Implication for Cellular Assays | Reference |
| L-type Ca2+ Channels | Inhibition (On-Target) | ~6x more potent than diltiazem | Primary mechanism; affects excitable cells and some non-excitable cells. | [2] |
| Platelet Aggregation | Inhibition | Dose-dependent (1 µM - 1 mM) | Confounding factor in hematological and thrombosis models. | [6] |
| LDL Oxidation | Inhibition (Antioxidant) | Dose-dependent (1 µM - 1 mM) | May mask or alter results in studies of oxidative stress. | [7] |
| Cardiac Contractility | Suppression | ~100 nM | Relevant for cardiomyocyte and cardiac tissue models. | [8] |
Diagram 1: Semotiadil's Primary Mechanism and Downstream Effects
Caption: Primary action of Semotiadil on L-type calcium channels.
Experimental Protocols & Workflows
Workflow: Systematic Deconvolution of a Suspected Off-Target Effect
This workflow provides a logical sequence of experiments to determine if an observed cellular effect of Semotiadil is on-target, off-target, or an artifact.
Caption: Workflow for investigating a suspected off-target effect.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Semotiadil stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Semotiadil in complete culture medium. A common range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Semotiadil. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "untreated control" wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Incubate for another 2-4 hours at 37°C in the dark to ensure complete solubilization.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Interpretation of Results:
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the viability percentage against the log of Semotiadil concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Any biological effects observed at concentrations significantly below the CC50 are less likely to be due to general cytotoxicity.
References
-
Karashima, T., et al. (1994). Calcium antagonistic and binding properties of semotiadil (SD-3211), a benzothiazine derivative assessed in cerebral and coronary arteries. PubMed. Available at: [Link]
-
Kamata, K., et al. (1994). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology. Available at: [Link]
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Tsukada, H., et al. (1995). Antiplatelet activity of semotiadil fumarate. Arzneimittelforschung. Available at: [Link]
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Ohmori, M., et al. (1998). Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. General Pharmacology. Available at: [Link]
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Gupta, R. S. (1988). Mechanism of action of antimitotic drugs: a new hypothesis based on the role of cellular calcium. Medical Hypotheses. Available at: [Link]
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Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. Available at: [Link]
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Yang, L., et al. (2018). A potent voltage-gated calcium channel inhibitor engineered from a nanobody targeted to auxiliary CaVβ subunits. eLife. Available at: [Link]
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Shbaklo, S., & Kassim, T. (2023). Carbonic Anhydrase Inhibitors. StatPearls. Available at: [Link]
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WhiteBoard Medicine. (2020). The Calcium Channel Blockers Basics - Class IV Anti-arrhythmics. YouTube. Available at: [Link]
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Miyata, N., et al. (1993). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology. Available at: [Link]
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CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
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Lu, H. R., et al. (2019). Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation. Toxicological Sciences. Available at: [Link]
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Ljosa, V., & Ingram, M. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]
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Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
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Bird, G. S., & Putney, J. W. (2023). A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. Function. Available at: [Link]
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o2h discovery. (n.d.). Cellular Assays. o2h discovery. Available at: [Link]
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NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. Available at: [Link]
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Karkare, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]
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Miltenyi Biotec. (2021). Cell-based assays in drug discovery: the key to faster cures?. YouTube. Available at: [Link]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]
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NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Available at: [Link]
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El-Baba, F., et al. (2022). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy. Available at: [Link]
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Enantioselective protein binding of Semotiadil affecting free drug concentration
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the enantioselective protein binding of Semotiadil. This guide is designed to provide expert-driven, practical solutions to common challenges encountered during the experimental determination of free drug concentrations for Semotiadil enantiomers. Our goal is to equip you with the knowledge to generate accurate, reproducible data by understanding the underlying scientific principles of your assays.
Frequently Asked Questions (FAQs)
Q1: What is enantioselective protein binding, and why is it critical for Semotiadil?
A1: Enantioselective protein binding refers to the differential binding of enantiomers (non-superimposable mirror-image molecules) of a chiral drug to plasma proteins.[1] For Semotiadil, which exists as R-semotiadil and S-semotiadil (levosemotiadil), this phenomenon is particularly significant. The two major plasma proteins, human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), exhibit opposite binding preferences for Semotiadil's enantiomers. Specifically, HSA binds the S-isomer more strongly, whereas AAG shows a higher affinity for the R-isomer.[2] This differential binding can lead to different free drug concentrations for each enantiomer in plasma, which is critical because only the unbound drug is typically available to exert its pharmacological effect and to be cleared from the body. Consequently, understanding this stereoselectivity is paramount for accurately interpreting pharmacokinetic (PK) and pharmacodynamic (PD) data.[3]
Q2: Which plasma proteins are the primary binders of Semotiadil, and what is the extent of binding?
A2: The primary plasma proteins responsible for binding Semotiadil are Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG).[2] Both enantiomers are highly bound in human plasma, with the total unbound fraction being less than 1%.[2] The binding is enantioselective and opposing between these two proteins. While HSA has a higher affinity for S-semotiadil, AAG preferentially binds R-semotiadil.[2] The overall enantioselectivity observed in human plasma is similar to that seen with AAG alone, suggesting AAG plays a dominant role in the stereoselective binding of Semotiadil in plasma.[2]
Q3: What are the recommended methods for determining the free concentration of Semotiadil enantiomers?
A3: Due to the high protein binding of Semotiadil, sensitive and robust methods are required. The most common and reliable methods include:
-
Equilibrium Dialysis (ED): Considered a gold-standard method, ED physically separates the free drug from the protein-bound drug across a semi-permeable membrane.[4] It is favored for its minimal impact from non-specific binding.
-
Ultrafiltration (UF): This method uses a centrifugal force to push the free drug through a filter that retains the protein and protein-bound drug. It is generally faster than ED but can be more susceptible to non-specific binding to the filter device.
-
High-Performance Frontal Analysis (HPFA): This is a specialized chromatographic technique that has been successfully applied to determine the unbound concentrations of Semotiadil enantiomers with high reproducibility, capable of measuring concentrations as low as 1.04 nM.[2]
Regardless of the separation technique, a validated chiral analytical method, typically High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is required to quantify the individual concentrations of R- and S-semotiadil.[5][6]
Q4: How can variability in AAG concentrations affect my results?
A4: AAG is an acute-phase reactant protein, meaning its plasma concentration can increase significantly in response to conditions like inflammation, cancer, or surgery.[7][8] Since AAG is a key binder for R-semotiadil, variations in AAG levels, either between subjects or in a single subject over time, can alter the free fraction of the R-enantiomer.[7] This can have significant pharmacokinetic and clinical implications.[8] When conducting or interpreting protein binding studies, it is crucial to consider the physiological or pathological state of the plasma donor.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Non-Reproducible Free Fraction Values
| Potential Cause | Troubleshooting Action |
| Equilibrium Not Reached (Equilibrium Dialysis) | Verify the time to reach equilibrium. This is compound-dependent. Perform a time-course experiment (e.g., 4, 6, 8, 24 hours) with the drug in buffer on both sides of the dialysis membrane to determine the minimum time required for concentrations to equalize.[9] |
| Non-Specific Binding (NSB) to Apparatus | Pre-saturate the dialysis membrane or ultrafiltration device by incubating it with a solution of the drug at the target concentration before the experiment. Always include control experiments without protein to quantify and correct for NSB to the device.[4] |
| pH Shift During Experiment | Ensure the buffer system has adequate capacity to maintain physiological pH (7.4) throughout the incubation, as pH changes can alter protein conformation and drug ionization state, affecting binding.[10] Measure the pH of both sample and buffer compartments post-incubation. |
| Sample Volume Changes (Osmotic Effects) | If a significant volume shift is observed across the dialysis membrane, a volume correction will be necessary in your calculations.[10] To minimize this, ensure the buffer and plasma samples are as osmotically balanced as possible.[11] |
| Inaccurate Analytical Quantification | Re-validate the chiral HPLC method. Ensure linearity, accuracy, and precision at the low concentrations expected for the free drug. Check for matrix effects from the dialysis buffer or plasma ultrafiltrate. |
Issue 2: Chiral HPLC Separation is Poor or Lost
| Potential Cause | Troubleshooting Action |
| Inappropriate Chiral Stationary Phase (CSP) | Not all CSPs are suitable for all compounds. For thiazole-containing compounds like Semotiadil, polysaccharide-based (e.g., Chiralcel®, Chiralpak®) or macrocyclic glycopeptide-based (e.g., Chirobiotic®) CSPs are often a good starting point.[5][12] Screen multiple CSPs with different mobile phases. |
| Incorrect Mobile Phase Composition | The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical. For basic compounds, adding a small amount of an amine modifier (e.g., diethylamine) can improve peak shape. For acidic compounds, an acid modifier (e.g., trifluoroacetic acid) may be necessary.[12] |
| Low Temperature | Lowering the column temperature often improves chiral resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP. |
| Flow Rate is Too High | Reduce the flow rate to allow more time for the enantiomers to interact with the chiral stationary phase, which can improve resolution. |
| Column Contamination or Degradation | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may be degraded and require replacement. |
Issue 3: Measured Free Fraction is Higher Than Expected (>1%)
| Potential Cause | Troubleshooting Action |
| Protein Degradation | Ensure plasma samples were stored properly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can denature proteins.[10] |
| Displacement by Another Compound | Verify that no other compounds (e.g., anticoagulants, stabilizers, or impurities) are present in the plasma or buffer that could compete for the same binding sites on HSA or AAG. |
| Membrane Leakage (Equilibrium Dialysis) | Test the integrity of the dialysis membrane before each experiment. A simple dye test can confirm that the membrane is not compromised. |
| Incorrect Spiking Concentration | If the total drug concentration used in the assay is high enough to begin saturating the binding sites on AAG (which has a lower concentration than HSA), the free fraction may increase.[7] Ensure your experimental concentrations are within the linear range of binding. |
Experimental Protocols & Workflows
Protocol 1: Determination of Free Fraction by Equilibrium Dialysis
-
Preparation:
-
Thaw human plasma and the test compound stock solution.
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Spike the plasma with the Semotiadil racemic mixture or individual enantiomers to achieve the desired final concentration. Prepare a parallel spiked buffer solution for NSB control.
-
-
Dialysis Assembly:
-
Hydrate the dialysis membranes (e.g., 10-12 kDa MWCO) according to the manufacturer's instructions.
-
Assemble the dialysis cells. Add the spiked plasma to one chamber (e.g., 150 µL) and an equal volume of buffer to the opposing chamber.[9]
-
For NSB control, add spiked buffer to one chamber and fresh buffer to the other.
-
-
Incubation:
-
Seal the dialysis unit and place it in an incubator at 37°C on an orbital shaker (e.g., 80-100 rpm).[9]
-
Incubate for the pre-determined time required to reach equilibrium (e.g., 6 hours).
-
-
Sampling:
-
After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples. For the buffer-side sample, add an equivalent amount of blank plasma. For the plasma-side sample, add an equivalent amount of buffer.
-
-
Sample Analysis:
-
Precipitate proteins from all samples (e.g., with 3 volumes of cold acetonitrile).
-
Centrifuge to pellet the precipitate and transfer the supernatant for analysis.
-
Quantify the concentrations of R- and S-semotiadil in both chambers using a validated chiral HPLC-MS/MS method.
-
-
Calculation:
-
The concentration in the buffer chamber at equilibrium represents the free (unbound) concentration (C_free).
-
The concentration in the plasma chamber represents the total concentration (C_total).
-
Calculate the fraction unbound (fu) as: fu = C_free / C_total.
-
Workflow Diagrams
References
-
Title: Enantioselective protein binding of semotiadil and levosemotiadil determined by high-performance frontal analysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Drug binding to alpha 1-acid glycoprotein studied by circular dichroism Source: PubMed URL: [Link]
-
Title: Equilibrium dialysis for determination of protein binding or imipramine--evaluation of a method Source: PubMed URL: [Link]
-
Title: Chiral Drugs: An Overview Source: PubMed Central URL: [Link]
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Title: The drug binding site of human alpha1-acid glycoprotein: insight from induced circular dichroism and electronic absorption spectra Source: PubMed URL: [Link]
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Title: Stereoselective plasma protein binding of amlodipine Source: PubMed URL: [Link]
-
Title: Chiral Drug Analysis in Forensic Chemistry: An Overview Source: PubMed Central URL: [Link]
-
Title: Chiral analysis Source: Wikipedia URL: [Link]
-
Title: Binding Study of Semotiadil and Levosemotiadil With Human Serum Albumin Using High-Performance Frontal Analysis Source: Amanote Research URL: [Link]
-
Title: Enantioselective local disposition of semotiadil (R-enantiomer) and levosemotiadil (S-enantiomer) in perfused rat liver Source: PubMed URL: [Link]
-
Title: Effect of Alpha-1-Acid Glycoprotein Binding on Pharmacokinetics and Pharmacodynamics Source: ResearchGate URL: [Link]
-
Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]
-
Title: CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Human alpha-1-glycoprotein and its interactions with drugs Source: PubMed URL: [Link]
-
Title: Improved procedure for the determination of protein binding by conventional equilibrium dialysis Source: PubMed URL: [Link]
-
Title: Lipophilicity Influences Drug Binding to α1-Acid Glycoprotein F1/S Variants But Not to the A Variant Source: National Institutes of Health (NIH) URL: [Link]
-
Title: FAQ — HTDialysis.com Source: HTDialysis URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
-
Title: Guide to Equilibrium Dialysis Source: Harvard Apparatus URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Stereoselective binding of chiral drugs to plasma proteins Source: PubMed Central URL: [Link]
-
Title: Determination of the magnitude and enantioselectivity of ligand binding to rat and rabbit serum albumins using immobilized-protein high performance liquid chromatography stationary phases Source: PubMed URL: [Link]
-
Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL: [Link]
-
Title: Enantioselective protein affinity selection mass spectrometry (E-ASMS) Source: ResearchGate URL: [Link]
-
Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]
-
Title: Enantioselective Protein Affinity Selection Mass Spectrometry (EAS-MS) Source: ResearchGate URL: [Link]
-
Title: Chiral HPLC for effective enantiomer separation Source: ResearchGate URL: [Link]
-
Title: Plasma Protein Binding in Drug Discovery and Development Source: Gyan Sanchay URL: [Link]
-
Title: Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics Source: PubMed Central URL: [Link]
-
Title: plasma protein binding & the free drug hypothesis Source: YouTube URL: [Link]
-
Title: Plasma Protein Binding - Technical Notes Source: Sygnature Discovery URL: [Link]
-
Title: Enantioselective Protein Affinity Selection Mass Spectrometry (EAS-MS) Source: bioRxiv URL: [Link]
Sources
- 1. Stereoselective binding of chiral drugs to plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective protein binding of semotiadil and levosemotiadil determined by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. Improved procedure for the determination of protein binding by conventional equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Human alpha-1-glycoprotein and its interactions with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 10. Equilibrium dialysis for determination of protein binding or imipramine--evaluation of a method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Semotiadil Degradation in Long-Term Cell Culture
Welcome to the technical support center for Semotiadil applications in long-term cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving Semotiadil. Our goal is to equip you with the knowledge to anticipate and mitigate potential compound degradation, ensuring the integrity and reproducibility of your research.
Introduction to Semotiadil in Cell Culture
Semotiadil is a benzothiazine-derived calcium channel blocker that has shown potent biological activity, including significant antioxidant properties.[1] Its use in long-term cell culture studies is expanding, particularly in research areas such as cardiovascular diseases and oncology. However, the stability of any small molecule in the complex microenvironment of cell culture is a critical factor that can influence experimental outcomes. This guide will walk you through the potential degradation pathways of Semotiadil and provide practical solutions to minimize its degradation, ensuring that the effective concentration of the compound remains stable throughout your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a decrease in the expected biological effect of Semotiadil over several days in my cell culture experiment. What could be the cause?
A decrease in biological effect over time often points to a reduction in the active concentration of the compound in the cell culture medium. This can be due to several factors, including cellular uptake and metabolism, as well as chemical degradation of the compound in the aqueous and oxidative environment of the cell culture medium. For long-term experiments, it is crucial to consider the stability of Semotiadil under your specific experimental conditions.
Q2: What are the primary mechanisms by which Semotiadil might degrade in my cell culture?
Based on the chemical structure of Semotiadil (a benzothiazine derivative) and general knowledge of small molecule stability, the primary potential degradation pathways are:
-
Hydrolysis: The ester and amide functional groups within the Semotiadil molecule could be susceptible to hydrolysis in the aqueous environment of the cell culture medium, which is typically maintained at a physiological pH (around 7.4). This process can be influenced by temperature.
-
Oxidation: Although Semotiadil itself possesses strong antioxidant properties, the cell culture environment is rich in oxidative species.[1] Over extended periods, the thiazine ring and other electron-rich moieties could be susceptible to oxidative degradation.
-
Photodegradation: Many pharmaceutical compounds are sensitive to light. If your cell culture flasks or plates are exposed to ambient light for prolonged periods, photodegradation could occur, leading to a loss of active compound.
Q3: How can I determine if Semotiadil is degrading in my specific cell culture setup?
The most direct way is to analytically measure the concentration of Semotiadil in your cell culture medium over the time course of your experiment. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC). A stability study where Semotiadil is incubated in your complete cell culture medium (without cells) under your standard culture conditions (37°C, 5% CO2, light/dark conditions) can help you isolate chemical degradation from cellular metabolism.
Q4: Are there any visible signs of Semotiadil degradation in the cell culture medium?
Often, there are no obvious visual cues like a color change or precipitation to indicate degradation, especially at the micromolar concentrations typically used in cell culture. Therefore, analytical methods are the most reliable way to assess stability.
Troubleshooting Guide: Addressing Semotiadil Degradation
This section provides a structured approach to identifying and resolving issues related to Semotiadil degradation in your long-term cell culture experiments.
Problem 1: Inconsistent or Diminishing Biological Effect
Potential Cause: Loss of active Semotiadil concentration in the culture medium.
Troubleshooting Workflow:
Sources
Technical Support Center: HPLC Method Development for Semotiadil Enantiomeric Separation
Welcome to the technical support center for the enantiomeric separation of Semotiadil. As a novel benzothiazine calcium antagonist, the stereoisomers of Semotiadil may exhibit different pharmacological and toxicological profiles.[1][2] Therefore, a robust and reliable HPLC method for separating its enantiomers is critical for drug development, quality control, and pharmacokinetic studies.
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, experience-driven approach to developing a successful chiral HPLC method from the ground up. We will move beyond simple procedural lists to explain the why behind each step, empowering you to troubleshoot effectively and adapt the methodology to your specific laboratory conditions.
Part 1: Getting Started - The Method Development Strategy
Developing a chiral separation method where none exists requires a systematic and logical approach. The key is to screen the most influential parameters—the chiral stationary phase (CSP) and the mobile phase—in an efficient manner.
Understanding Your Analyte: Semotiadil
Before any injection, a thorough understanding of the analyte's chemical properties is paramount.
-
Structure and Chirality: Semotiadil possesses a single stereocenter, giving rise to two enantiomers (R and S).[3][4]
-
Key Functional Groups: The molecule contains a tertiary amine.[5] This basic functional group is a critical consideration for method development. Basic analytes are prone to strong interactions with residual acidic silanols on the silica surface of CSPs, which can lead to severe peak tailing. The use of a basic mobile phase additive is often essential to counteract this effect and achieve symmetrical peak shapes.[6]
The Core of Chiral Separation: The Chiral Stationary Phase (CSP)
The selection of the CSP is the most critical factor in achieving enantiomeric separation.[7][8][9] Since enantiomers have identical physical properties in an achiral environment, a chiral selector is required to form transient, diastereomeric complexes with differing energies, which allows for their separation.[7] For a novel separation like Semotiadil, a screening approach using a diverse set of CSPs is the most effective strategy.
Recommended Initial CSP Screening Kit:
| CSP Class | Chiral Selector Type | Rationale for Inclusion |
| Polysaccharide-Based | Amylose & Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | These are the most widely used and versatile CSPs, known for resolving a broad range of chiral compounds through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[10] |
| Cyclodextrin-Based | Derivatized β- or γ-Cyclodextrin | The hydrophobic cavity of the cyclodextrin can form inclusion complexes with parts of the analyte molecule, providing a unique separation mechanism based on molecular fit.[11] |
| Protein-Based | e.g., α1-acid glycoprotein (AGP) or Cellobiohydrolase (CBH) | These CSPs mimic biological interactions and can be highly effective, particularly in reversed-phase mode, which is beneficial for LC-MS compatibility.[9][12] |
Mobile Phase Selection: The Elution Mode
The choice of mobile phase mode (Normal Phase, Reversed Phase, or Polar Organic) dramatically influences the interactions between the analyte and the CSP.
-
Normal Phase (NP): Utilizes a non-polar solvent like hexane or heptane with a polar modifier, typically an alcohol (e.g., isopropanol, ethanol). NP often provides excellent enantioselectivity on polysaccharide CSPs.
-
Reversed Phase (RP): Employs an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This mode is generally compatible with mass spectrometry (MS) detectors.[12]
-
Polar Organic (PO): Uses polar organic solvents such as acetonitrile or methanol, often with additives. This mode can offer unique selectivity compared to NP and RP.
Part 2: Experimental Protocols
Protocol: Initial CSP and Mobile Phase Screening
This protocol is designed for the initial screening phase to identify a promising CSP and mobile phase combination.
-
Prepare Semotiadil Stock Solution: Accurately weigh and dissolve Semotiadil racemate in a suitable solvent (e.g., Methanol or Ethanol) to a concentration of approximately 1 mg/mL.
-
Prepare Mobile Phases:
-
Normal Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Normal Phase B: Hexane/Ethanol (85:15, v/v) + 0.1% Diethylamine (DEA)
-
Reversed Phase A: Acetonitrile/20mM Ammonium Bicarbonate pH 9.0 (50:50, v/v)
-
Polar Organic A: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
-
Note on Additives: DEA is added to the NP mobile phases to suppress the ionization of Semotiadil's amine group and minimize peak tailing.[6] A basic buffer is chosen for RP for the same reason. An acidic additive is used in the PO mode to explore different ionic interactions.
-
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns)
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for Semotiadil).
-
-
Screening Execution:
-
Sequentially install each selected CSP.
-
For each CSP, run the screening mobile phases. Ensure the column is properly equilibrated with each new mobile phase before injection (at least 10-15 column volumes).
-
Evaluate the resulting chromatograms for any sign of peak splitting or separation. A partial separation is a successful starting point.
-
Part 3: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during method development.
Troubleshooting Guide
Q1: I don't see any separation on any of the columns I've tried. What should I do next?
-
Answer: This indicates that the initial screening conditions did not provide sufficient differential interaction between the enantiomers and the CSPs.
-
Change the Mobile Phase Mode: If you primarily screened in Normal Phase, switch to Reversed Phase or Polar Organic mode. The interaction mechanisms can be completely different. For instance, RP separations on macrocyclic glycopeptide or cyclodextrin CSPs are highly amenable to LC-MS and may provide the selectivity you need.[12]
-
Vary the Alcohol Modifier (in NP): The choice of alcohol (Isopropanol, Ethanol, n-Butanol) can significantly alter selectivity.[10] Prepare mobile phases with different alcohols at varying concentrations (e.g., 10%, 20%, 30%).
-
Change the Additive: Semotiadil has a basic amine. If you used a basic additive (like DEA) without success, try an acidic additive (like TFA or acetic acid) in Polar Organic or Reversed Phase mode. This completely changes the ionization state of the analyte and its potential interactions with the CSP.[6]
-
Consider a Different CSP Class: If you have only screened polysaccharide columns, try a protein-based or Pirkle-type CSP.[13] These operate on different principles of chiral recognition.
-
Q2: My peaks are broad and tailing significantly. How can I improve the peak shape?
-
Answer: Peak tailing for a basic compound like Semotiadil is almost always caused by secondary ionic interactions with the silica support of the column.
-
Increase Basic Additive Concentration (in NP/PO): The initial 0.1% DEA may not be sufficient. Incrementally increase the concentration to 0.2% or even 0.5%. This will more effectively compete with the analyte for active sites on the stationary phase.[6]
-
Use a Higher pH (in RP): Ensure your mobile phase pH is at least 1.5 to 2 units above the pKa of Semotiadil's amine group to keep it in its neutral, unprotonated form. This minimizes ionic interactions.
-
Check for Column Contamination or Voids: A void at the head of the column or contamination from previous analyses can cause poor peak shape.[14] Try flushing the column with a strong solvent or reversing the column (if permitted by the manufacturer) and back-flushing to waste.[15]
-
Q3: I have partial separation (a shoulder or two overlapping peaks), but the resolution is poor (Rs < 1.5). How do I improve it?
-
Answer: Achieving baseline resolution is a matter of optimization. You have already found a promising system; now you need to fine-tune it.
-
Optimize Mobile Phase Strength:
-
In Normal Phase , decreasing the percentage of the alcohol modifier will generally increase retention time and may improve resolution.
-
In Reversed Phase , decreasing the percentage of the organic solvent (e.g., acetonitrile) will achieve the same effect.
-
-
Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can significantly enhance resolution.[16]
-
Lower the Column Temperature: Running the separation at a lower temperature (e.g., 10-15 °C) can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes.
-
Try a Longer Column: If available, switching from a 15 cm column to a 25 cm column of the same phase will increase the number of theoretical plates and should improve resolution, though it will also increase run time and backpressure.[16]
-
Q4: My retention times are drifting from one injection to the next. What's causing this?
-
Answer: Drifting retention times suggest an unstable system.
-
Insufficient Column Equilibration: This is the most common cause. When changing mobile phases, ensure the column is flushed with at least 10-15 column volumes of the new mobile phase before the first injection.
-
Mobile Phase Instability: Ensure your mobile phase components are fully miscible and stable. If using buffers, make sure they are not precipitating in the organic modifier. Volatile components (like hexane or DEA) can evaporate over time, changing the mobile phase composition.[17] Use solvent reservoir caps.
-
Temperature Fluctuations: If your column is not in a thermostatted compartment, changes in ambient lab temperature can cause retention time shifts.[17]
-
Pump Issues: Check for leaks in the pump or ensure the pump is delivering a consistent, accurate flow rate.[14][18]
-
Frequently Asked Questions (FAQs)
Q: Which detection method is best for Semotiadil? A: UV-Vis detection is the most straightforward and is suitable for method development. Given Semotiadil's structure, it should have a strong chromophore. For higher sensitivity and specificity, especially for analysis in biological matrices, LC-MS is preferable. If developing an LC-MS method, use volatile mobile phase additives like formic acid, acetic acid, or ammonium acetate/bicarbonate instead of non-volatile buffers like phosphate.[12]
Q: Can I invert the elution order of the enantiomers? A: Yes, this is possible with certain types of CSPs. For Pirkle-type and some other synthetic CSPs, a version of the column with the opposite chirality is often available, which will reverse the elution order.[13] This can be very useful for accurately quantifying a minor enantiomer by forcing it to elute before the major peak.
Q: How do I know if my column is still good? A: Every new column should come with a quality control (QC) chromatogram. Periodically run the QC test under the specified conditions. If you observe a significant loss of resolution, efficiency (plate count), or a large increase in backpressure that cannot be resolved by cleaning, the column may be degraded and need replacement. Keeping a logbook for each column is a best practice.[14]
Part 4: Visualization of the Workflow
The following diagram outlines the logical workflow for developing and troubleshooting the chiral separation method for Semotiadil.
Caption: A logical workflow for chiral HPLC method development.
References
-
MDPI. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6437846, 2H-1,4-Benzothiazin-3(4H)-one, 2-(2-(3-((2-(1,3-benzodioxol-5-yloxy)ethyl)methylamino)propoxy)-5-methoxyphenyl)-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1). Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]
-
SciSpace. (1993). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. Retrieved from [Link]
-
ResearchGate. (2021). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10078027, Semotiadil recemate fumarate. Retrieved from [Link]
- Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
-
National Center for Biotechnology Information. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Retrieved from [Link]
-
GSRS. (n.d.). SEMOTIADIL FUMARATE. Retrieved from [Link]
-
IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
YouTube. (2020). Practical Aspects on HPLC Method Development and LC Troubleshooting. Retrieved from [Link]
-
PubMed. (1993). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. Retrieved from [Link]
-
ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. Retrieved from [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
Sources
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- 2. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzothiazin-3(4H)-one, 2-(2-(3-((2-(1,3-benzodioxol-5-yloxy)ethyl)methylamino)propoxy)-5-methoxyphenyl)-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) | C33H36N2O10S | CID 6437846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Semotiadil recemate fumarate | C33H36N2O10S | CID 10078027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
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Technical Support Center: Overcoming Autofluorescence of Semotiadil in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with autofluorescence when using Semotiadil in imaging experiments. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you acquire high-quality, reliable imaging data.
Introduction: The Challenge of Semotiadil-Induced Autofluorescence
Semotiadil is a calcium channel antagonist belonging to the benzothiazine class of compounds.[1][2] While its pharmacological properties are of significant interest, its chemical structure lends itself to intrinsic fluorescence, a phenomenon known as autofluorescence. This autofluorescence can interfere with the detection of fluorescent probes used in your experiments, masking specific signals and compromising data integrity. This guide will walk you through understanding and mitigating this issue.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is Semotiadil causing it in my imaging experiments?
A1: Autofluorescence is the natural emission of light by biological structures or, in this case, a drug compound like Semotiadil, after they have absorbed light. Many molecules with aromatic rings and conjugated systems, characteristic of the benzothiazine structure of Semotiadil, are inherently fluorescent. When you illuminate your sample to excite your intended fluorescent probe, you may also be exciting Semotiadil, leading to a background signal that can obscure your target's fluorescence.
Q2: How can I determine if Semotiadil is the source of the autofluorescence I'm observing?
A2: To confirm that Semotiadil is the source of the autofluorescence, you should include a crucial control in your experiment: a sample treated with Semotiadil but without your fluorescent probe. Image this sample using the same settings (laser lines, filters, exposure time) as your fully stained sample. If you observe fluorescence in the Semotiadil-only sample, it confirms that the drug is contributing to the background signal.
Q3: At what wavelengths should I expect Semotiadil's autofluorescence to be most problematic?
A3: Based on the spectral properties of similar benzothiazole compounds, Semotiadil's autofluorescence is most likely to be excited by UV to violet light (approximately 330-400 nm) and emit in the blue to green range (approximately 380-500 nm).[3] Therefore, experiments using fluorophores that are excited and emit in this region (e.g., DAPI, Hoechst, Alexa Fluor 405, and some green fluorophores) are most susceptible to interference.
Q4: Can I just subtract the background signal from my images?
A4: Simple background subtraction can be a starting point, but it's often insufficient, especially if the autofluorescence is bright or unevenly distributed. More advanced computational techniques like spectral unmixing are better suited for this purpose.[4][5][6][7] This method treats the autofluorescence signal as a distinct spectral profile and computationally removes it from the final image.
Troubleshooting Guides
Guide 1: Experimental Design and Fluorophore Selection
The most effective way to combat autofluorescence is to design your experiment to avoid it from the outset.
Workflow for Minimizing Spectral Overlap
Caption: Workflow for selecting spectrally compatible fluorophores.
Recommendations for Fluorophore Selection:
Given the probable blue-green autofluorescence of Semotiadil, shifting your detection to longer wavelengths is a highly effective strategy.[8] Consider using fluorophores that are excited by green, red, or far-red lasers and emit in the red to near-infrared range.
| Target | Conventional Fluorophore (Likely to have interference) | Recommended Alternative (Reduced interference) |
| Nucleus | DAPI, Hoechst | DRAQ5™, TO-PRO™-3 |
| Cytoskeleton (e.g., Actin) | Alexa Fluor™ 488 Phalloidin | Alexa Fluor™ 647 Phalloidin, SiR-actin |
| Antibodies (Secondary) | Anti-Mouse IgG (H+L), Alexa Fluor™ 488 | Anti-Mouse IgG (H+L), Alexa Fluor™ 647, Cy®5 |
Guide 2: Chemical Quenching of Autofluorescence
Several chemical reagents can be used to quench, or reduce, autofluorescence. These are typically applied after fixation and before antibody incubation.
Table of Common Autofluorescence Quenching Agents
| Quenching Agent | Mechanism of Action | Pros | Cons | Reference |
| Sudan Black B | A lipophilic dye that absorbs broadly, masking autofluorescence, particularly from lipofuscin. | Effective at reducing lipofuscin and other sources of autofluorescence. | Can introduce a dark precipitate; may have some residual fluorescence in the far-red. | [9][10] |
| Trypan Blue | A vital stain that can quench fluorescence. | Simple to use. | Can reduce the signal from the specific fluorophore; may shift autofluorescence to longer wavelengths. | [8][11] |
| Sodium Borohydride | A reducing agent that can reduce aldehyde-induced autofluorescence from fixation. | Effective for fixation-induced autofluorescence. | Can damage tissue and epitopes; results can be variable. | [8][10] |
| Commercial Kits (e.g., TrueVIEW™, TrueBlack™) | Proprietary formulations to reduce autofluorescence from various sources. | Optimized for ease of use and effectiveness. | Can be more expensive than individual reagents. | [9][11][12] |
Protocol: Sudan Black B Staining
-
After fixation and permeabilization, wash your samples with PBS.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash thoroughly with PBS to remove excess Sudan Black B.
-
Proceed with your standard immunofluorescence protocol.
Guide 3: Photobleaching of Autofluorescence
Photobleaching involves exposing your sample to intense light to destroy the autofluorescent molecules before you image your specific probe.
Protocol: Pre-acquisition Photobleaching
-
Prepare your sample, including Semotiadil treatment and fixation, but before adding your fluorescent probes.
-
Place the sample on the microscope and expose it to broad-spectrum, high-intensity light. The light source from the microscope (e.g., a mercury or xenon lamp) with all filters removed can be used.
-
Expose for a period ranging from several minutes to an hour. The optimal time will need to be determined empirically.
-
After photobleaching, proceed with your standard staining protocol.
Guide 4: Computational Correction with Spectral Unmixing
For microscopes equipped with spectral detectors, spectral unmixing is a powerful tool to computationally separate the autofluorescence from your specific signal.
Workflow for Spectral Unmixing
Caption: Workflow for computational removal of autofluorescence using spectral unmixing.
Summary and Key Takeaways
Overcoming autofluorescence from Semotiadil requires a multi-faceted approach. There is no single solution that will work for every experiment. The best strategy often involves a combination of the techniques described above.
-
Prioritize Prevention: The most effective approach is to design your experiment to minimize autofluorescence from the start by choosing fluorophores in the far-red and near-infrared spectral regions.
-
Include Proper Controls: Always include a "Semotiadil only" control to confirm the source and characteristics of your autofluorescence.
-
Consider Chemical Quenching: Reagents like Sudan Black B can be effective, but be mindful of potential side effects on your sample.
-
Leverage Technology: If available, spectral imaging and unmixing provide a powerful computational method for removing autofluorescence.
By systematically applying these strategies, you can significantly improve the quality and reliability of your imaging data in the presence of Semotiadil.
References
-
Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]
-
ZEISS Microscopy. (n.d.). Practical Considerations for Spectral Imaging. Retrieved from [Link]
-
Swain, P. S., et al. (2014). Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers. BMC Bioinformatics, 15(1), 35. [Link]
-
University of Helsinki Wiki. (2024). Quenching Autofluorescence. Retrieved from [Link]
-
Otsu, N., et al. (2014). Attenuation-corrected fluorescence spectra unmixing for spectroscopy and microscopy. Optics Express, 22(1), 409-423. [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Bollinger, F. G., & Tappe, R. (1976). Benzothiazines in organic synthesis. Synthesis of fluorescent 7-amino-2,1-benzothiazines. Journal of Heterocyclic Chemistry, 13(5), 1033-1035. [Link]
-
Visikol. (2021). Autofluorescence Quenching. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA. Retrieved from [Link]
-
Kajdacsy-Balla, A., et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences, 24(4), 3357. [Link]
-
CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]
-
CSIR-NIScPR Open Research. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]
-
Nakaoka, M., Katoh, K., & Hakusui, H. (1995). Biliary metabolites of semotiadil fumarate in the rat. Xenobiotica, 25(8), 847-855. [Link]
-
Karasawa, A., et al. (1991). Calcium antagonistic and binding properties of semotiadil (SD-3211), a benzothiazine derivative assessed in cerebral and coronary arteries. General Pharmacology: The Vascular System, 22(5), 847-852. [Link]
-
Belz, G. G., et al. (1999). Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. Prostaglandins, Leukotrienes and Essential Fatty Acids, 61(3), 183-188. [Link]
-
OSTI.GOV. (n.d.). Structural and Spectroscopic Properties of Butanediol-Modified Boehmite Materials. Retrieved from [Link]
-
Belz, G. G., et al. (1993). Antiplatelet activity of semotiadil fumarate. Journal of Cardiovascular Pharmacology, 22(5), 795-799. [Link]
-
Chemguide. (n.d.). UV-visible absorption spectra. Retrieved from [Link]
-
National Institutes of Health. (2023). Quantum computational investigation into structural, spectroscopic, topological and electronic properties of L-histidinium-L-tartrate hemihydrate: Nonlinear optical organic single crystal. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]
-
MDPI. (n.d.). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. Retrieved from [Link]
Sources
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- 2. Antiplatelet activity of semotiadil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. beckman.com [beckman.com]
- 6. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 7. Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 12. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating the In Vivo Effects of Semotiadil by Controlling for Heart Rate
Welcome to the technical support center for researchers investigating the in vivo cardiovascular effects of Semotiadil. This guide is designed to provide you with the expertise and practical protocols necessary to navigate the complexities of Semotiadil's heart rate effects, ensuring the integrity and clarity of your experimental outcomes. As a novel benzothiazine calcium antagonist, Semotiadil's in vivo profile is characterized by a nuanced interplay between its direct action on the myocardium and systemic vascular smooth muscle, and the subsequent autonomic reflexes that modulate heart rate. This guide will equip you with the knowledge and techniques to dissect these effects.
Frequently Asked Questions (FAQs)
Q1: Why does Semotiadil sometimes cause a slight increase in heart rate in vivo when it has a direct negative chronotropic effect on the isolated heart?
A1: This apparent contradiction arises from the interplay between Semotiadil's primary mechanism of action and the body's homeostatic reflexes. In vivo, Semotiadil's vasodilatory effect, mediated by the blockade of L-type calcium channels in vascular smooth muscle, can lead to a decrease in blood pressure. This hypotension is sensed by baroreceptors, triggering a reflex increase in sympathetic nervous system activity and a withdrawal of parasympathetic tone to the heart. This reflex tachycardia can mask or even overcome Semotiadil's direct, albeit modest, negative chronotropic effect on the sinoatrial node.
Q2: What are the primary challenges in interpreting Semotiadil's effects on cardiac contractility and relaxation in vivo?
A2: The primary challenge is the confounding influence of heart rate on most parameters of cardiac function. For instance, an increase in heart rate can independently increase contractility (the Bowditch effect) and impair diastolic filling time, thus affecting measurements of both systolic and diastolic function. Without controlling for heart rate, it is difficult to determine whether an observed change in cardiac function is a direct effect of Semotiadil on the myocardium or an indirect consequence of its influence on heart rate.
Q3: What are the main approaches to control for heart rate changes in our in vivo experiments with Semotiadil?
A3: There are two primary methods: pharmacological intervention and electrical pacing.
-
Pharmacological Autonomic Blockade: This involves using a combination of a β-adrenergic antagonist (to block sympathetic influence) and a muscarinic antagonist (to block parasympathetic influence). This effectively isolates the heart from autonomic inputs, revealing the intrinsic heart rate.
-
Atrial Pacing: This technique involves electrically stimulating the atria at a fixed rate, thereby overriding the native pacemaker and maintaining a constant heart rate throughout the experiment.
Q4: Can the choice of anesthetic impact the heart rate response to Semotiadil?
A4: Absolutely. Anesthetics can significantly impact cardiovascular parameters, including heart rate and autonomic tone.[1][2][3][4][5] For example, isoflurane can cause vasodilation and an increase in heart rate, while ketamine/xylazine combinations can induce profound bradycardia.[4] It is crucial to choose an anesthetic regimen that provides adequate sedation with minimal interference with the cardiovascular parameters of interest and to maintain a consistent level of anesthesia throughout the experiment.
Troubleshooting Guide for Unexpected Heart Rate Responses
This section addresses common issues encountered during in vivo experiments with Semotiadil and provides a logical framework for troubleshooting.
Issue 1: Excessive Tachycardia Following Semotiadil Administration
-
Potential Cause 1: Inadequate Anesthesia
-
Explanation: A light plane of anesthesia can lead to an exaggerated stress response and sympathetic activation, amplifying the reflex tachycardia in response to Semotiadil-induced vasodilation.
-
Troubleshooting Steps:
-
Assess the depth of anesthesia using physiological reflexes (e.g., pedal withdrawal).
-
Ensure a stable and adequate plane of anesthesia is maintained throughout the experiment.
-
Consider adjusting the anesthetic concentration or using a continuous infusion protocol.
-
-
-
Potential Cause 2: Hypovolemia
-
Explanation: Fluid loss during surgery can exacerbate the hypotensive effect of Semotiadil, leading to a more pronounced reflex tachycardia.
-
Troubleshooting Steps:
-
-
Potential Cause 3: Hypothermia
-
Explanation: Small animals have a large surface area to volume ratio and are prone to hypothermia during anesthesia and surgery.[1] Hypothermia can induce a stress response and increase sympathetic tone.
-
Troubleshooting Steps:
-
Issue 2: Inconsistent or Highly Variable Heart Rate Responses Between Animals
-
Potential Cause 1: Animal Strain and Genetic Background
-
Explanation: Different strains of rodents can exhibit variations in autonomic nervous system regulation and cardiovascular physiology, leading to different responses to Semotiadil.
-
Troubleshooting Steps:
-
Use a consistent and well-characterized animal strain for all experiments.
-
Be aware of the known cardiovascular characteristics of the chosen strain.
-
-
-
Potential Cause 2: Surgical Stress
-
Explanation: The level of surgical trauma and the duration of the procedure can significantly impact autonomic tone and cardiovascular stability.
-
Troubleshooting Steps:
-
Employ refined and consistent surgical techniques to minimize tissue trauma.
-
Ensure adequate analgesia is provided.
-
Allow for a sufficient post-surgical stabilization period before drug administration.
-
-
Experimental Protocols for Heart Rate Control
Protocol 1: Pharmacological Autonomic Blockade in Rodents
This protocol aims to eliminate the influence of the autonomic nervous system on the heart, allowing for the assessment of Semotiadil's direct effects on the myocardium at the intrinsic heart rate.
Materials:
-
Propranolol hydrochloride (non-selective β-blocker)
-
Atropine sulfate (non-selective muscarinic antagonist)
-
Sterile saline (0.9% NaCl) for injection
-
Appropriate syringes and needles for intravenous or intraperitoneal administration
Methodology (Rat):
-
Animal Preparation: Anesthetize the rat and ensure a stable plane of anesthesia. Instrument the animal for continuous monitoring of ECG and blood pressure.
-
Baseline Recording: Record stable baseline cardiovascular parameters for at least 15-20 minutes.
-
Propranolol Administration: Administer propranolol at a dose of 1-2 mg/kg intravenously (IV) or intraperitoneally (IP).[10][11]
-
Atropine Administration: Approximately 5 minutes after propranolol administration, administer atropine at a dose of 0.5-1 mg/kg IV or IP.[10]
-
Stabilization: Allow the heart rate to stabilize at the new intrinsic level for 10-15 minutes.
-
Semotiadil Administration: Administer Semotiadil and record the subsequent cardiovascular effects.
Methodology (Mouse):
-
Animal Preparation: Anesthetize the mouse and ensure a stable plane of anesthesia. Instrument for continuous ECG and blood pressure monitoring.
-
Baseline Recording: Record stable baseline cardiovascular parameters for at least 15-20 minutes.
-
Propranolol Administration: Administer propranolol at a dose of 1-2 mg/kg IP.[10]
-
Atropine Administration: Approximately 5 minutes after propranolol administration, administer atropine at a dose of 0.5 mg/kg IP.[10]
-
Stabilization: Allow the heart rate to stabilize for 10-15 minutes.
-
Semotiadil Administration: Administer Semotiadil and monitor the cardiovascular response.
Data Presentation: Expected Effects of Autonomic Blockade
| Parameter | Expected Change after Blockade | Rationale |
| Heart Rate | Stabilization at the "intrinsic heart rate" | Elimination of sympathetic and parasympathetic inputs to the sinoatrial node. |
| Heart Rate Variability | Significantly reduced | Removal of autonomic modulation of heart rate. |
| Blood Pressure | May decrease slightly | Blockade of basal sympathetic tone to the vasculature. |
Protocol 2: Atrial Pacing for Heart Rate Clamping in Rodents
This protocol allows for the investigation of Semotiadil's effects at a fixed heart rate, eliminating heart rate as a confounding variable.
Materials:
-
Pacing catheter (e.g., octapolar catheter for intracardiac pacing or a specialized transesophageal pacing catheter)
-
External pacemaker/stimulator
-
ECG and blood pressure monitoring system
Methodology (Intracardiac Pacing - Mouse/Rat):
-
Animal Preparation: Anesthetize the animal and place it on a surgical monitoring platform.[1][9]
-
Catheter Placement: Under sterile conditions, insert the pacing catheter into the right jugular vein and advance it into the right atrium under ECG guidance.[12]
-
Pacing Threshold Determination: Determine the minimum voltage required to achieve consistent 1:1 atrial capture (a paced P-wave followed by a QRS complex for every stimulus).
-
Pacing Protocol: Set the pacemaker to a rate slightly above the animal's intrinsic heart rate.
-
Baseline Recording: Record stable baseline cardiovascular parameters under paced conditions for 15-20 minutes.
-
Semotiadil Administration: Administer Semotiadil while maintaining constant atrial pacing.
-
Data Acquisition: Record the effects of Semotiadil on blood pressure and other cardiac parameters at a fixed heart rate.
Methodology (Transesophageal Pacing - Mouse):
-
Animal Preparation: Anesthetize the mouse.
-
Catheter Placement: Gently insert the transesophageal pacing catheter into the esophagus to the level of the atria.[13][14]
-
Pacing Threshold and Protocol: Follow steps 3-7 as described for intracardiac pacing.
Experimental Design and Data Analysis
A robust experimental design is crucial for differentiating the direct and indirect effects of Semotiadil.
Recommended Experimental Groups:
| Group | Treatment 1 | Treatment 2 | Primary Outcome Measured |
| 1. Vehicle Control | Vehicle | Vehicle | Baseline cardiovascular parameters and stability. |
| 2. Semotiadil Alone | Vehicle | Semotiadil | Overall in vivo effect of Semotiadil (direct + reflex). |
| 3. Autonomic Blockade + Semotiadil | Autonomic Blockers | Semotiadil | Direct cardiac effects of Semotiadil at the intrinsic heart rate. |
| 4. Atrial Pacing + Semotiadil | Atrial Pacing | Semotiadil | Direct cardiac effects of Semotiadil at a fixed heart rate. |
Statistical Analysis: Analysis of Covariance (ANCOVA)
When complete heart rate control is not feasible or desired, ANCOVA can be a powerful statistical tool to adjust for the influence of heart rate on other cardiovascular parameters.[15][16]
-
Rationale: ANCOVA allows you to compare the means of a dependent variable (e.g., a measure of cardiac contractility like dP/dtmax) between different treatment groups while statistically controlling for the effects of a continuous covariate (heart rate).[16][17]
-
Model:
-
Dependent Variable: The cardiac parameter of interest (e.g., dP/dtmax, ejection fraction).
-
Independent Variable (Factor): The treatment group (e.g., Vehicle vs. Semotiadil).
-
Covariate: Heart rate.
-
-
Interpretation: A significant effect of the treatment group after adjusting for heart rate suggests that Semotiadil has a direct effect on the dependent variable, independent of its effects on heart rate.
Visualizing Experimental Workflows and Concepts
Signaling Pathway: Semotiadil's Dual Effects In Vivo
Caption: Dual effects of Semotiadil on heart rate in vivo.
Experimental Workflow: Isolating Direct Cardiac Effects
Caption: Workflow for controlling heart rate in vivo.
References
-
Improving Rodent Cardiovascular Research Outcomes with Integrated Surgical Monitoring. (2015). YouTube. [Link]
-
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Technical Support Center: Refinement of Animal Models for Studying Semotiadil's Therapeutic Effects
Welcome to the technical support center for researchers investigating the therapeutic potential of Semotiadil. As a novel benzothiazine calcium antagonist, Semotiadil presents a unique pharmacological profile, including vasoselective calcium channel blockade and potent antioxidant properties.[1][2] This guide is designed to provide you with field-proven insights and detailed protocols to refine your animal models, ensuring the generation of robust, reproducible, and translatable data. We will delve into the nuances of model selection, experimental design, and troubleshooting common hurdles encountered in cardiovascular and cerebrovascular research.
Section 1: Foundational FAQs
This section addresses common initial questions to orient your experimental strategy.
Q1: What is Semotiadil and its primary mechanism of action?
Semotiadil is a novel calcium (Ca2+) antagonist that primarily inhibits voltage-dependent L-type Ca2+ channels.[1] This action blocks the influx of extracellular calcium into smooth muscle cells, leading to vasodilation, and into cardiomyocytes, affecting cardiac conduction.[3] Unlike some other Ca2+ antagonists, Semotiadil's effects are highly vasoselective.[3] It has also demonstrated strong antioxidant activity by inhibiting LDL oxidation, a key process in atherosclerosis.[2]
Q2: Which animal models are most appropriate for Semotiadil's cardiovascular effects, such as hypertension and angina?
For studying hypertension, the Spontaneously Hypertensive Rat (SHR) is the most widely used and relevant model, as it mimics essential hypertension in humans.[4][5] The SHR model develops hypertension without special dietary or surgical intervention, providing a stable platform to assess the long-term antihypertensive efficacy of Semotiadil.[6] For angina, models involving coronary artery ligation to induce myocardial ischemia in rats or rabbits are standard.[7]
Q3: Which models are best for studying Semotiadil's neuroprotective effects in cerebral ischemia?
The Middle Cerebral Artery Occlusion (MCAO) model in mice or rats is the gold-standard for mimicking ischemic stroke.[8][9] This model can be adapted for transient occlusion (to study ischemia-reperfusion injury) or permanent occlusion.[8] Given that the majority of human ischemic strokes occur in the MCA territory, this model offers high clinical relevance for evaluating the neuroprotective potential of Semotiadil.[8]
Q4: What are the critical first steps in designing a Semotiadil study?
Before embarking on a full-scale efficacy study, two preliminary steps are crucial:
-
Dose-Ranging Studies: Conduct a pilot study with a small number of animals to determine the optimal dose range. Start with doses extrapolated from in vitro data or published preclinical studies.[7] Monitor for both therapeutic effects (e.g., blood pressure reduction) and any signs of toxicity.
-
Vehicle Selection and Formulation: Semotiadil's solubility and stability in the chosen vehicle are paramount. Test the vehicle alone in a control group to ensure it has no physiological effects that could confound the results. Common vehicles include saline, PBS, or solutions containing small amounts of DMSO or Cremophor, but these must be validated.
Section 2: Troubleshooting Guides by Model
Even with a well-designed study, challenges can arise. This section provides a question-and-answer guide to troubleshoot common problems.
Focus Area: Cardiovascular Models (e.g., Spontaneously Hypertensive Rat - SHR)
-
Problem: I'm seeing high variability in my blood pressure readings between animals and even within the same animal.
-
Cause & Solution: High variability in blood pressure is a frequent issue, often stemming from measurement technique and animal stress.[10] The tail-cuff method, while non-invasive, is highly susceptible to stress-induced blood pressure spikes.[11]
-
Acclimatization is Key: Ensure animals are acclimatized to the restraint device and procedure for several days before recording data.[12]
-
Consistent Timing: Take measurements at the same time each day to minimize circadian variations.
-
Controlled Environment: Conduct measurements in a quiet, dedicated room to avoid startling the animals.[12]
-
Gold-Standard Method: For the most accurate and reproducible data, consider using radiotelemetry .[12][13] Although it involves an initial surgical implantation, it allows for continuous monitoring of conscious, unrestrained animals, eliminating handling stress.[14]
-
-
-
Problem: How do I choose the right administration route for a chronic hypertension study?
-
Cause & Solution: The choice of administration route impacts bioavailability, animal welfare, and logistical feasibility.
-
Oral Gavage: This ensures accurate dosing but can be stressful if not performed correctly and may cause esophageal injury.[15][16] It is suitable for once or twice-daily dosing. Personnel must be thoroughly trained to minimize stress and prevent injury.[17][18]
-
Medicated Feed or Water: This is a less stressful alternative for chronic studies. However, it can be difficult to ensure precise dosing, as it relies on the animal's consumption, which can be affected by the taste of the compound or the animal's health status. It is crucial to monitor food/water intake and measure plasma drug levels to confirm exposure.
-
-
Focus Area: Cerebrovascular/Neuroprotection Models (e.g., MCAO)
-
Problem: My mortality rate after MCAO surgery is unacceptably high.
-
Cause & Solution: MCAO is a technically demanding survival surgery. High mortality is often linked to anesthesia, surgical trauma, or cerebral edema.
-
Anesthesia Protocol: Use isoflurane with a precision vaporizer, which allows for rapid adjustment of anesthetic depth and quick recovery.[19] Avoid injectable anesthetics like ketamine/xylazine for neuroprotection studies, as they can have confounding neuroprotective or neurotoxic effects.[20][21]
-
Maintain Homeostasis: Monitor and maintain the animal's core body temperature at 37°C throughout the surgery and recovery period using a heating pad. Hypothermia is a common and often fatal complication.
-
Surgical Refinement: Practice the surgical technique extensively. Ensure the filament used for occlusion is the correct size for the animal's weight to avoid perforation of the vessel. A silicone-coated tip can reduce the risk of hemorrhage.
-
-
-
Problem: The infarct volumes in my MCAO model are highly inconsistent.
-
Cause & Solution: Variability in infarct volume undermines the statistical power of your study.[10]
-
Verification of Occlusion: The most critical step is to verify successful occlusion of the middle cerebral artery. This should be done using a laser Doppler flowmeter to measure the drop in cerebral blood flow. A reduction of >70% is typically required to produce a consistent infarct.
-
Animal Strain and Genetics: Use an inbred strain of mice (e.g., C57BL/6) to reduce genetic variability. Be aware that different substrains can have variations in cerebrovascular anatomy.
-
Standardize Occlusion Time: For transient MCAO models, the duration of occlusion (e.g., 30, 60, or 90 minutes) must be precisely timed for every animal.[8]
-
-
-
Problem: I'm worried the anesthetic is affecting my neurological outcome scores.
-
Cause & Solution: This is a valid concern. Anesthetics can impact motor and cognitive function, confounding behavioral tests post-stroke.
-
Washout Period: Use isoflurane, which has a rapid washout.[19] Allow a sufficient recovery period (at least 24 hours) before conducting initial behavioral assessments.
-
Anesthetic Depth: Maintain the lightest possible plane of surgical anesthesia necessary for the procedure.[19] Monitor anesthetic depth using the pedal withdrawal reflex (toe pinch).[22]
-
Control Group: Include a sham surgery group that undergoes the same anesthesia and surgical procedures, but without the vessel occlusion. This group is essential to control for the effects of the surgery and anesthesia itself.
-
-
Section 3: Key Experimental Protocols
These protocols provide a detailed, step-by-step guide for core methodologies.
Protocol 1: Chronic Dosing and Blood Pressure Monitoring in the SHR Model
-
Animal Acclimatization: House male SHR and age-matched Wistar-Kyoto (WKY) control rats in a controlled environment (12h light/dark cycle, stable temperature and humidity) for at least one week prior to the experiment.[5]
-
Baseline Blood Pressure Measurement:
-
Acclimatize rats to the tail-cuff restraint and measurement procedure for 3-5 consecutive days.[12]
-
On days 6-7, record baseline systolic blood pressure and heart rate. Average at least 5-10 readings per animal per session.
-
-
Group Allocation: Randomize animals into treatment groups (e.g., Vehicle, Semotiadil low dose, Semotiadil high dose) based on their baseline blood pressure to ensure no significant difference between groups at the start of the study.
-
Drug Administration (Oral Gavage):
-
Prepare the Semotiadil formulation in the chosen vehicle daily.
-
Gently restrain the rat. Measure the gavage needle length from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus.[18] Never force the needle. [16]
-
Administer the solution slowly.
-
Administer once daily for the duration of the study (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Measure blood pressure weekly using the tail-cuff method.
-
At the end of the study, collect terminal blood samples for pharmacokinetic analysis and harvest organs (heart, aorta, kidneys) for histological or molecular analysis.
-
Protocol 2: MCAO Survival Surgery and Neurological Scoring in Mice
-
Animal Preparation:
-
Anesthetize a C57BL/6 mouse (20-25g) using 3-4% isoflurane for induction in an induction chamber.
-
Move the mouse to a surgical station and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[21]
-
Apply ophthalmic ointment to prevent corneal drying.[22] Maintain body temperature at 37°C.
-
-
Surgical Procedure (Intraluminal Filament Method):
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 6-0 silicone-coated monofilament through a small incision in the ECA stump.
-
Gently advance the filament into the ICA approximately 9-11 mm from the carotid bifurcation until a slight resistance is felt, indicating occlusion of the MCA origin.
-
Validation Checkpoint: Use a laser Doppler flowmeter probe over the MCA territory to confirm a >70% drop in cerebral blood flow.
-
Secure the filament in place. For transient MCAO, withdraw the filament after the desired occlusion time (e.g., 60 minutes).[8]
-
-
Post-Operative Care:
-
Suture the incision and allow the mouse to recover in a heated cage.
-
Provide subcutaneous saline for hydration and soft, palatable food. Administer analgesics as per your approved institutional protocol.
-
-
Neurological Scoring (24 hours post-MCAO):
-
Use a standardized scoring system (e.g., a 5-point scale) to assess motor deficits:
-
0 = No deficit
-
1 = Forelimb flexion
-
2 = Circling to the contralateral side
-
3 = Falling to the contralateral side
-
4 = No spontaneous motor activity
-
-
-
Infarct Volume Analysis (48-72 hours post-MCAO):
-
Euthanize the mouse and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue will stain red, while the infarcted (ischemic) tissue will remain white.
-
Image the slices and quantify the infarct volume using image analysis software.
-
Section 4: Data Presentation & Visualization
Data Tables
Table 1: Comparison of Blood Pressure Measurement Techniques in Rodents
| Feature | Tail-Cuff Plethysmography | Radiotelemetry |
| Invasiveness | Non-invasive | Invasive (surgical implantation) |
| Stress Level | High (requires restraint and heating)[11] | Low (conscious, unrestrained animals) |
| Data Quality | Prone to stress-induced artifacts; high variability[11] | Gold-standard; high accuracy and reproducibility[12] |
| Measurement Type | Intermittent (spot checks) | Continuous (24/7 data collection) |
| Cost | Low initial investment | High initial investment (implants, receivers) |
| Best For | Screening studies; large cohorts where surgery is not feasible | Chronic studies; mechanistic studies requiring high precision[13] |
Table 2: Quick Troubleshooting Guide for the MCAO Model
| Issue | Common Cause(s) | Recommended Action(s) |
| Subarachnoid Hemorrhage | Vessel perforation by filament | Use correct filament size; use silicone-coated tip; refine surgical technique. |
| No/Small Infarct | Incomplete occlusion; anatomical variation | Verify >70% CBF drop with Laser Doppler; use inbred animal strains. |
| High Mortality | Anesthetic overdose; hypothermia; surgical trauma | Use isoflurane; maintain body temp at 37°C; provide excellent post-op care. |
| High Data Variability | Inconsistent occlusion time; variable animal physiology | Precisely time occlusion/reperfusion; control for age, weight, and sex.[23] |
Diagrams
Caption: Workflow for a Chronic Hypertension Study.
Caption: Semotiadil's Mechanism of Action in Vasodilation.
References
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Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology. Available from: [Link]
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Effects of Semotiadil, a Novel Ca2+ Channel Antagonist, on the Electrical Activity of Langendorff-perfused Guinea Pig Hearts in Comparison With Diltiazem, Amlodipine and Nifedipine. Journal of Cardiovascular Pharmacology. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of Semotiadil and Nifedipine on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of antihypertensive drug discovery, the Spontaneously Hypertensive Rat (SHR) model remains a cornerstone for preclinical evaluation. This guide provides a detailed comparative analysis of two calcium channel antagonists, semotiadil and nifedipine, focusing on their distinct effects on blood pressure in this pivotal animal model. By delving into their mechanisms of action, summarizing key experimental findings, and providing robust experimental protocols, this document serves as a comprehensive resource for scientists investigating cardiovascular therapeutics.
Introduction: Targeting Calcium Channels for Hypertension Control
Hypertension, a primary risk factor for cardiovascular disease, is often characterized by elevated peripheral vascular resistance. L-type calcium channels, abundant in vascular smooth muscle cells, play a crucial role in regulating vascular tone. Their blockade leads to vasodilation and a subsequent reduction in blood pressure.[1] Both semotiadil and nifedipine belong to the class of calcium channel blockers, yet they exhibit distinct pharmacological profiles that warrant a detailed comparison.[2][3]
Nifedipine , a dihydropyridine derivative, is a well-established and widely used antihypertensive agent.[3] Its primary mechanism involves the blockade of L-type calcium channels, leading to potent arterial vasodilation.[4] In contrast, semotiadil is a newer benzothiazine derivative, also targeting L-type calcium channels but with a different mode of interaction, resulting in a unique physiological response profile.[2][5] Understanding these differences is paramount for the rational design and development of next-generation antihypertensive therapies.
Comparative Antihypertensive Efficacy in SHRs
Direct comparative studies in conscious, unrestrained SHRs have revealed significant differences in the antihypertensive effects of orally administered semotiadil and nifedipine.
Key Findings:
-
Potency and Onset: Nifedipine generally exhibits a more potent and rapid onset of hypotensive action at lower doses compared to semotiadil.
-
Duration of Action: A key differentiator is the duration of effect. Semotiadil demonstrates a notably longer-lasting hypotensive effect compared to nifedipine.[2] At a dose of 30 mg/kg, the antihypertensive effect of semotiadil persisted for 18 hours, whereas the effects of nifedipine (1 and 3 mg/kg) were of a shorter duration.[2]
-
Heart Rate Effects: The two drugs elicit contrasting effects on heart rate. Nifedipine is known to cause a marked reflex tachycardia, a compensatory response to its potent and rapid vasodilatory effect.[2] Conversely, semotiadil administration results in only a slight increase in heart rate.[2]
Table 1: Comparative Effects of Single Oral Doses of Semotiadil and Nifedipine on Mean Blood Pressure and Heart Rate in Conscious SHRs
| Drug | Dose (mg/kg) | Maximum Decrease in Mean Blood Pressure (mmHg) | Time to Maximum Effect (hours) | Duration of Significant Hypotension (hours) | Effect on Heart Rate |
| Semotiadil | 10 | Dose-dependent | - | - | Slight Increase |
| 30 | Dose-dependent | - | 18 | Slight Increase | |
| Nifedipine | 1 | Dose-dependent | - | Shorter than Semotiadil | Marked Tachycardia |
| 3 | Dose-dependent | - | Shorter than Semotiadil | Marked Tachycardia |
Data synthesized from a comparative study by Kanda & Hashimoto (1993).[2]
Unraveling the Mechanisms: A Tale of Two Binding Sites
The divergent physiological effects of semotiadil and nifedipine stem from their distinct interactions with the L-type calcium channel α1 subunit, the primary pore-forming unit of the channel.
Nifedipine: The Dihydropyridine Hallmark
Nifedipine, as a dihydropyridine, binds to a specific receptor site on the α1 subunit, primarily located in motif IV.[6] This binding is voltage-dependent, with a higher affinity for the inactivated state of the channel.[4] By stabilizing the channel in its inactivated state, nifedipine effectively reduces the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.
Semotiadil: A Unique Non-Dihydropyridine Interaction
Semotiadil, a benzothiazine derivative, also targets the L-type calcium channel α1 subunit but at a different site.[2] Photolabeling studies have identified the binding region of semotiadil to be within the transmembrane segment S6 in repeat IV (IVS6).[2] While this region overlaps with the binding sites for other classes of calcium channel blockers, it is not identical.[2] A key characteristic of semotiadil's mechanism is its "use-dependent" block, indicating a preferential binding to open or inactivated channels, and it significantly prolongs the recovery from inactivation, a feature not observed with dihydropyridines like nifedipine.[7] This distinct molecular interaction likely contributes to its prolonged duration of action and attenuated effect on heart rate.
Signaling Pathway Visualization
The following diagrams illustrate the distinct mechanisms of action of nifedipine and semotiadil at the cellular level.
Caption: Nifedipine's mechanism of action.
Caption: Semotiadil's mechanism of action.
Experimental Protocols: Ensuring Data Integrity
The reliability of preclinical data hinges on the meticulous execution of experimental protocols. This section outlines a validated methodology for assessing the effects of antihypertensive compounds in SHRs.
Animal Model
-
Species: Spontaneously Hypertensive Rats (SHRs)
-
Age: 12-16 weeks
-
Sex: Male
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are provided ad libitum.
Blood Pressure Measurement
Both non-invasive (tail-cuff) and invasive (telemetry) methods are widely used. Telemetry is considered the gold standard for its ability to provide continuous and stress-free measurements.[8]
4.2.1. Non-Invasive Method: Tail-Cuff Plethysmography
This method is suitable for repeated measurements over a long period.
Step-by-Step Protocol:
-
Acclimatization: For at least 3-5 days prior to the experiment, acclimate the rats to the restraining device and the warming chamber (32-34°C) for 10-15 minutes daily to minimize stress-induced blood pressure fluctuations.[8]
-
Animal Preparation: Place the conscious rat in the restrainer. Position the tail-cuff and pulse sensor on the proximal portion of the tail.
-
Measurement: Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) and then slowly deflate it. The system records the pressure at which the pulse reappears (systolic blood pressure).
-
Data Acquisition: Obtain at least 5-7 stable and consecutive readings. Discard the first few readings to allow for stabilization. The average of the stable readings is taken as the blood pressure value for that time point.
-
Data Analysis: Compare the blood pressure readings before and after drug administration at various time points.
4.2.2. Invasive Method: Radiotelemetry
This method provides continuous, long-term, and highly accurate blood pressure and heart rate data from freely moving animals.
Step-by-Step Protocol:
-
Transmitter Implantation (Surgical Procedure):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Under aseptic conditions, make a midline abdominal incision.[9][10]
-
Isolate the abdominal aorta and temporarily occlude blood flow.
-
Insert the catheter of the telemetry transmitter into the aorta and secure it with surgical glue and sutures.[9]
-
Place the body of the transmitter in the abdominal cavity or in a subcutaneous pocket.[9][10]
-
Close the incision in layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Recovery: Allow the animals to recover for at least 7-10 days post-surgery before starting the experiment to ensure stabilization of physiological parameters.[8]
-
Data Acquisition: The telemetry system continuously records blood pressure and heart rate. Data is typically collected at specified intervals (e.g., 10-second snapshots every 5 minutes) over the desired experimental period.
-
Data Analysis: Analyze the telemetered data to determine the mean arterial pressure, systolic and diastolic blood pressure, and heart rate before and after drug administration.
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion and Future Directions
The comparative analysis of semotiadil and nifedipine in SHRs highlights the nuanced pharmacology of calcium channel blockers. While both drugs effectively lower blood pressure, semotiadil's prolonged duration of action and minimal impact on heart rate present a potentially favorable profile for the management of hypertension.[2] These differences are rooted in their distinct molecular interactions with the L-type calcium channel.
For researchers in drug development, these findings underscore the importance of exploring novel chemical scaffolds that can modulate calcium channel function in a more targeted and sustained manner. Future investigations should focus on comprehensive dose-response studies to fully characterize the potency and efficacy of these compounds. Furthermore, exploring the effects of chronic administration on end-organ damage and cardiovascular remodeling in SHRs will provide deeper insights into their long-term therapeutic potential. The robust experimental protocols outlined in this guide provide a framework for conducting such studies with high scientific rigor, ultimately contributing to the development of safer and more effective antihypertensive agents.
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Kanda, A., & Hashimoto, H. (1993). Effects of Semotiadil Fumarate, a Novel Calcium Antagonist, on Blood Pressure and Heart Rate in Conscious Spontaneously Hypertensive Rats. Japanese Journal of Pharmacology, 63(1), 121-124. [Link]
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Regner, A., Itoh, T., Itoh, H., & Striessnig, J. (1998). Photochemical localization of the semotiadil binding region within the cardiac Ca2+ channel alpha1 subunit. Comparison with the skeletal muscle counterpart. The Journal of biological chemistry, 273(50), 33534–33540. [Link]
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Schwartz, A. (1994). Molecular studies of the calcium antagonist binding site on calcium channels. The American journal of cardiology, 73(6), 12B–14B. [Link]
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Striessnig, J., Grabner, M., Mitterdorfer, J., Hering, S., Sinnegger, M. J., & Glossmann, H. (1998). Structural and functional aspects of voltage-gated Ca2+ channels. Reviews of physiology, biochemistry and pharmacology, 135, 1–53. [Link]
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Karasawa, A., & Nakamura, A. (1991). Calcium antagonistic and binding properties of semotiadil (SD-3211), a benzothiazine derivative assessed in cerebral and coronary arteries. Japanese journal of pharmacology, 56(2), 157–166. [Link]
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Welsby, P. J., Johnson, B. D., & Catterall, W. A. (2012). Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176. Molecular pharmacology, 82(2), 335–343. [Link]
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Xu, W., & Lipscombe, D. (2001). Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(16), 5944–5951. [Link]
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Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual review of pharmacology and toxicology, 37, 361–396. [Link]
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Kent Scientific Corporation. (2016, October 4). How to Measure Mouse Blood Pressure Using Tail cuff Method, Non invasive Blood Pressure Measurement [Video]. YouTube. [Link]
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Irvine, R. J., White, J., & Chan, R. (1997). A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats. Clinical and experimental pharmacology & physiology, 24(2), 191–194. [Link]
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Ishii, H., Itoh, K., & Nose, T. (1980). Different antihypertensive effects of nifedipine in conscious experimental hypertensive and normotensive rats. European journal of pharmacology, 64(1), 21–29. [Link]
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Pruneau, D., & Driot, F. (1987). Comparative antihypertensive effects of nifedipine and nicardipine in adult and aged spontaneously hypertensive rats. Arzneimittel-Forschung, 37(4), 416–418. [Link]
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Kurtz, T. W., Griffin, K. A., Bidani, A. K., Davisson, R. L., & Hall, J. E. (2005). Recommendations for blood pressure measurement in humans and experimental animals: part 2: blood pressure measurement in experimental animals: a statement for professionals from the subcommittee of professional and public education of the American Heart Association Council on High Blood Pressure Research. Hypertension (Dallas, Tex. : 1979), 45(2), 299–310. [Link]
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Catterall, W. A. (2011). Voltage-gated calcium channels. Cold Spring Harbor perspectives in biology, 3(8), a003947. [Link]
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Iida, H., & Satoh, K. (1989). Antihypertensive effects of nisoldipine and reference drugs in certain types of hypertensive rats. Arzneimittel-Forschung, 39(8), 913–917. [Link]
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Mattes, A., & Rump, L. C. (1995). Effects of nifedipine and moxonidine on cardiac structure in spontaneously hypertensive rats. Stereological studies on myocytes, capillaries, arteries, and cardiac interstitium. Cardiovascular drugs and therapy, 9(4), 577–585. [Link]
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Kent Scientific Corporation. (2015, July 12). Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method. JoVE. [Link]
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Kim, S. H., Ihm, S. H., & Kim, K. I. (2020). Exploring the multiple effects of nifedipine and captopril administration in spontaneously hypertensive rats through pharmacokinetic-pharmacodynamic analyses. Journal of pharmacological sciences, 144(3), 101–109. [Link]
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Pörsti, I., Bara, A. T., Böttinger, M., & Mann, J. F. (2000). How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment. Journal of the American Society of Nephrology : JASN, 11(4), 640–649. [Link]
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Cheng, H. M., Chuang, S. Y., Wang, T. D., Kario, K., & Chen, C. H. (2005). Diminished responses to nifedipine imply severe end-organ damage in spontaneously hypertensive rats. Journal of cardiovascular pharmacology, 46(6), 836–841. [Link]
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Nobile, M., & Salvetti, A. (1996). Nifedipine GITS replacing nifedipine SR: ambulatory blood pressure assessment of efficacy. Blood pressure, 5(4), 241–245. [Link]
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Ziakas, G., & Stamatelopoulos, S. (1992). Effectiveness of once-daily monotherapy with a new nifedipine sustained release calcium antagonist. Cardiovascular drugs and therapy, 6(5), 481–486. [Link]
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A Mechanistic Deep Dive: Comparing the Actions of Semotiadil and Diltiazem on L-Type Calcium Channels
Abstract
Diltiazem, a cornerstone of cardiovascular therapy for decades, and semotiadil, a structurally novel benzothiazine, both exert their therapeutic effects by modulating L-type calcium channels. While often grouped under the same broad class of "calcium channel blockers," a granular examination of their mechanisms reveals critical distinctions in binding sites, allosteric modulation, and functional impact on cardiac and vascular tissues. This guide provides a detailed, evidence-based comparison of their molecular interactions, supported by experimental data and protocols, to inform advanced research and drug development. We will explore how semotiadil's unique binding domain within the α1 subunit confers a distinct pharmacological profile compared to the classical benzothiazepine, diltiazem.
Introduction: The L-Type Calcium Channel as a Therapeutic Target
Voltage-gated L-type calcium channels (Cav1.2) are fundamental to cardiovascular physiology, translating membrane depolarization into cellular responses like muscle contraction and pacemaker activity. The channel's central pore-forming α1 subunit serves as the receptor for several classes of antihypertensive and antianginal drugs.[1] Diltiazem, a benzothiazepine derivative, was one of the first such agents to be widely adopted and is used for managing hypertension, angina, and certain arrhythmias.[2][3][4] Semotiadil emerged as a novel benzothiazine derivative with a distinct pharmacological profile, promising potent and long-lasting calcium antagonistic effects.[5][6] Understanding the nuanced differences in how these two molecules interact with the Cav1.2 channel is crucial for optimizing therapeutic strategies and designing next-generation modulators.
Molecular Mechanism of Action: A Head-to-Head Comparison
The primary mechanism for both drugs is the inhibition of calcium ion influx through the L-type channel, leading to vasodilation of coronary and peripheral arteries, reduced myocardial contractility (negative inotropy), and decreased heart rate (negative chronotropy).[2][7][8] However, the precise molecular interactions that produce these effects differ significantly.
Distinct Binding Sites on the α1 Subunit
The α1 subunit of the L-type calcium channel is a transmembrane protein with four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1] The binding sites for different classes of calcium channel blockers are located within this structure, often at the interface of different domains.
-
Diltiazem: As a classic benzothiazepine, diltiazem interacts with a receptor site involving amino acid residues on transmembrane segments IIIS6 and IVS6 .[9][10] This binding pocket is accessible from the intracellular side of the membrane and its interaction is highly dependent on the channel's conformational state.[9]
-
Semotiadil: Photoaffinity labeling studies have definitively mapped the binding region for semotiadil to the transmembrane segment S6 in domain IV (IVS6) .[11] While this region overlaps with the binding determinants for diltiazem and other calcium channel blockers, the site is not identical.[11][12] This unique binding locus is a key contributor to semotiadil's distinct pharmacological properties.
dot graph TD { rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Drug binding sites on the L-type calcium channel α1 subunit.", shape=plaintext, fontsize=10];
State-Dependent Binding and Use-Dependency
A defining feature of non-dihydropyridine calcium channel blockers is their "use-dependency" or "frequency-dependency," where their blocking efficacy increases with the frequency of channel activation (i.e., higher heart rates). This is a direct consequence of their preferential binding to certain channel conformations.
-
Diltiazem: Diltiazem exhibits prominent use-dependent block. It demonstrates a much higher affinity for the open and, particularly, the inactivated states of the calcium channel compared to the resting state.[13][14] As cardiac tissue depolarizes more frequently, the channels spend more time in the open and inactivated states, providing more opportunities for high-affinity binding and leading to a more pronounced blocking effect.[13][14]
-
Semotiadil: Semotiadil also demonstrates pronounced rate-dependent effects, particularly on atrioventricular (AV) nodal conduction.[15] This suggests it too preferentially binds to non-resting states of the channel. Its effects on the AV node, which has a slower recovery time constant, are described as being similar to those of verapamil.[15]
Allosteric Modulation and Tissue Selectivity
The binding of one drug to the calcium channel can influence the binding of another, a phenomenon known as allosteric modulation. This, combined with intrinsic properties, contributes to tissue selectivity.
-
Diltiazem: Diltiazem is considered to have an intermediate selectivity profile, affecting both vascular smooth muscle and cardiac tissue.[4][16][17] It allosterically modulates the binding of dihydropyridines (e.g., nifedipine), typically enhancing their binding affinity.[18]
-
Semotiadil: Semotiadil is characterized by its high vasoselectivity.[15] In contrast to diltiazem, it interacts with the dihydropyridine binding site in a negative, heterotropic, allosteric manner , meaning it decreases the binding affinity of dihydropyridine ligands.[6] Pharmacological studies suggest its selectivity for the coronary artery and myocardium is intermediate between that of diltiazem and the highly vasoselective dihydropyridines.[5]
Comparative Pharmacological Data
The mechanistic differences between semotiadil and diltiazem manifest in their pharmacological profiles. While direct comparative studies are limited, data synthesized from various preclinical models highlight these distinctions.
| Parameter | Semotiadil | Diltiazem | Key Insights & References |
| Primary Binding Site | Transmembrane Segment IVS6 | Transmembrane Segments IIIS6 & IVS6 | Semotiadil binds to a more focused, distinct region that overlaps with the broader diltiazem site.[9][10][11] |
| Potency | ~6x more potent than diltiazem in dog cerebral arteries. | Reference standard. | Semotiadil demonstrates significantly higher potency in certain vascular beds.[6] |
| Tissue Selectivity | High vasoselectivity; intermediate between diltiazem and dihydropyridines. | Intermediate selectivity for cardiac and vascular tissue. | Semotiadil shows a greater preference for vascular smooth muscle over cardiac tissue compared to diltiazem.[5][15][16] |
| Effect on Heart Rate (In Vivo) | Minimal effect in hypertensive rat models. | Causes bradycardia (decreased heart rate). | Despite direct negative chronotropic effects in isolated hearts, semotiadil's in vivo profile is likely modulated by reflex autonomic activity.[12] |
| AV Nodal Conduction | Pronounced rate-dependent depression. | Depresses AV nodal conduction. | Both drugs affect the AV node, but semotiadil's effect is noted as particularly rate-dependent.[15] |
| Duration of Action | Longer-lasting antianginal effect in rat models. | Shorter duration of action in comparable models. | Semotiadil (10 mg/kg) was effective for at least 9 hours, while diltiazem's (30 mg/kg) effect did not last 6 hours.[5][19] |
| Allosteric DHP Interaction | Negative (decreases DHP binding) | Positive (enhances DHP binding) | The two drugs have opposite allosteric effects on the dihydropyridine receptor site.[6][18] |
Experimental Validation & Methodologies
To quantify the functional differences between calcium channel modulators like semotiadil and diltiazem, the whole-cell patch-clamp technique is the gold standard. It allows for the direct measurement of ionic currents across the cell membrane in real-time.
Protocol: Whole-Cell Patch-Clamp Assay for L-Type Ca²⁺ Current Inhibition
This protocol describes a method to determine the IC₅₀ (half-maximal inhibitory concentration) and assess the use-dependency of block for a test compound compared to diltiazem.
Objective: To measure the functional inhibition of L-type Ca²⁺ currents (ICa,L) by semotiadil and diltiazem in a cardiac cell line (e.g., HEK293 cells stably expressing the human Cav1.2 channel).
Materials:
-
HEK293 cells with stable Cav1.2 expression.
-
External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Scientist's Note: Barium (Ba²⁺) is used as the charge carrier instead of Calcium (Ca²⁺) to increase current amplitude and eliminate Ca²⁺-dependent inactivation, thus isolating the voltage-dependent effects.
-
Internal (pipette) solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH). Scientist's Note: Cesium (Cs⁺) and TEA are used to block potassium channels, which could otherwise contaminate the ICa,L recording.
-
Test compounds: Semotiadil and Diltiazem stocks dissolved in DMSO, then diluted to final concentrations in external solution.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal."
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving whole-cell configuration. Allow the cell to dialyze with the internal solution for 5 minutes.
-
Voltage Protocol & Baseline Recording:
-
Hold the cell membrane at a potential of -80 mV.
-
To assess use-dependency, apply a train of 20 depolarizing pulses to 0 mV for 200 ms at a frequency of 1 Hz.
-
Record the peak inward Ba²⁺ current for each pulse. This establishes a stable baseline.
-
-
Drug Application: Perfuse the cell with the external solution containing the first concentration of the test drug (e.g., 1 µM Semotiadil). Allow 2-3 minutes for equilibration.
-
Post-Drug Recording: Repeat the voltage protocol from step 5. The reduction in peak current amplitude reflects the drug's inhibitory effect.
-
Dose-Response: Wash out the drug and allow the current to recover. Repeat steps 6 and 7 with increasing concentrations of the test compound to generate a full dose-response curve.
-
Data Analysis:
-
Measure the peak current amplitude for each pulse.
-
Calculate the percentage of inhibition at each concentration relative to the baseline.
-
Fit the dose-response data to a Hill equation to determine the IC₅₀ value.
-
Plot the normalized peak current against the pulse number to visualize use-dependent block.
-
Self-Validation & Controls:
-
Vehicle Control: Perform a full experiment using the vehicle (e.g., 0.1% DMSO) to ensure it has no effect on ICa,L.
-
Time Control: Ensure that the baseline current is stable over the duration of the experiment in the absence of any drug.
-
Washout: Successful washout and recovery of the current confirm that the observed effect is due to the drug and not cell rundown.
dot graph G { layout=dot; rankdir="TB"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Workflow for a whole-cell patch-clamp experiment.", shape=plaintext, fontsize=10];
Conclusion and Future Directions
While both semotiadil and diltiazem are effective L-type calcium channel blockers, they are not interchangeable. Semotiadil's distinct binding site on the IVS6 segment, negative allosteric modulation of the dihydropyridine site, and higher vasoselectivity distinguish it mechanistically from diltiazem. These differences translate into a unique pharmacological profile characterized by potent, long-lasting vasodilation with minimal reflex effects on heart rate in vivo.
For researchers and drug development professionals, these findings underscore the plasticity of the L-type calcium channel as a drug target. The discovery that distinct, overlapping binding sites can produce varied functional outcomes opens avenues for designing novel modulators with enhanced tissue selectivity and tailored therapeutic effects, potentially improving upon the safety and efficacy profiles of existing cardiovascular drugs. Further investigation into the structural basis of semotiadil's interaction with the IVS6 domain could provide a blueprint for the next generation of calcium channel antagonists.
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Kanda, A., Haruno, A., Miyake, H., & Nakao, K. (1995). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology, 116(5), 2419–2424. Retrieved from [Link]
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Kanda, A., Haruno, A., Miyake, H., & Nakao, K. (1995). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology, 116(5), 2419–2424. Retrieved from [Link]
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Karasawa, A., & Kubo, K. (1991). Calcium antagonistic and binding properties of semotiadil (SD-3211), a benzothiazine derivative assessed in cerebral and coronary arteries. Japanese Journal of Pharmacology, 55(1), 11–22. Retrieved from [Link]
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Kanda, A., Haruno, A., Miyake, H., & Nakao, K. (1995). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology, 116(5), 2419–2424. Retrieved from [Link]
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De Pover, A., Grupp, G., Matlib, M. A., & Schwartz, A. (1984). Calcium channel receptor binding studies for diltiazem and its major metabolites. Biochemical and Biophysical Research Communications, 125(2), 775–781. Retrieved from [Link]
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Van Breemen, C., & Siegel, B. (1980). Selectivity of calcium antagonistic action in vascular smooth muscle. Annals of the New York Academy of Sciences, 358, 416–417. Retrieved from [Link]
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Hering, S., Berjukov, S., Aczél, S., Timin, E. N., & Kass, R. S. (1998). Molecular mechanism of diltiazem interaction with L-type Ca2+ channels. Journal of Biological Chemistry, 273(42), 27158–27164. Retrieved from [Link]
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Catterall, W. A. (2000). Molecular determinants of drug binding and action on L-type calcium channels. Drug Development Research, 49(3), 173-186. Retrieved from [Link]
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A Comparative Guide to the Effects of Verapamil and Semotiadil on Atrioventricular Nodal Conduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the electrophysiological effects of Verapamil and Semotiadil on atrioventricular (AV) nodal conduction. Drawing upon experimental data, this document will elucidate the mechanisms of action, comparative efficacy, and the scientific rationale behind the experimental protocols used to evaluate these two critical calcium channel blockers.
The Gatekeeper of Ventricular Rhythm: The Atrioventricular Node
The atrioventricular (AV) node is a critical component of the cardiac conduction system, acting as an electrical gatekeeper between the atria and the ventricles. Its intrinsic properties of slow conduction and a long refractory period ensure the proper sequence of atrial and ventricular contraction, allowing for efficient cardiac output.[1] The action potentials in the AV node are largely dependent on the influx of calcium ions through L-type calcium channels, making these channels a prime target for therapeutic intervention in cardiac arrhythmias.[2][3]
Mechanism of Action: Targeting the L-type Calcium Channel
Both Verapamil and Semotiadil belong to the class of L-type calcium channel blockers, exerting their primary effects by inhibiting the influx of calcium into cardiac cells.[2][4] This reduction in intracellular calcium has profound effects on the electrophysiology of the AV node.
Verapamil , a phenylalkylamine, blocks L-type calcium channels in a voltage- and frequency-dependent manner.[5][6] This means its blocking effect is more pronounced at higher heart rates. By binding to the alpha-1 subunit of the channel, Verapamil reduces the probability of the channel being open, thereby decreasing the slow inward calcium current that is crucial for the depolarization of AV nodal cells.[7] This leads to a slowing of conduction velocity and an increase in the refractory period of the AV node.[6][8]
Semotiadil , a benzothiazine derivative, is also a potent L-type calcium channel antagonist.[9] Similar to Verapamil, it exhibits frequency-dependent effects on the AV node, meaning its suppressive effects on AV conduction become more prominent at faster heart rates.[9] This use-dependent characteristic is a key feature for its potential therapeutic applications in managing supraventricular tachycardias.
Comparative Electrophysiological Effects on AV Nodal Conduction
While both drugs act on the same target, nuances in their interaction with the L-type calcium channel can lead to differences in their electrophysiological profiles. The following table summarizes their comparative effects on key parameters of AV nodal conduction, based on available experimental data. It is important to note that the data presented is synthesized from various studies, and direct head-to-head comparative clinical trials are limited. Experimental conditions such as animal models and drug concentrations may vary between studies.
| Electrophysiological Parameter | Verapamil | Semotiadil | Key Insights |
| AV Nodal Conduction Time (AH Interval) | Prolongs the AH interval in a dose- and frequency-dependent manner.[5][10] | Prolongs AV conduction time, particularly at higher doses.[9] | Both drugs effectively slow conduction through the AV node. Verapamil's effect on the AH interval is well-documented to be use-dependent. |
| Wenckebach Cycle Length (WCL) | Increases the WCL, indicating a greater degree of AV nodal block at slower heart rates.[11] | Induces second-degree AV block at higher doses, suggesting an increase in WCL.[9] | Both agents demonstrate the ability to induce Wenckebach-type AV block, a hallmark of their depressive effect on the AV node. |
| AV Nodal Effective Refractory Period (AVNERP) | Prolongs the AVNERP, making the AV node less responsive to premature atrial impulses.[6][8][11] | Prolongs the functional refractory period (FRP) of the AV conduction system.[9] | An extended refractory period is a key mechanism by which both drugs prevent the transmission of rapid atrial rhythms to the ventricles. |
Experimental Assessment of AV Nodal Conduction: A Methodological Overview
To objectively compare the effects of Verapamil and Semotiadil, a robust experimental design is crucial. An in-vivo electrophysiology study in a suitable animal model is the gold standard for assessing AV nodal function.
Experimental Workflow for In-Vivo Electrophysiology Study
Caption: Workflow for in-vivo electrophysiological comparison.
Step-by-Step Experimental Protocol
-
Animal Preparation: Anesthetize the animal (e.g., rabbit, dog, or swine) and ensure adequate ventilation and physiological monitoring.[12] Expose the right jugular vein for catheter insertion.
-
Catheter Placement: Introduce a multipolar electrophysiology catheter into the right atrium and advance it to the region of the His bundle to record atrial (A), His bundle (H), and ventricular (V) electrograms.[13][14]
-
Baseline Electrophysiological Measurements:
-
AH Interval: Measure the time interval between the atrial and His bundle electrograms during sinus rhythm and at various atrial pacing cycle lengths.[13]
-
Wenckebach Cycle Length (WCL): Determine the longest atrial pacing cycle length at which 1:1 AV conduction is lost (Mobitz I AV block).[15]
-
AV Nodal Effective Refractory Period (AVNERP): Introduce premature atrial stimuli after a train of paced beats to determine the longest coupling interval that fails to conduct to the ventricles.[16]
-
-
Drug Administration: Administer a bolus and/or continuous infusion of Verapamil or Semotiadil at clinically relevant concentrations. A washout period should be allowed between drug administrations if a crossover design is used.
-
Post-Drug Measurements: Repeat the electrophysiological measurements (AH interval, WCL, and AVNERP) after drug administration to assess the drug-induced changes.
-
Data Analysis: Statistically compare the baseline and post-drug electrophysiological parameters to determine the significance of the drug effects.
Molecular Basis of Action: The L-type Calcium Channel Signaling Pathway
The effects of Verapamil and Semotiadil on AV nodal conduction are a direct consequence of their interaction with the L-type calcium channel, which disrupts the normal signaling cascade responsible for AV nodal cell depolarization.
Caption: L-type calcium channel blockade in AV nodal cells.
Conclusion
Both Verapamil and Semotiadil are effective in depressing AV nodal conduction by blocking L-type calcium channels. Their frequency-dependent action makes them particularly suitable for controlling ventricular rate in the setting of supraventricular tachyarrhythmias. While Verapamil is a well-established therapeutic agent with a predictable electrophysiological profile, Semotiadil also demonstrates significant effects on AV nodal function. The choice between these agents in a research or clinical setting would depend on the specific application, desired potency, and potential for side effects. Further direct comparative studies are warranted to fully delineate the subtle differences in their electrophysiological effects and clinical utility.
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A Comparative Analysis of Amlodipine and Semotiadil: Duration of Antihypertensive Action
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antihypertensive therapeutics, the duration of action is a critical determinant of a drug's efficacy and clinical utility. A prolonged duration of action ensures consistent blood pressure control over a 24-hour period, mitigating the risks associated with blood pressure variability and improving patient adherence. This guide provides an in-depth comparison of the duration of antihypertensive action of two calcium channel blockers: amlodipine, a widely prescribed dihydropyridine, and semotiadil, a benzothiazine derivative.
While amlodipine is a well-established therapeutic agent with extensive clinical data, information on semotiadil's antihypertensive properties in humans is less comprehensive, with much of the available data stemming from preclinical studies. This guide will synthesize the available evidence for both compounds, highlighting the experimental basis for our understanding of their duration of action and providing a framework for their comparative evaluation.
Mechanism of Action: A Shared Target, Different Profiles
Both amlodipine and semotiadil exert their antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells.[1] This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2]
Amlodipine , a dihydropyridine calcium channel blocker, exhibits high vascular selectivity.[3] It binds to the L-type calcium channels, leading to their inactivation.[1] This action relaxes the blood vessels, thereby lowering blood pressure.[2][4] Amlodipine's slow onset and long duration of action are attributed to its gradual binding and dissociation from the calcium channel.
Semotiadil , a benzothiazine derivative, also blocks voltage-dependent L-type calcium channels.[5] Preclinical studies suggest that semotiadil may also have additional mechanisms of action, including the potential inhibition of calcium release from intracellular stores.[6] Animal studies have indicated its potential as a long-acting antihypertensive agent.[7][8]
Figure 1: Simplified signaling pathway for Amlodipine and Semotiadil.
Pharmacokinetic Profile: The Basis for Sustained Action
The duration of a drug's effect is intrinsically linked to its pharmacokinetic properties. Amlodipine's long half-life is a key contributor to its sustained antihypertensive action.
| Parameter | Amlodipine | Semotiadil |
| Half-life (t½) | 30-50 hours[9] | Preclinical data suggests long-acting; specific human t½ not readily available. |
| Time to Peak Plasma Concentration (Tmax) | 6-12 hours[9] | Not readily available for humans. |
| Bioavailability | 64-90%[9] | Not readily available for humans. |
| Protein Binding | ~93%[10] | Not readily available for humans. |
Amlodipine's extended half-life of 30 to 50 hours allows for once-daily dosing while maintaining therapeutic plasma concentrations throughout the 24-hour period.[9][11] This pharmacokinetic profile contributes to a smooth and sustained blood pressure reduction, minimizing fluctuations that can be associated with cardiovascular risk.[12]
For semotiadil , while human pharmacokinetic data is scarce, preclinical studies in spontaneously hypertensive rats have demonstrated a long-lasting antihypertensive effect, with a significant reduction in blood pressure persisting for up to 18 hours after a single oral dose.[7][8] Another study in a rat model of angina also suggested a longer duration of action for semotiadil compared to diltiazem and nifedipine.[13][14] However, without human clinical data, a direct comparison of its pharmacokinetic profile with amlodipine remains speculative.
Comparative Efficacy in 24-Hour Blood Pressure Control
The gold standard for assessing the duration of antihypertensive action is 24-hour ambulatory blood pressure monitoring (ABPM).[1][15][16][17] ABPM provides a comprehensive profile of blood pressure throughout the day and night, allowing for a precise evaluation of a drug's efficacy over the entire dosing interval.
Numerous clinical trials have utilized ABPM to demonstrate the efficacy of amlodipine in providing consistent 24-hour blood pressure control.[[“]] Studies have shown that amlodipine effectively lowers blood pressure throughout the day and night with a once-daily dosing regimen.[19] Its long half-life ensures that the antihypertensive effect is maintained even at the end of the dosing interval, a critical factor in preventing morning blood pressure surges.
Direct comparative ABPM studies between amlodipine and semotiadil are not available in the public domain. The evaluation of semotiadil's 24-hour antihypertensive efficacy in humans would require dedicated clinical trials employing ABPM.
Experimental Protocol: A Framework for Head-to-Head Comparison using Ambulatory Blood Pressure Monitoring (ABPM)
To definitively compare the duration of antihypertensive action of amlodipine and semotiadil, a randomized, double-blind, crossover clinical trial utilizing 24-hour ABPM would be the ideal study design.
Objective: To compare the 24-hour antihypertensive efficacy and duration of action of once-daily amlodipine versus once-daily semotiadil in patients with mild to moderate essential hypertension.
Methodology:
-
Patient Recruitment: Recruit a cohort of adult patients with a diagnosis of mild to moderate essential hypertension (e.g., office systolic blood pressure 140-159 mmHg or diastolic blood pressure 90-99 mmHg).
-
Washout Period: A 2-4 week single-blind placebo washout period to establish baseline blood pressure.
-
Randomization: Randomly assign patients to one of two treatment sequences in a crossover design:
-
Sequence A: Amlodipine for 4-6 weeks, followed by a washout period, then semotiadil for 4-6 weeks.
-
Sequence B: Semotiadil for 4-6 weeks, followed by a washout period, then amlodipine for 4-6 weeks.
-
-
Dosing: Administer standardized doses of amlodipine (e.g., 5 mg or 10 mg) and semotiadil once daily.
-
Ambulatory Blood Pressure Monitoring (ABPM): Perform 24-hour ABPM at the end of the baseline placebo period and at the end of each treatment period. The ABPM device should be programmed to record blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
-
Data Analysis:
-
Compare the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure between the two treatment groups.
-
Calculate the trough-to-peak ratio for each drug to assess the persistence of the antihypertensive effect at the end of the dosing interval.
-
Analyze blood pressure load (percentage of readings above a certain threshold) and blood pressure variability.
-
Figure 2: Experimental workflow for a comparative ABPM study.
Conclusion and Future Directions
Amlodipine is a well-characterized antihypertensive agent with a proven long duration of action, supported by extensive pharmacokinetic and clinical data, including numerous ABPM studies.[11] Its once-daily dosing regimen provides effective and sustained 24-hour blood pressure control.
Semotiadil, based on the limited available preclinical data, shows promise as a long-acting calcium channel blocker.[7][8] However, the absence of robust human clinical trial data, particularly from 24-hour ABPM studies, makes a definitive comparison with amlodipine regarding the duration of antihypertensive action impossible at this time.
For drug development professionals, this comparison underscores the critical importance of comprehensive clinical evaluation, with ABPM serving as an indispensable tool for characterizing the 24-hour efficacy profile of novel antihypertensive agents. Future research, should semotiadil's development for hypertension be pursued, must include well-designed clinical trials with ABPM to elucidate its pharmacokinetic and pharmacodynamic properties in humans and to establish its place in the therapeutic arsenal against hypertension.
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A Comparative Guide to the Efficacy of Semotiadil and Verapamil in Limiting Ventricular Rate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of semotiadil and verapamil in controlling ventricular rate. As a senior application scientist, the aim is to offer an in-depth analysis grounded in available scientific evidence, acknowledging the current limitations in direct comparative clinical data.
Introduction: The Clinical Challenge of Ventricular Rate Control
In supraventricular tachyarrhythmias, such as atrial fibrillation, rapid and irregular ventricular activation can lead to hemodynamic instability and symptomatic deterioration. A primary therapeutic goal is to control the ventricular rate by modulating the conduction of electrical impulses through the atrioventricular (AV) node. Calcium channel blockers are a cornerstone of this therapeutic strategy.
This guide will compare two such agents: verapamil, a well-established non-dihydropyridine calcium channel blocker, and semotiadil, a newer benzothiazine calcium antagonist. It is important to note at the outset that while verapamil's efficacy is supported by extensive clinical data, the evidence for semotiadil in ventricular rate control is primarily from preclinical studies. This guide will therefore provide an indirect comparison based on the available mechanistic and experimental data.
Pharmacology and Mechanism of Action
Both verapamil and semotiadil exert their effects by blocking L-type calcium channels, but their specific interactions and resulting physiological effects may differ.
Verapamil: A Clinically Validated Rate Control Agent
Verapamil is a phenylalkylamine derivative that blocks voltage-dependent calcium channels, with a more pronounced effect on the heart than on vascular smooth muscle.[1][2] Its primary mechanism for controlling ventricular rate involves slowing conduction through the AV node.[3][4] By inhibiting calcium influx into the cells of the AV node, verapamil prolongs the effective refractory period and decreases the speed of impulse transmission from the atria to the ventricles.[2]
Caption: Verapamil's mechanism of action in the AV node.
Semotiadil: An Investigational Calcium Antagonist
Semotiadil is a benzothiazine derivative that also functions as a calcium channel blocker.[5] Preclinical studies suggest that semotiadil inhibits contractions in vascular smooth muscle by blocking voltage-dependent L-type Ca2+ channels.[6] In isolated guinea pig hearts, semotiadil has been shown to depress AV nodal conduction in a frequency-dependent manner, an effect that is more pronounced at higher heart rates.[7] This "use-dependent" characteristic is pharmacologically advantageous for managing tachyarrhythmias.[8]
Caption: Semotiadil's proposed mechanism in cardiac tissue.
Efficacy in Ventricular Rate Control: A Review of the Evidence
A direct comparison of the clinical efficacy of semotiadil and verapamil is hampered by the lack of head-to-head clinical trials. The following sections summarize the available data for each drug.
Verapamil: Clinical Trial Evidence
Verapamil has been extensively studied for ventricular rate control in atrial fibrillation. A systematic review of randomized controlled trials concluded that verapamil is efficacious for heart rate control both at rest and during exercise.[9]
| Study | Patient Population | Verapamil Dose | Key Findings | Citation |
| Double-blind, randomized, crossover study | 30 patients with chronic atrial fibrillation/flutter receiving digitalis | 240-480 mg/day orally | Verapamil significantly reduced resting heart rate (69 vs 87 bpm, p < 0.01) and exercise-induced tachycardia (104 vs 136 bpm, p < 0.01) compared to placebo. | [10] |
| Retrospective, single-center, cohort study | 73 patients with acute atrial fibrillation with rapid ventricular rate | Intravenous | No statistically significant difference in achieving rate control (<100 bpm within 1 hour) compared to diltiazem and metoprolol. Median time to ventricular rate control was 100.5 minutes. | [11][12] |
| Retrospective, case-control study | 73 patients receiving verapamil infusions for acute atrial arrhythmias | Intravenous infusion | 89% of patients achieved a heart rate less than 110 beats per minute, similar to the diltiazem group (90%). | [13][14] |
The following is a generalized protocol based on established clinical practice and study methodologies for the acute management of atrial fibrillation with rapid ventricular response.
-
Patient Selection:
-
Inclusion Criteria: Adults with symptomatic atrial fibrillation and a ventricular rate > 110 bpm. Hemodynamically stable.
-
Exclusion Criteria: Hypotension (SBP < 90 mmHg), sick sinus syndrome, second- or third-degree AV block, heart failure with reduced ejection fraction, and use of intravenous beta-blockers.
-
-
Drug Administration:
-
Initial bolus: 2.5 to 5 mg of verapamil administered intravenously over 2 minutes (over 3 minutes in geriatric patients).[15]
-
Repeat bolus: If the response is inadequate after 15 to 30 minutes and no adverse reactions are observed, a second dose of 5 to 10 mg may be given.[15]
-
Continuous infusion: For sustained rate control, an infusion may be initiated, with the rate titrated to achieve the target heart rate.
-
-
Monitoring:
-
Continuous ECG monitoring to assess heart rate and rhythm.
-
Blood pressure monitoring every 5-15 minutes during and immediately after administration.
-
Close observation for signs of adverse effects such as hypotension and bradycardia.
-
-
Efficacy Endpoints:
-
Primary: Achievement of a ventricular rate < 110 bpm within a specified timeframe (e.g., 30 minutes).
-
Secondary: Percentage reduction in heart rate, time to achieve target heart rate.
-
Caption: Experimental workflow for verapamil administration.
Semotiadil: Preclinical Evidence
The available data for semotiadil's effects on cardiac conduction and heart rate come from in vitro and animal studies.
| Study Type | Model | Semotiadil Concentration/Dose | Key Findings | Citation |
| In vitro electrophysiological study | Isolated guinea pig hearts | 10 µM | Markedly decreased sinus rate and prolonged sinus node recovery time. Significantly affected atrioventricular conduction and the effective refractory period of the AV node. | [7] |
| In vitro pharmacology | Isolated rat aortas | 10 µM | Inhibited K+- and norepinephrine-induced contractions, suggesting blockade of voltage-dependent Ca2+ channels. | [5] |
The following protocol is based on the methodology described in studies investigating the effects of semotiadil on cardiac electrophysiology.[7]
-
Heart Isolation:
-
A guinea pig is anesthetized and the heart is rapidly excised.
-
The aorta is cannulated for retrograde perfusion with a Krebs-Henseleit solution (oxygenated and maintained at 37°C).
-
-
Electrophysiological Recordings:
-
Electrodes are placed on the right atrium and the apex of the left ventricle to record a surface electrocardiogram.
-
Pacing electrodes can be used to control the heart rate and assess parameters like AV nodal conduction time and refractory periods.
-
-
Drug Perfusion:
-
After a stabilization period, semotiadil is added to the perfusate at various concentrations.
-
Electrophysiological parameters are recorded at baseline and after the administration of the drug.
-
-
Data Analysis:
-
Changes in sinus rate, PR interval (as an indicator of AV conduction), and sinus node recovery time are measured and compared to baseline values.
-
Comparative Analysis and Discussion
A definitive clinical comparison is not feasible due to the absence of head-to-head trials. However, a comparative discussion can be framed based on their mechanisms and the available data.
-
Mechanism: Both drugs are L-type calcium channel blockers. Semotiadil's reported frequency-dependent effect on AV nodal conduction in preclinical models is a promising characteristic for a rate-controlling agent, as its effect would be more pronounced at the higher heart rates seen in tachyarrhythmias.[7] Verapamil also exhibits rate-related AV nodal blocking effects.[2]
-
Clinical Efficacy: Verapamil has a well-established and proven clinical role in ventricular rate control, supported by numerous clinical trials and extensive clinical use.[9] The clinical efficacy of semotiadil for this indication remains to be determined through human trials.
-
Safety and Tolerability: Verapamil's safety profile is well-characterized, with common side effects including constipation, headache, and low blood pressure.[1] It is contraindicated in patients with severe hypotension, sick sinus syndrome (unless a pacemaker is in place), and certain types of heart failure.[15] The safety profile of semotiadil in a clinical setting for rate control is unknown.
Pharmacokinetics
| Parameter | Verapamil | Semotiadil |
| Bioavailability | 10-35% (oral) due to high first-pass metabolism[1] | Data not available |
| Protein Binding | ~90%[1] | Data not available |
| Metabolism | Extensively hepatic, involving CYP3A4, CYP3A5, and CYP2C8[16][17] | Data not available |
| Half-life | 2-8 hours after a single oral dose; 4.5-12 hours with multiple oral doses[1] | Data not available |
| Excretion | Primarily renal (70%) and fecal (16%)[18] | Data not available |
Conclusion
Based on the currently available evidence, verapamil is a well-established and effective agent for limiting ventricular rate in supraventricular tachyarrhythmias. Its mechanism of action, clinical efficacy, and safety profile are well-documented through extensive research and clinical practice.
Semotiadil, as a calcium channel blocker, demonstrates a plausible mechanism for ventricular rate control. Preclinical studies indicate that it has significant effects on the sinus and AV nodes, which are crucial for regulating heart rate. However, there is a clear absence of clinical trial data to support its efficacy and safety for this indication in humans.
For researchers and drug development professionals, verapamil serves as a benchmark for rate-controlling agents. Semotiadil represents an investigational compound with a potentially favorable preclinical profile that warrants further investigation in well-designed clinical trials to ascertain its therapeutic potential in managing ventricular rate.
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Verapamil - StatPearls - NCBI Bookshelf. [Link]
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Verapamil - Wikipedia. [Link]
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Beta blockers: how do they work and do they have side effects? - BHF. [Link]
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Antiplatelet activity of semotiadil fumarate - PubMed. [Link]
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The Safety and Efficacy of Verapamil Versus Diltiazem Continuous Infusion for Acute Rate Control of Atrial Fibrillation at an Academic Medical Center - NIH. [Link]
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Antiarrhythmic Drugs - CV Pharmacology. [Link]
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Intravenous Verapamil for the Management of Atrial Fibrillation: The Gap Between the Guidelines and Clinical Practice - PubMed. [Link]
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Study Details | NCT04885634 | Semaglutide for the Reduction of Arrhythmia Burden in Overweight AF Patients | ClinicalTrials.gov. [Link]
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Clinical pharmacokinetics of verapamil - PubMed. [Link]
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Verapamil Pathway, Pharmacokinetics - ClinPGx. [Link]
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Effects of Semotiadil, a Novel Ca2+ Channel Antagonist, on the Electrical Activity of Langendorff-perfused Guinea Pig Hearts in Comparison With Diltiazem, Amlodipine and Nifedipine - PubMed. [Link]
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VErapamil plus antiarrhythmic drugs reduce atrial fibrillation recurrences after an electrical cardioversion (VEPARAF Study) - PubMed. [Link]
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What is the mechanism of Verapamil Hydrochloride? - Patsnap Synapse. [Link]
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Antiarrhythmic drugs in acute ventricular arrhythmias (ventricular tachycardia, ventricular fibrillation) - ECGWaves. [Link]
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Effectiveness and safety of oral verapamil to control exercise-induced tachycardia in patients with atrial fibrillation receiving digitalis - PubMed. [Link]
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Pharmacologic Management for Ventricular Arrhythmias: Overview of Anti-Arrhythmic Drugs. [Link]
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Verapamil - accessdata.fda.gov. [Link]
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Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation - PubMed. [Link]
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Rate control with intravenous diltiazem, verapamil, and metoprolol in acute atrial fibrillation with rapid ventricular rate - PMC - NIH. [Link]
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Reduction of New Onset of Atrial Fibrillation in Patients Treated with Semaglutide: An updated systematic review and meta regression analysis of randomized controlled trials - PubMed. [Link]
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Antiarrhythmic Medications - StatPearls - NCBI Bookshelf - NIH. [Link]
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Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC - NIH. [Link]
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What is the mechanism of action and primary use of verapamil (calcium channel blocker)?. [Link]
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Atrial Fibrillation Clinical Trials - Mayo Clinic Research. [Link]
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Rate control with intravenous diltiazem, verapamil, and metoprolol in acute atrial fibrillation with rapid ventricular rate - PubMed. [Link]
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Medications for Arrhythmias - Cardiovascular Disorders - MSD Manual Professional Edition. [Link]
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Verapamil improves exercise capacity in chronic atrial fibrillation: double-blind crossover study - PubMed. [Link]
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Effects of Semotiadil Fumarate (SD-3211) and Its Enantiomer, SD-3212, on the Changes in Cytosolic Ca2+ and Tension Caused by KCl and Norepinephrine in Isolated Rat Aortas - PubMed. [Link]
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The Safety and Efficacy of Verapamil Versus Diltiazem Continuous Infusion for Acute Rate Control of Atrial Fibrillation at an Academic Medical Center - PubMed. [Link]
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Pharmacokinetics and Tolerability of a Single Dose of Semaglutide, a Human Glucagon-Like Peptide-1 Analog, in Subjects With and Without Renal Impairment - PubMed. [Link]
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The Ascendant Antioxidant: Unveiling the Superior Peroxyl Radical Scavenging Capability of Semotiadil Among Calcium Channel Blockers
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular therapeutics, the pleiotropic effects of drugs are of ever-increasing interest. Beyond their primary pharmacological activity, secondary characteristics such as antioxidant potential can offer significant clinical advantages, particularly in the context of atherosclerosis and ischemia-reperfusion injury, where oxidative stress is a key pathological driver. This guide provides an in-depth comparative analysis of the antioxidant potency of semotiadil, a benzothiazine calcium channel blocker, against other widely used calcium channel blockers (CCBs), including the dihydropyridines nifedipine and amlodipine, and the benzothiazepine diltiazem. Synthesizing available experimental data, we will explore the nuances of their antioxidant mechanisms and provide detailed protocols for the evaluation of these properties.
The Imperative of Antioxidant Activity in Cardiovascular Drugs
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a cornerstone of cardiovascular disease pathogenesis. A pivotal event in the development of atherosclerosis is the oxidative modification of low-density lipoprotein (LDL). Oxidized LDL (oxLDL) is a pro-inflammatory and pro-atherogenic particle that is readily taken up by macrophages, leading to the formation of foam cells, the hallmark of atherosclerotic plaques. Consequently, the ability of a cardiovascular drug to inhibit LDL oxidation represents a significant therapeutic benefit beyond its primary mode of action.
Calcium channel blockers, a mainstay in the treatment of hypertension and angina, have long been suspected of possessing antioxidant properties. This has been attributed to their chemical structures, which in some cases, can facilitate the donation of a hydrogen atom to quench free radicals, thereby interrupting the chain reaction of lipid peroxidation.[1]
Semotiadil: A Potent Inhibitor of LDL Oxidation
Emerging evidence strongly suggests that semotiadil possesses superior antioxidant capabilities, particularly in the context of LDL oxidation, when compared to other calcium channel blockers. A key study demonstrated that semotiadil is a very potent inhibitor of in-vitro copper-, AAPH-, and AMVN-induced LDL oxidation.[2] The study measured several indices of LDL oxidation, including the formation of conjugated dienes, thiobarbituric acid reactive substances (TBARS), and isoprostanes. Across these parameters, semotiadil exhibited a strong and dose-dependent inhibitory effect, leading the authors to conclude that it may have the strongest antioxidant activity on LDL among the calcium antagonists examined, which included nifedipine, amlodipine, and diltiazem.[2]
Comparative Antioxidant Potency of Calcium Channel Blockers
To provide a broader context for semotiadil's antioxidant prowess, it is essential to examine the performance of other CCBs in various antioxidant assays. The antioxidant capacity of these drugs can vary significantly depending on their chemical structure and the experimental model used.
Dihydropyridines: A Structurally-Driven Antioxidant Effect
The antioxidant activity of dihydropyridine derivatives, such as nifedipine and amlodipine, is often attributed to the electron density on the dihydropyridine ring.[3] This structure can facilitate the donation of a proton to lipid peroxide molecules, thereby terminating the peroxidation cascade.[1]
-
Nifedipine: Studies have shown that nifedipine can inhibit LDL oxidation. In one study, 30 μM of nifedipine inhibited the formation of malondialdehyde (MDA), a marker of lipid peroxidation, by 89.8%.[4] However, other studies have reported little to no inhibitory effect of nifedipine on lipid peroxidation in other models, such as rat myocardial membranes.[5] This highlights the importance of the experimental context in assessing antioxidant activity.
-
Amlodipine: Amlodipine has also demonstrated antioxidant properties. One study reported that amlodipine inhibited LDL oxidation, although the quantitative details were not provided in the abstract.[2]
Benzothiazepines: The Case of Diltiazem
Diltiazem, a member of the benzothiazepine class of calcium channel blockers, has shown some antioxidant activity, though it appears to be less potent than semotiadil and some dihydropyridines in specific assays. For example, in the same study that highlighted nifedipine's potent inhibition of LDL oxidation, 30 μM of diltiazem inhibited MDA formation by 65.6%.[4] In another study focusing on the peroxidation of rat heart membrane lipids, a high concentration of 510 μM diltiazem was required to achieve 50% inhibition (IC50).[6]
Data Summary: Antioxidant Potency of Selected Calcium Channel Blockers
The following table summarizes available data on the antioxidant potency of semotiadil and other calcium channel blockers from various experimental models. It is crucial to note that direct comparisons of IC50 values across different studies and methodologies should be made with caution.
| Drug | Drug Class | Experimental Model | Parameter Measured | Potency | Reference |
| Semotiadil | Benzothiazine | In-vitro LDL Oxidation (Cu²⁺, AAPH, AMVN-induced) | Conjugated dienes, TBARS, Isoprostanes | Strongest antioxidant activity among tested CCBs; dose-dependent (10⁻³ to 10⁻⁷ M) | [2] |
| Nifedipine | Dihydropyridine | In-vitro LDL Oxidation (CuSO₄-induced) | Malondialdehyde (MDA) formation | 89.8 ± 6.9% inhibition at 30 μM | [4] |
| Rat Myocardial Membrane Lipid Peroxidation | Lipid Peroxidation | Little inhibitory effect | [5] | ||
| Amlodipine | Dihydropyridine | In-vitro LDL Oxidation | LDL Oxidation | Potent inhibitor (quantitative data not specified in abstract) | [2] |
| Diltiazem | Benzothiazepine | In-vitro LDL Oxidation (CuSO₄-induced) | Malondialdehyde (MDA) formation | 65.6 ± 7.1% inhibition at 30 μM | [4] |
| Rat Heart Membrane Lipid Peroxidation | Lipid Peroxidation | IC50 = 510 μM | [6] |
Experimental Protocols for Assessing Antioxidant Potency
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the evaluation of the antioxidant properties of calcium channel blockers.
LDL Oxidation Assay
This assay evaluates the ability of a compound to inhibit the oxidative modification of low-density lipoprotein.
Objective: To measure the inhibition of copper-induced LDL oxidation by a test compound.
Principle: LDL is incubated with a pro-oxidant, such as copper sulfate, which initiates lipid peroxidation. The extent of oxidation can be monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm, or by quantifying the formation of lipid peroxidation products like malondialdehyde (MDA) using the TBARS assay.
Workflow Diagram:
Caption: Workflow for the in-vitro LDL oxidation assay.
Detailed Protocol:
-
LDL Isolation: Isolate LDL from fresh human plasma by ultracentrifugation.
-
Sample Preparation: Prepare stock solutions of the test compounds (e.g., semotiadil, nifedipine) in a suitable solvent like DMSO. Prepare a series of dilutions to test a range of concentrations.
-
Incubation: In a microplate, add the isolated LDL to a buffer solution. Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known antioxidant like Trolox).
-
Initiation of Oxidation: Add a solution of copper sulfate (CuSO₄) to each well to initiate LDL oxidation.
-
Measurement of Conjugated Dienes: Immediately after adding CuSO₄, begin monitoring the absorbance at 234 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of conjugated dienes.
-
TBARS Assay: At the end of the incubation period, take aliquots from each well to perform a TBARS assay to quantify the amount of malondialdehyde (MDA) formed.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is a widely used method for measuring lipid peroxidation.
Objective: To quantify malondialdehyde (MDA), a product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Workflow Diagram:
Caption: Workflow for the TBARS assay to measure MDA.
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of thiobarbituric acid (TBA) in an acidic buffer.
-
Reaction Mixture: To a sample containing lipid peroxidation products, add the TBA reagent.
-
Incubation: Incubate the mixture in a water bath at 95°C for a specified time (e.g., 60 minutes).
-
Cooling and Centrifugation: After incubation, cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measurement: Transfer the supernatant to a new tube or microplate and measure the absorbance at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and relatively simple method to assess the free radical scavenging activity of a compound.
Objective: To measure the ability of a compound to scavenge the stable DPPH free radical.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which can be measured by a decrease in absorbance at 517 nm.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of DPPH in methanol.
-
Reaction Mixture: In a microplate or test tubes, add the DPPH solution to various concentrations of the test compound. Include a control with only the DPPH solution and the solvent.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.
Mechanistic Insights and Future Directions
The superior antioxidant activity of semotiadil, particularly in inhibiting LDL oxidation, suggests a chemical structure that is highly amenable to quenching lipid peroxyl radicals. As a benzothiazine derivative, its mechanism of antioxidant action may differ from that of the dihydropyridines. Further research is warranted to elucidate the precise structure-activity relationships that confer this enhanced antioxidant potency.
For drug development professionals, these findings highlight the potential of incorporating antioxidant properties into the design of new cardiovascular drugs. The ability to mitigate oxidative stress, in addition to the primary therapeutic effect, could lead to improved clinical outcomes, especially in patients with a high burden of atherosclerotic disease. Future studies should aim to conduct direct, quantitative comparisons of the antioxidant activities of semotiadil and other calcium channel blockers in various in vitro and in vivo models of oxidative stress.
Conclusion
The available evidence strongly positions semotiadil as a calcium channel blocker with exceptional antioxidant properties, surpassing many of its contemporaries in the crucial role of inhibiting LDL oxidation. This dual functionality as a potent vasodilator and a robust antioxidant makes semotiadil a compelling candidate for further investigation and a promising agent in the management of cardiovascular diseases where oxidative stress plays a significant role. The experimental protocols detailed in this guide provide a framework for researchers to further explore and validate the antioxidant potential of semotiadil and other cardiovascular drugs, ultimately contributing to the development of more effective and multifaceted therapies.
References
- Berkels, R., et al. (2001). Nifedipine increases endothelial nitric oxide bioavailability by antioxidative mechanisms. Hypertension, 37(2), 240-245.
- Cominacini, L., et al. (1993). Calcium-channel blockers inhibit human low-density lipoprotein oxidation by oxygen radicals. Journal of Hypertension, 11(11), 1251-1257.
- Godfraind, T. (2005). Antioxidant effects and the therapeutic mode of action of calcium channel blockers in hypertension and atherosclerosis. Philosophical Transactions of the Royal Society B: Biological Sciences, 360(1464), 2259-2272.
- Janero, D. R., & Burghardt, B. (1988). Protection of cardiac membrane phospholipid against oxidative injury by calcium antagonists. Biochemical Pharmacology, 37(22), 4197-4203.
- Mak, I. T., & Weglicki, W. B. (1990). Comparative antioxidant activities of propranolol, nifedipine, verapamil, and diltiazem against sarcolemmal membrane lipid peroxidation.
- Mason, R. P., et al. (1999). Membrane antioxidant effects of the charged dihydropyridine calcium antagonist amlodipine. Journal of Molecular and Cellular Cardiology, 31(1), 275-281.
- Mason, R. P., et al. (2002).
- Nagano, N., et al. (1992). Antioxidant effects of calcium antagonists on rat myocardial membrane lipid peroxidation. Japanese Journal of Pharmacology, 60(4), 351-356.
- Rojahn, A., et al. (1999). Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation.
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A Comparative Analysis of the In Vitro Antiplatelet Activity of Semotiadil, Diltiazem, and Nifedipine
This guide provides an in-depth comparison of the antiplatelet properties of three calcium channel blockers: semotiadil, diltiazem, and nifedipine. Designed for researchers and professionals in drug development, this document synthesizes experimental data to evaluate their relative potencies and explores the underlying molecular mechanisms of their action on platelet function.
The maintenance of hemostasis is a delicate balance, and hyperactivity of platelets is a significant factor in the pathogenesis of thromboembolic diseases.[1] Antiplatelet therapy is a cornerstone in the management and prevention of these conditions. Calcium ions (Ca²⁺) are a critical intracellular second messenger in the signaling cascade that leads to platelet activation and aggregation.[2] Consequently, agents that modulate intracellular calcium concentration, such as calcium channel blockers, have been investigated for their potential antiplatelet effects.[3] This guide focuses on a direct comparison of semotiadil, a benzothiazine derivative, with the well-established calcium channel blockers, diltiazem (also a benzothiazine) and nifedipine (a dihydropyridine), to elucidate their comparative efficacy in inhibiting platelet aggregation in vitro.
Comparative Antiplatelet Potency
Experimental evidence from in vitro studies using human platelets provides a clear hierarchy of the antiplatelet potency of these three calcium channel blockers. A direct comparative study demonstrated that the inhibitory effect on platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, arachidonic acid (AA), and platelet-activating factor (PAF), followed a consistent order.[4]
The antiaggregatory potency was determined to be: Diltiazem > Semotiadil > Nifedipine .[4]
This finding is significant as it positions semotiadil as a potent antiplatelet agent, with efficacy greater than that of nifedipine, though slightly less than diltiazem under the tested conditions.[4] The inhibitory action of all three compounds was found to be dose-dependent.[4][5]
| Drug | Chemical Class | Relative Antiplatelet Potency | IC₅₀ (Collagen-Induced Aggregation) |
| Diltiazem | Benzothiazepine | Most Potent | ~15 µM (from PAF/AA-induced synergy)[6][7] |
| Semotiadil | Benzothiazine | Intermediate Potency | Data not readily available |
| Nifedipine | Dihydropyridine | Least Potent (among the three) | 380 nmol/L (~0.38 µM)[8] |
| Note: IC₅₀ values can vary significantly based on the agonist used and experimental conditions. The value for diltiazem is from a study using a synergistic combination of agonists, while the nifedipine value is from a study using collagen. A direct comparison of these specific values should be made with caution. The relative potency ranking is from a head-to-head comparative study.[4] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
To quantitatively assess the antiplatelet activity of compounds like semotiadil, diltiazem, and nifedipine, a standardized in vitro platelet aggregation assay using light transmission aggregometry (LTA) is employed. This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
I. Materials and Reagents
-
Whole Blood: Freshly drawn from healthy, consenting donors who have not taken any platelet-affecting medication for at least two weeks.
-
Anticoagulant: 3.8% tri-sodium citrate.[9]
-
Agonists:
-
Test Compounds: Semotiadil fumarate, Diltiazem hydrochloride, Nifedipine.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) or saline, depending on the solubility of the test compounds.
-
Equipment:
-
Light Transmission Aggregometer
-
Refrigerated Centrifuge
-
Calibrated Pipettes
-
Incubator/Water Bath (37°C)
-
II. Methodology
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.8% tri-sodium citrate (9:1 blood to anticoagulant ratio).[9] b. Centrifuge the blood at 240 x g for 10 minutes at room temperature to separate the PRP.[9] c. Carefully aspirate the upper PRP layer into a separate sterile tube. d. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The PPP will serve as the blank/reference for the aggregometer (representing 100% aggregation).
-
Assay Procedure: a. Aliquot PRP into cuvettes with a magnetic stir bar. b. Pre-incubate the PRP at 37°C for 5-10 minutes. c. Add the test compound (semotiadil, diltiazem, or nifedipine) at various concentrations or the vehicle control to the PRP and incubate for a specified period (e.g., 1 to 60 minutes).[4] d. Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). e. Add a specific concentration of an agonist (e.g., ADP or collagen) to initiate platelet aggregation. f. Record the change in light transmission for a set duration (typically 5-10 minutes).
-
Data Analysis: a. The maximum percentage of aggregation is determined for each concentration of the test compound. b. Calculate the percentage of inhibition of aggregation relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).[11][12]
Workflow Diagram
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Mechanisms of Antiplatelet Action
While all three drugs are classified as calcium channel blockers, their antiplatelet effects are not solely attributed to the blockade of L-type calcium channels, as platelets lack these channels.[1] The mechanisms are more complex and involve interference with intracellular calcium mobilization and other signaling pathways.
Diltiazem
Diltiazem's antiplatelet activity appears to be multifactorial. Studies have shown that it can inhibit platelet aggregation induced by various agonists.[13][14] Its mechanism involves, in part, the inhibition of thromboxane A2 (TXA₂) generation.[13] TXA₂ is a potent platelet agonist and vasoconstrictor. By reducing its synthesis, diltiazem dampens a key amplification loop in platelet activation.[13] Additionally, some evidence suggests that diltiazem may increase prostacyclin release and inhibit phosphodiesterase, which could lead to higher intracellular levels of cyclic AMP (cAMP), a powerful inhibitor of platelet activation.[15]
Nifedipine
The antiplatelet mechanism of nifedipine is distinct and has been shown to be independent of its L-type calcium channel blocking activity.[1] Research indicates that nifedipine's effects are mediated through the activation of peroxisome proliferator-activated receptors (PPAR-β/γ).[1][16] This activation leads to a cascade of downstream events, including:
-
Upregulation of the NO/cGMP Pathway: Activation of PPAR-β/γ enhances the PI3K/Akt/eNOS signaling pathway, leading to increased production of nitric oxide (NO).[17] NO then stimulates guanylate cyclase, increasing cyclic GMP (cGMP) levels, which in turn inhibits intracellular calcium mobilization and platelet activation.[8][17]
-
Inhibition of NF-κB: Nifedipine has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a transcription factor that can stimulate platelet aggregation through non-genomic mechanisms.[16] This suppression is dependent on PPAR-β/γ.[1][16]
Caption: Nifedipine's Antiplatelet Signaling Pathway.
Semotiadil
As a newer benzothiazine derivative, the specific antiplatelet mechanism of semotiadil is less extensively documented in publicly available literature compared to diltiazem and nifedipine. However, given its structural similarity to diltiazem and its demonstrated potent antiplatelet activity, it is plausible that its mechanism also involves the modulation of intracellular calcium signaling and potentially the thromboxane pathway. Further research is required to fully elucidate the distinct molecular targets of semotiadil in platelets.
Conclusion and Future Directions
This guide provides a comparative overview of the antiplatelet activities of semotiadil, diltiazem, and nifedipine. The experimental data clearly indicate a potency ranking of diltiazem > semotiadil > nifedipine in vitro. While all three are calcium channel blockers, their antiplatelet mechanisms are nuanced and extend beyond simple channel blockade, involving complex signaling pathways such as PPAR/NF-κB for nifedipine and thromboxane inhibition for diltiazem.
For drug development professionals, these findings are critical. Semotiadil presents as a potent antiplatelet agent, warranting further investigation into its specific mechanism of action and its potential therapeutic applications in thrombotic disorders. Future studies should focus on direct, quantitative comparisons of IC₅₀ values under identical conditions and explore the downstream signaling pathways affected by semotiadil to better understand its pharmacological profile.
References
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Shih, C. Y., Lin, I. H., Ding, J. C., Chen, F. C., et al. (2014). Antiplatelet Activity of Nifedipine Is Mediated by Inhibition of NF-κB Activation Caused by Enhancement of PPAR-β/-γ Activity. British Journal of Pharmacology, 171(6), 1490-1500. [Link]
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National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
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Sheu, J. R., et al. (2014). New mechanisms of antiplatelet activity of nifedipine, an L-type calcium channel blocker. BioMedicine, 4(3), 13. [Link]
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Ritter, J. M., et al. (1994). The calcium modulator nifedipine exerts its antiaggregatory property via a nitric oxide mediated process. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(4), 441-445. [Link]
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Dale, W. E., & Scrutton, M. C. (1986). Disparate effects of the calcium-channel blockers, nifedipine and verapamil, on alpha 2-adrenergic receptors and thromboxane A2-induced aggregation of human platelets. Thrombosis Research, 42(5), 585-595. [Link]
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Pumphrey, C. W., & Fuster, V. (1984). Effects of oral diltiazem on platelet function: alone and in combination with "low dose" aspirin. Journal of the American College of Cardiology, 4(3), 578-583. [Link]
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Colica, G., Salnitro, D., Scopelliti, F., Sergi, D., Pellegrino, R., Zoccali, A., & Lanucara, P. (1990). Diltiazem and modulation of platelet aggregation. Minerva cardioangiologica, 38(1-2), 51–54. [Link]
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Kikuchi, H., et al. (1986). Effects of nifedipine on platelet function. Arzneimittel-Forschung, 36(10), 1531-1534. [Link]
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Virgolini, I., et al. (1993). Antiplatelet activity of semotiadil fumarate. Thrombosis Research, 72(5), 415-423. [Link]
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Kiyomoto, A., et al. (1983). Inhibition of platelet aggregation by diltiazem. Comparison with verapamil and nifedipine and inhibitory potencies of diltiazem metabolites. Circulation Research, 52(2 Pt 2), II115-II119. [Link]
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Khan, N., & Siddiqui, S. (2016). Evaluation of the Anti Platelet Aggregation Effects of Diltiazem. Juniper Online Journal of Case Studies, 1(3). [Link]
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Mehta, J. L. (1985). Influence of calcium-channel blockers on platelet function and arachidonic acid metabolism. The American Journal of Cardiology, 55(3), 158B-164B. [Link]
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Sheu, J. R., et al. (2014). New mechanisms of antiplatelet activity of nifedipine, an L-type calcium channel blocker. BioMedicine, 4(3), 91-96. [Link]
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Shpak, A. V., et al. (2022). Unraveling the Mechanism of Platelet Aggregation Suppression by Monoterpenoids. International Journal of Molecular Sciences, 23(2), 795. [Link]
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Matejicek, E. (1988). Diltiazem inhibits the spontaneous platelet aggregation in essential hypertension. Clinical and Experimental Hypertension. Part A, Theory and Practice, 10(Suppl 1), 115-120. [Link]
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ResearchGate. (n.d.). The antiplatelet activity of nifedipine is mediated by PPAR-β/γ. Image from "New mechanisms of antiplatelet activity of nifedipine, an L-type calcium channel blocker". [Link]
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ResearchGate. (2020, November 30). Comparative Study to Assess the Effectiveness of Topical Nifedipine and Diltiazem in the Treatment of Chronic Anal Fissure. [Link]
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Fitscha, P., et al. (1984). Influence of a single dose of calcium channel blockers on platelet function. Thrombosis and Haemostasis, 51(3), 332-335. [Link]
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Han, P., et al. (1984). Antiplatelet effects of oral diltiazem, propranolol, and their combination. The Journal of Clinical Pharmacology, 24(9), 374-379. [Link]
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Defreyn, G., et al. (1997). Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro. British Journal of Pharmacology, 121(3), 437-440. [Link]
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A Comparative Analysis of Semotiadil and Nifedipine on Myocardial Oxygen Consumption: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two calcium channel blockers, Semotiadil and nifedipine, with a specific focus on their effects on myocardial oxygen consumption (MVO2). This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and therapeutics. By synthesizing available preclinical and clinical data, this guide aims to elucidate the distinct pharmacological profiles of these two agents and their implications for the treatment of ischemic heart disease.
Introduction: The Critical Role of Myocardial Oxygen Consumption in Angina Pectoris
Angina pectoris, a primary symptom of coronary artery disease, arises from an imbalance between myocardial oxygen supply and demand. Therapeutic interventions aim to restore this balance, primarily by reducing myocardial oxygen consumption. The heart's oxygen demand is chiefly determined by three factors: heart rate, myocardial contractility, and ventricular wall tension.[1] Calcium channel blockers, a cornerstone in angina management, exert their therapeutic effects by modulating these determinants. This guide will delve into a comparative study of a novel benzothiazine calcium antagonist, Semotiadil, and a well-established dihydropyridine, nifedipine, to understand their differential impacts on MVO2.
Pharmacological Profiles: Distinct Mechanisms of Action
While both Semotiadil and nifedipine are classified as calcium channel blockers, their specific mechanisms and resulting physiological effects exhibit notable differences.
Semotiadil Fumarate: A novel benzothiazine derivative, Semotiadil acts as a voltage-dependent L-type calcium channel antagonist.[2] Preclinical studies suggest it possesses a unique pharmacological profile, characterized by a long-lasting action and an intermediate selectivity for coronary arteries and myocardium when compared to diltiazem and dihydropyridine calcium channel blockers like nifedipine.[3][4] In isolated rat hearts, Semotiadil was found to significantly suppress cardiac contractility, a key determinant of MVO2.[3]
Nifedipine: As a dihydropyridine calcium channel blocker, nifedipine exhibits high vascular selectivity, leading to potent peripheral and coronary vasodilation. This vasodilation reduces systemic vascular resistance and afterload, thereby decreasing the workload on the heart and, consequently, myocardial oxygen demand.[5] However, the potent vasodilatory effect of immediate-release nifedipine can trigger a reflex tachycardia, which may partially counteract the reduction in MVO2.[6]
Comparative Analysis of Effects on Myocardial Oxygen Consumption: Preclinical and Clinical Evidence
Preclinical Data: Insights from Animal Models
A key preclinical study in a rat model of vasopressin-induced angina demonstrated that Semotiadil (10 mg/kg, p.o.) exerted a significantly longer-lasting antianginal effect (at least 9 hours) compared to nifedipine (10 mg/kg, p.o.).[3] This prolonged action suggests a sustained effect on the determinants of MVO2.
Furthermore, in isolated perfused rat hearts, Semotiadil (10⁻⁷ M) significantly suppressed cardiac contractility, whereas nifedipine (3 x 10⁻⁹–3 x 10⁻⁸ M) did not reduce contractility at concentrations that produced significant coronary vasodilation.[3] This finding points to a more direct negative inotropic effect of Semotiadil, which would contribute to a reduction in MVO2.
Clinical Data: Nifedipine's Profile in Angina Patients
Numerous clinical trials have evaluated the effects of nifedipine on myocardial oxygen consumption and related parameters in patients with stable angina.
Hemodynamic Effects:
Clinical studies have consistently shown that nifedipine reduces blood pressure, a major component of afterload and thus a determinant of MVO2.[5] However, its effect on heart rate can be variable, with immediate-release formulations often causing a reflex tachycardia.[6]
Myocardial Oxygen Consumption (MVO2):
Direct measurements of MVO2 following intracoronary administration of nifedipine have shown a significant reduction.[6] However, with intravenous administration, the reflex tachycardia can counteract the oxygen-sparing effects of afterload reduction, resulting in no significant change in overall MVO2.[6]
Indirect Indices of MVO2:
The rate-pressure product (RPP), calculated as the product of heart rate and systolic blood pressure, is a widely used non-invasive index of MVO2.[1] In a double-blind, placebo-controlled crossover trial, nifedipine significantly reduced the RPP during submaximal exercise in patients with chronic stable angina, indicating a decrease in myocardial oxygen demand for a specific workload.[5]
Exercise Tolerance:
Multiple studies have demonstrated that nifedipine improves exercise tolerance in patients with stable angina. This is evidenced by an increased time to the onset of angina and an increased total exercise duration.[5][7] This improvement is attributed to the reduction in myocardial oxygen demand, allowing patients to achieve higher workloads before reaching their ischemic threshold.
Data Summary
Table 1: Comparative Pharmacological Properties of Semotiadil and Nifedipine
| Feature | Semotiadil Fumarate | Nifedipine |
| Drug Class | Benzothiazine Calcium Antagonist | Dihydropyridine Calcium Antagonist |
| Primary Mechanism | Blocks L-type calcium channels | Blocks L-type calcium channels |
| Vascular Selectivity | Intermediate | High |
| Effect on Contractility | Suppresses (preclinical)[3] | Minimal at therapeutic doses |
| Duration of Action | Long-lasting (preclinical)[3] | Shorter (immediate-release) |
Table 2: Effects of Nifedipine on Myocardial Oxygen Consumption and Related Parameters in Clinical Trials
| Parameter | Effect of Nifedipine | Supporting Evidence |
| Myocardial Oxygen Consumption (MVO2) | Reduced (intracoronary); No significant change (intravenous due to reflex tachycardia) | [6] |
| Rate-Pressure Product (RPP) | Significantly reduced during submaximal exercise | [5] |
| Blood Pressure | Significantly reduced | [5] |
| Heart Rate | Variable; often increased (reflex tachycardia with immediate-release) | [6][7] |
| Exercise Tolerance | Significantly increased | [5][7] |
| Frequency of Angina Attacks | Significantly reduced | [5][8] |
Experimental Protocols
Measurement of Myocardial Oxygen Consumption (Fick Principle)
The direct measurement of MVO2 in a clinical research setting is typically performed using the Fick principle. This invasive procedure provides the most accurate assessment of the heart's oxygen uptake.
Methodology:
-
Catheterization: A catheter is inserted into the coronary sinus to obtain venous blood samples from the heart. Simultaneously, an arterial blood sample is obtained.
-
Blood Gas Analysis: The oxygen content of the arterial (CaO2) and coronary sinus venous (CvO2) blood is measured.
-
Coronary Blood Flow (CBF) Measurement: CBF is measured using techniques such as thermodilution or inert gas washout.
-
Calculation: MVO2 is calculated using the following formula: MVO2 = CBF × (CaO2 - CvO2)
Exercise Stress Testing for Assessing Antianginal Efficacy
Exercise stress testing is a non-invasive method used to evaluate the efficacy of antianginal drugs by assessing their impact on exercise tolerance and ischemic parameters.[9]
Methodology:
-
Baseline Assessment: A baseline electrocardiogram (ECG) and vital signs are recorded at rest.
-
Exercise Protocol: The patient exercises on a treadmill or stationary bicycle according to a standardized protocol (e.g., Bruce protocol), with progressively increasing workloads.
-
Monitoring: Continuous ECG monitoring is performed to detect ST-segment depression, an indicator of myocardial ischemia. Blood pressure and heart rate are monitored at regular intervals.
-
Endpoints: The test is terminated upon the onset of limiting symptoms (e.g., angina, severe dyspnea), significant ECG changes, or achievement of a target heart rate.
-
Data Analysis: Key parameters for comparison include total exercise duration, time to onset of 1 mm ST-segment depression, and the rate-pressure product at peak exercise.
Signaling Pathways and Logical Relationships
Mechanism of Action of Calcium Channel Blockers
Caption: Signaling pathway of Semotiadil and Nifedipine.
Experimental Workflow for Comparative Drug Evaluation
Caption: Experimental workflow for drug comparison.
Conclusion and Future Directions
The available evidence suggests that both Semotiadil and nifedipine are effective in reducing the determinants of myocardial oxygen consumption, albeit through potentially different primary mechanisms. Nifedipine's pronounced vasodilatory effect is well-documented in clinical trials to reduce afterload and improve exercise tolerance in angina patients. Preclinical data for Semotiadil indicate a more direct negative inotropic effect and a longer duration of action, which are desirable properties for an antianginal agent.
The lack of human clinical trial data for Semotiadil specifically evaluating its effect on MVO2 represents a significant knowledge gap. Future research, including head-to-head clinical trials with direct MVO2 measurements and comprehensive hemodynamic monitoring, is warranted to fully elucidate the comparative efficacy and safety of Semotiadil and nifedipine in the management of stable angina. Such studies would provide invaluable insights for clinicians and drug developers in optimizing therapeutic strategies for patients with ischemic heart disease.
References
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Effects of Semotiadil, a Novel Ca2+ Channel Antagonist, on the Electrical Activity of Langendorff-perfused Guinea Pig Hearts in Comparison With Diltiazem, Amlodipine and Nifedipine. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Effect of intravenous and intracoronary nifedipine on coronary blood flow and myocardial oxygen consumption. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Haemodynamic effects of high-dose sustained-action oral isosorbide dinitrate in stable angina. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Mori, T., Ishigai, Y., Fukuzawa, A., Chiba, K., Shibano, T., & Hoshina, K. (1995). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology, 116(1), 1668–1672. [Link]
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Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Randomized double-blind comparison of verapamil and nifedipine in chronic stable angina. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Nifedipine in chronic stable angina: a double-blind placebo-controlled crossover trial. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Nifedipine gastrointestinal therapeutic system in stable angina pectoris. Results of a multicenter open-label crossover comparison with standard nifedipine. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Kageyama, M., Yanagisawa, T., & Taira, N. (1993). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology, 108(4), 1289–1295. [Link]
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Antiplatelet activity of semotiadil fumarate. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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The ACTION Study: Nifedipine in Symptomatic Stable Angina and HTN. (n.d.). Medscape. Retrieved January 21, 2026, from [Link]
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Effects of Semotiadil Fumarate, a Novel Calcium Antagonist, on Blood Pressure and Heart Rate in Conscious Spontaneously. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Haemodynamic effects of angina pectoris, and of nitroglycerin in normal and anginal subjects. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Semotiadil
For the diligent researcher and the forward-thinking drug development professional, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, scientifically-grounded framework for the safe and compliant disposal of Semotiadil, a potent calcium channel blocker. Our commitment to excellence in laboratory safety and chemical handling compels us to deliver information that is not only accurate but also instills a deep sense of responsibility for our environment and ourselves.
The Imperative of Proper Disposal: Why We Must Be Vigilant
Semotiadil, like all pharmacologically active compounds, requires meticulous disposal procedures.[1][2] As a calcium channel antagonist, its mode of action is to modulate fundamental physiological processes.[1] The indiscriminate disposal of such a compound can lead to unforeseen and potentially detrimental environmental consequences. The introduction of pharmacologically active substances into ecosystems can disrupt the delicate balance of aquatic life and other organisms.[3][4][5] Furthermore, improper disposal can pose risks to human health through contamination of water sources. Therefore, a structured and informed approach to disposal is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice.
The Regulatory Landscape: A Framework for Compliance
The disposal of pharmaceutical waste is governed by a stringent set of regulations designed to protect both public health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) provides the overarching framework for hazardous waste management.[6]
Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[6] A key determination for disposal is whether a substance is a "listed" hazardous waste or exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[6] Given Semotiadil's potent pharmacological activity, a conservative approach that treats it as potentially hazardous is strongly recommended in the absence of a specific EPA listing.
Hazard Assessment of Semotiadil: A Proactive Stance
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for Semotiadil with detailed disposal guidelines was not found in the initial search, its classification as a calcium channel blocker provides critical insights.[1][7]
Key Considerations:
-
Pharmacological Activity: As a calcium channel blocker, Semotiadil is designed to have a biological effect at low concentrations.[1][2] This inherent bioactivity necessitates that it be handled and disposed of in a manner that prevents its release into the environment.
-
Physical Form: The physical form of the Semotiadil waste (e.g., solid, in solution) will influence the choice of disposal container and procedure.
Due to its potent biological activity, it is prudent to manage all Semotiadil waste as hazardous pharmaceutical waste. This proactive approach ensures the highest level of safety and environmental protection.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling any chemical waste, including Semotiadil, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
Recommended PPE:
-
Gloves: Nitrile gloves should be worn to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect the eyes from splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Step-by-Step Disposal Procedures: A Practical Guide
The following procedures provide a clear, actionable framework for the proper disposal of Semotiadil waste in a laboratory setting. These steps are designed to be a self-validating system, ensuring that each stage of the process is conducted safely and in compliance with general best practices for pharmaceutical waste.
Decontamination of Labware
Any labware that has come into contact with Semotiadil (e.g., glassware, spatulas) must be decontaminated before being washed and reused.
Protocol:
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent in which Semotiadil is soluble. This rinseate must be collected and treated as hazardous waste.
-
Secondary Rinse: Perform a second rinse with the same solvent, again collecting the rinseate as hazardous waste.
-
Washing: After decontamination, the labware can be washed according to standard laboratory procedures.
Disposal of Small Quantities (Research Scale)
For small quantities of expired or unused Semotiadil, the following procedure is recommended:
Protocol:
-
Segregation: Do not mix Semotiadil waste with other waste streams. It should be segregated as hazardous pharmaceutical waste.
-
Containerization: Place the solid Semotiadil waste or the collected rinseate from decontamination into a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and should specify the contents (i.e., "Semotiadil waste").[8]
-
Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed hazardous waste management company.[8] These companies are equipped to handle and transport such waste to permitted treatment, storage, and disposal facilities (TSDFs), where it will typically be incinerated at high temperatures.[8][9][10]
Disposal of Large Quantities (Bulk Material)
The disposal of larger, bulk quantities of Semotiadil requires a more formalized process in collaboration with your institution's Environmental Health and Safety (EHS) department.
Protocol:
-
Consult EHS: Contact your institution's EHS department to inform them of the need to dispose of bulk Semotiadil. They will provide guidance on specific institutional procedures and regulatory requirements.[11]
-
Packaging: The bulk material should be in its original, sealed container if possible. If not, it must be packaged in a UN-rated container suitable for the transport of hazardous waste.
-
Labeling and Manifesting: The container must be properly labeled according to Department of Transportation (DOT) regulations. A hazardous waste manifest will need to be completed. This is a legal document that tracks the waste from the point of generation to its final disposal.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste hauler for the transportation and disposal of the bulk Semotiadil, typically via incineration.[8][9][10]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for Semotiadil disposal, the following workflow diagram has been created using Graphviz.
Caption: Decision workflow for the proper disposal of Semotiadil waste.
Conclusion: A Commitment to Responsible Science
The proper disposal of Semotiadil is a critical component of the research and development lifecycle. By adhering to the principles of proactive hazard assessment, regulatory compliance, and meticulous procedural execution, we can ensure the safety of our personnel and the protection of our environment. This guide serves as a foundational document to empower researchers and scientists to be not only innovators in their fields but also stewards of a sustainable scientific future.
References
-
Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [Link]
-
Effects of Semotiadil, a Novel Ca2+ Channel Antagonist, on the Electrical Activity of Langendorff-perfused Guinea Pig Hearts in Comparison With Diltiazem, Amlodipine and Nifedipine. PubMed. [Link]
-
2H-1,4-Benzothiazin-3(4H)-one, 2-(2-(3-((2-(1,3-benzodioxol-5-yloxy)ethyl)methylamino)propoxy)-5-methoxyphenyl)-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1). National Institutes of Health. [Link]
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Assessing the impact of imidacloprid, glyphosate, and their mixtures on multiple biomarkers in Corbicula largillierti. ResearchGate. [Link]
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Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
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Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Curtis Bay Medical Waste Services. [Link]
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Effects of neonicotinoid and diamide-contaminated agricultural runoff on Lymnaea stagnalis: Insights into stress, neurotoxicity, and antioxidant response. PubMed. [Link]
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Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. PubMed. [Link]
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NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
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Pharmaceutical Waste Disposal for LTC Facilities: Specific Best Practices. Daniels Health. [Link]
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A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. RSC Publishing. [Link]
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Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]
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Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. [Link]
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Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Stericycle. [Link]
Sources
- 1. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of neonicotinoid and diamide-contaminated agricultural runoff on Lymnaea stagnalis: Insights into stress, neurotoxicity, and antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. 2H-1,4-Benzothiazin-3(4H)-one, 2-(2-(3-((2-(1,3-benzodioxol-5-yloxy)ethyl)methylamino)propoxy)-5-methoxyphenyl)-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) | C33H36N2O10S | CID 6437846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medprodisposal.com [medprodisposal.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
